6,8-Dichloro-1,2,3,4-tetrahydroisoquinoline hydrochloride
Description
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Properties
IUPAC Name |
6,8-dichloro-1,2,3,4-tetrahydroisoquinoline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl2N.ClH/c10-7-3-6-1-2-12-5-8(6)9(11)4-7;/h3-4,12H,1-2,5H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKXXBZDVPZFIGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C=C(C=C2Cl)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Cl3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10503774 | |
| Record name | 6,8-Dichloro-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10503774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73075-50-0 | |
| Record name | Isoquinoline, 6,8-dichloro-1,2,3,4-tetrahydro-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=73075-50-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6,8-Dichloro-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10503774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 6,8-Dichloro-1,2,3,4-tetrahydroisoquinoline Hydrochloride: Structure, Synthesis, and Scientific Significance
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 6,8-dichloro-1,2,3,4-tetrahydroisoquinoline hydrochloride, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its chemical structure, physicochemical properties, and detailed synthetic methodologies. The narrative emphasizes the rationale behind experimental choices, ensuring a thorough understanding for professionals in drug discovery and development.
Introduction and Significance
The 1,2,3,4-tetrahydroisoquinoline scaffold is a privileged core structure found in numerous natural products and synthetic pharmaceuticals.[1] Its rigid framework and conformational pre-organization make it an attractive template for the design of biologically active molecules. The introduction of halogen atoms, such as chlorine, can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, including lipophilicity, metabolic stability, and receptor binding affinity.[2] Consequently, chlorinated tetrahydroisoquinolines like this compound serve as valuable building blocks in the synthesis of novel therapeutic agents, particularly those targeting the central nervous system.[3]
Chemical Structure and Physicochemical Properties
The chemical structure of this compound is characterized by a tetrahydroisoquinoline core with chlorine atoms substituted at the 6th and 8th positions of the aromatic ring. The hydrochloride salt form enhances the compound's stability and aqueous solubility.
Caption: Chemical structure of this compound.
Table 1: Physicochemical Properties of this compound (Predicted)
| Property | Value |
| Molecular Formula | C₉H₁₀Cl₃N |
| Molecular Weight | 238.54 g/mol |
| Appearance | Off-white to white solid |
| Melting Point | Not available |
| Boiling Point | ~310 °C (for free base)[3] |
| Solubility | Soluble in water and polar organic solvents |
| pKa | Not available |
Synthesis of this compound
The construction of the tetrahydroisoquinoline ring system is most commonly achieved through the Pictet-Spengler reaction or the Bischler-Napieralski reaction .[4][5] The Pictet-Spengler reaction, which involves the condensation of a β-arylethylamine with an aldehyde or ketone followed by acid-catalyzed cyclization, is a highly effective method for this transformation.[6][7]
A plausible and efficient synthetic route to this compound involves a Pictet-Spengler reaction starting from 3,5-dichlorophenethylamine and formaldehyde.
Proposed Synthetic Pathway
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol (Pictet-Spengler Reaction)
This protocol is a representative procedure based on established methodologies for the synthesis of similar tetrahydroisoquinoline derivatives.[8][9]
Materials:
-
3,5-Dichlorophenethylamine
-
Formaldehyde (37% aqueous solution)
-
Hydrochloric acid (concentrated)
-
Methanol
-
Diethyl ether
-
Sodium sulfate (anhydrous)
-
Activated carbon
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3,5-dichlorophenethylamine (1 equivalent) in methanol.
-
Addition of Reagents: To the stirred solution, add an aqueous solution of formaldehyde (1.1 equivalents).
-
Acid-Catalyzed Cyclization: Slowly add concentrated hydrochloric acid (2-3 equivalents) to the reaction mixture. The addition is exothermic, and the temperature should be monitored.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, allow the reaction mixture to cool to room temperature. The solvent is then removed under reduced pressure using a rotary evaporator.
-
Purification: The crude residue is dissolved in a minimal amount of hot methanol. Activated carbon is added, and the solution is heated briefly before being filtered through celite to remove the carbon. The filtrate is allowed to cool slowly to induce crystallization of the hydrochloride salt.
-
Isolation and Drying: The crystalline product is collected by vacuum filtration, washed with cold diethyl ether, and dried under vacuum to yield this compound.
Mechanistic Insights: The Pictet-Spengler Reaction
The Pictet-Spengler reaction proceeds through a series of well-defined steps:
-
Iminium Ion Formation: The reaction is initiated by the condensation of the primary amine of the β-arylethylamine with the aldehyde (formaldehyde in this case) to form a Schiff base. Under acidic conditions, the Schiff base is protonated to generate a reactive electrophilic iminium ion.[7]
-
Electrophilic Aromatic Substitution: The electron-rich aromatic ring of the phenethylamine moiety then acts as a nucleophile, attacking the electrophilic carbon of the iminium ion in an intramolecular electrophilic aromatic substitution (SEAr) reaction. This cyclization step forms the new six-membered heterocyclic ring.[6]
-
Rearomatization: The resulting carbocation intermediate is stabilized by the loss of a proton, leading to the rearomatization of the benzene ring and the formation of the final tetrahydroisoquinoline product.[7]
The presence of electron-donating groups on the aromatic ring generally facilitates the Pictet-Spengler reaction.[6] Conversely, electron-withdrawing groups, such as the two chlorine atoms in our substrate, can deactivate the ring towards electrophilic attack, potentially requiring harsher reaction conditions (e.g., stronger acid, higher temperature) to achieve good yields.[9]
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6,8-Dichloro-1,2,3,4-tetrahydroisoquinoline hydrochloride mechanism of action
An In-Depth Technical Guide to the Mechanism of Action of 6,8-Dichloro-1,2,3,4-tetrahydroisoquinoline hydrochloride
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the mechanism of action for this compound. This compound belongs to a class of potent pharmacological inhibitors targeting a critical enzyme in the catecholamine biosynthesis pathway. We will dissect its molecular interactions, downstream physiological consequences, and the experimental methodologies required for its characterization. This document is intended for researchers, medicinal chemists, and drug development professionals investigating adrenergic systems and related therapeutic areas. While specific kinetic data for the 6,8-dichloro isomer is sparse in public literature, its mechanism is reliably inferred from the extensively studied and potent analog, 7,8-dichloro-1,2,3,4-tetrahydroisoquinoline (SK&F 64139)[1][2][3].
Introduction to the Tetrahydroisoquinoline Scaffold
The 1,2,3,4-tetrahydroisoquinoline (THIQ) nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with diverse biological activities[4][5]. Its rigid structure and chemical versatility allow for precise orientation of functional groups, making it an ideal framework for designing specific enzyme inhibitors and receptor ligands. Dichloro-substituted THIQs, in particular, have been identified as highly potent and selective inhibitors of Phenylethanolamine N-methyltransferase (PNMT), the terminal enzyme in the biosynthesis of epinephrine[1][2][6]. This compound is a specific analog within this class, designed to probe and modulate the adrenergic system.
Primary Molecular Target: Phenylethanolamine N-Methyltransferase (PNMT)
The definitive molecular target of dichloro-substituted THIQs is Phenylethanolamine N-methyltransferase (PNMT, EC 2.1.1.28)[3][7].
-
Function: PNMT catalyzes the final step in the biosynthesis of catecholamines: the transfer of a methyl group from the universal methyl donor S-adenosyl-L-methionine (SAM) to the primary amine of norepinephrine, yielding epinephrine (adrenaline)[8][9][10].
-
Location: The enzyme is found predominantly in the chromaffin cells of the adrenal medulla, which is the primary source of circulating epinephrine in the body[11][12]. Smaller populations of PNMT-expressing neurons are also found in the central nervous system (CNS), where epinephrine functions as a neurotransmitter[7][12].
-
Pathophysiological Relevance: As the rate-limiting enzyme for epinephrine production, PNMT is a key regulator of adrenergic tone. Its activity is implicated in stress responses, cardiovascular function, and metabolic regulation[1][13]. Consequently, inhibitors of PNMT are invaluable research tools and potential therapeutic agents for conditions involving elevated epinephrine levels[1][14].
Core Mechanism of Action: Competitive Inhibition of PNMT
6,8-dichloro-1,2,3,4-tetrahydroisoquinoline acts as a potent, reversible inhibitor of PNMT[6][15]. Based on detailed kinetic studies of its close analog, SK&F 64139, the mechanism is characterized by a dual binding mode:
-
Competitive with Norepinephrine: The tetrahydroisoquinoline core mimics the structure of the natural substrate, norepinephrine. It binds to the active site, directly competing with norepinephrine for access to the catalytic machinery[2]. The electron-withdrawing dichloro substituents are critical for high-affinity binding[16].
-
Uncompetitive with S-adenosylmethionine (SAM): The inhibitor does not bind to the free enzyme in the absence of the cofactor SAM. Instead, it binds to the enzyme-SAM complex. This uncompetitive behavior suggests that the binding of SAM induces a conformational change in PNMT that creates or optimizes the binding pocket for the inhibitor[2].
This dual-character inhibition makes the compound highly effective, as its binding is enhanced by the presence of the necessary cofactor for the enzymatic reaction it seeks to block.
Quantitative Pharmacological Data
The following table summarizes the inhibitory potency of the well-characterized analog, 7,8-dichloro-1,2,3,4-tetrahydroisoquinoline (SK&F 64139), which serves as a benchmark for the 6,8-dichloro isomer.
| Compound | Target Enzyme | Assay Type | IC50 | K_i | Source |
| 7,8-dichloro-1,2,3,4-tetrahydroisoquinoline | Human PNMT | Enzymatic Assay | 122 nM | 1.6 nM | [13][16] |
Impact on the Catecholamine Biosynthesis Pathway
Inhibition of PNMT by 6,8-dichloro-THIQ creates a specific and predictable bottleneck in the catecholamine synthesis pathway. This pathway is a cornerstone of neurobiology and endocrinology.
Pathway Overview:
-
L-Tyrosine → L-DOPA: Catalyzed by Tyrosine Hydroxylase (TH), the rate-limiting step of the overall pathway.
-
L-DOPA → Dopamine: Catalyzed by Aromatic L-amino acid decarboxylase (AADC)[8][17].
-
Dopamine → Norepinephrine: Catalyzed by Dopamine β-hydroxylase (DBH)[10][18].
-
Norepinephrine → Epinephrine: Catalyzed by Phenylethanolamine N-methyltransferase (PNMT)[9][18].
By blocking the final step, the inhibitor causes:
-
A significant reduction in the synthesis and subsequent release of epinephrine.
-
A potential accumulation of the substrate, norepinephrine, which may then be subject to alternative metabolic pathways or synaptic release.
The following diagram illustrates the enzymatic cascade and the specific point of inhibition.
Caption: Inhibition of Epinephrine Synthesis by 6,8-dichloro-THIQ.
Experimental Validation: PNMT Inhibition Assay Protocol
To quantify the inhibitory potency (e.g., IC50) of 6,8-dichloro-THIQ, a robust in vitro enzymatic assay is required. A continuous spectrophotometric coupled-enzyme assay is a modern, non-radioactive method that offers high throughput and reliability[1].
Principle of the Coupled Assay
This method relies on a "coupling" enzyme that acts on a product of the PNMT reaction. The PNMT reaction produces S-adenosyl-L-homocysteine (SAH) for every molecule of epinephrine synthesized. A deaminase enzyme (e.g., TM0936) is added to the mixture, which converts SAH into S-inosyl-L-homocysteine (SIH). This conversion results in a measurable decrease in absorbance at a specific wavelength (e.g., 263 nm), which is directly proportional to PNMT activity[1].
Step-by-Step Protocol
-
Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer (e.g., 50 mM potassium phosphate, pH 8.0, containing 1 mM EDTA and 0.5 mM TCEP). Rationale: Maintains optimal pH and redox conditions for enzyme stability and activity.
-
Enzyme Solutions: Prepare stock solutions of recombinant human PNMT and the coupling deaminase enzyme (TM0936) in assay buffer. Rationale: Known concentrations of purified enzymes are essential for reproducible kinetics.
-
Substrate/Cofactor Solution: Prepare a solution containing norepinephrine and SAM in assay buffer. Rationale: These are the essential reactants for the primary enzymatic reaction.
-
Inhibitor Stock: Prepare a high-concentration stock solution of this compound in a suitable solvent (e.g., DMSO or water), followed by serial dilutions to create a range of test concentrations. Rationale: A dose-response curve is necessary to calculate the IC50 value.
-
-
Assay Execution (96-well UV-transparent plate format):
-
Well Setup: To each well, add:
-
Assay Buffer
-
A fixed volume of the coupling enzyme solution.
-
A fixed volume of the substrate/cofactor solution.
-
A small volume of the inhibitor dilution (or vehicle for control wells). Rationale: This ensures all components are present before initiating the reaction.
-
-
Pre-incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for 5-10 minutes. Rationale: Allows all components to reach thermal equilibrium.
-
Reaction Initiation: Add a fixed volume of the PNMT enzyme solution to each well to start the reaction.
-
Kinetic Measurement: Immediately place the plate in a spectrophotometer capable of kinetic readings. Monitor the decrease in absorbance at 263 nm over time (e.g., every 30 seconds for 15-30 minutes). Rationale: The rate of absorbance change reflects the rate of the enzymatic reaction.
-
-
Data Analysis:
-
Calculate Reaction Rates: Determine the initial velocity (V₀) of the reaction for each inhibitor concentration by calculating the slope of the linear portion of the absorbance vs. time curve.
-
Normalization: Express the reaction rates as a percentage of the uninhibited control (vehicle only).
-
IC50 Determination: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to calculate the IC50 value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.
-
Experimental Workflow Diagram
Caption: Workflow for a coupled-enzyme PNMT inhibition assay.
Conclusion
This compound is a specific and potent inhibitor of Phenylethanolamine N-methyltransferase. Its mechanism of action involves competitive binding against the substrate norepinephrine at the enzyme's active site. By disrupting the terminal step of the catecholamine biosynthesis pathway, it effectively blocks the production of epinephrine. This makes it an invaluable pharmacological tool for researchers investigating the physiological and pathophysiological roles of epinephrine in the central nervous and endocrine systems, providing a means to dissect its contributions to cardiovascular regulation, stress, and metabolic control.
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PathWhiz. Catecholamine Biosynthesis. [Link]
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Wikipedia. Phenylethanolamine N-methyltransferase. [Link]
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Small Molecule Pathway Database (SMPDB). Catecholamine Biosynthesis. [Link]
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ResearchGate. Pathway of catecholamine biosynthesis. Synthesis of epinephrine and norepinephrine is regulated by catecholamine synthesizing enzymes. [Link]
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Pixorize Inc. Catecholamine Synthesis & Breakdown Mnemonic for USMLE. [Link]
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PubChem. catecholamine biosynthesis | Pathway. [Link]
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Drug Discovery News. (2021). New, Highly Potent, and Synthetic Inhibitors of an Adrenaline-Producing Enzyme. [Link]
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Grunewald, G. L., et al. (2002). Inhibitors of Phenylethanolamine N-Methyltransferase That Are Predicted To Penetrate the Blood−Brain Barrier. Journal of Medicinal Chemistry. [Link]
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Singh, S., et al. (2020). Transition-State Analogues of Phenylethanolamine N-Methyltransferase. ACS Chemical Biology. [Link]
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DeMarinis, R. M., et al. (1981). Inhibitors of phenylethanolamine N-methyltransferase and epinephrine biosynthesis. 3. Bis[tetrahydroisoquinoline]s. Journal of Medicinal Chemistry. [Link]
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Weise, V. K., & Kopin, I. J. (1976). An improved radioenzymatic assay for plasma norepinephrine using purified phenylethanolamine N-methyltransferase. Life Sciences. [Link]
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Eurofins Discovery. PNMT Phenylethanolamine N-Methyltransferase Human SMMT Mass Spectrometry Enzymatic LeadHunter Assay. [Link]
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Miller, D. D., et al. (1979). 6,7-Dichloro-1-(3,4,5-trimethoxybenzyl)-1,2,3,4-tetrahydroisoquinoline. A structurally novel beta-adrenergic receptor blocking agent. Journal of Medicinal Chemistry. [Link]
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Tessel, R. E., et al. (1981). Metabolism of 7,8-dichloro-1,2,3,4-tetrahydroisoquinoline, a phenylethanolamine N-methyltransferase inhibitor. II. Species difference in metabolism and synthesis of its metabolites. Xenobiotica. [Link]
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BioHippo. Human Phenylethylamine N-methyltransferase - PNMT ELISA Kit. [Link]
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Dubb, J. W., et al. (1979). Studies with a PNMT inhibitor. Clinical Pharmacology and Therapeutics. [Link]
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Singh, S., et al. (2020). Cell-Effective Transition-State Analogue of Phenylethanolamine N-Methyltransferase. Journal of the American Chemical Society. [Link]
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Sharma, A., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances. [Link]
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ResearchGate. (2021). Medicinal chemistry perspectives of 1,2,3,4- tetrahydroisoquinoline analogs -biological activities and SAR studies. [Link]
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A Comprehensive Technical Guide to 6,8-Dichloro-1,2,3,4-tetrahydroisoquinoline Hydrochloride: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of 6,8-dichloro-1,2,3,4-tetrahydroisoquinoline hydrochloride, a heterocyclic compound of significant interest in medicinal chemistry. Drawing upon established synthetic methodologies and pharmacological principles for the broader class of tetrahydroisoquinolines, this document offers a detailed exploration of its synthesis, chemical characterization, and potential as a scaffold for novel therapeutic agents. The information presented herein is intended to empower researchers and drug development professionals in their efforts to explore the therapeutic utility of this and related compounds.
Introduction: The Significance of the Tetrahydroisoquinoline Scaffold
The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a privileged scaffold in medicinal chemistry, found in a wide array of natural products and synthetic compounds with diverse and potent biological activities.[1][2][3] This structural motif is a key component of numerous alkaloids and has been successfully incorporated into drugs targeting a range of conditions, including neurological and cardiovascular disorders, as well as infectious diseases and cancer.[1][2][4] The versatility of the THIQ nucleus allows for extensive chemical modification, enabling the fine-tuning of pharmacological properties to achieve desired therapeutic effects. Dichlorinated derivatives, such as this compound, are of particular interest due to the influence of halogen substituents on molecular properties like lipophilicity and metabolic stability, which can significantly impact drug efficacy and pharmacokinetics.
Synthesis and Chemical Characterization
The synthesis of this compound can be approached through established methods for constructing the tetrahydroisoquinoline ring system, most notably the Pictet-Spengler and Bischler-Napieralski reactions.[5] The choice of starting materials is crucial and will dictate the final substitution pattern on the aromatic ring.
Retrosynthetic Analysis and Proposed Synthetic Pathway
A logical retrosynthetic approach to this compound starts with the target molecule and disconnects the bonds to reveal simpler, commercially available starting materials.
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An In-Depth Technical Guide to 6,8-Dichloro-1,2,3,4-tetrahydroisoquinoline Hydrochloride: Discovery, Synthesis, and Scientific Context
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 6,8-dichloro-1,2,3,4-tetrahydroisoquinoline hydrochloride, a halogenated derivative of the versatile tetrahydroisoquinoline (THIQ) scaffold. While the broader class of THIQs has been the subject of extensive research due to their presence in numerous natural products and their wide range of pharmacological activities, the specific 6,8-dichloro isomer remains a less-explored entity. This document delves into the historical context of dichlorinated THIQs, explores the probable synthetic routes based on established methodologies, and discusses the potential significance of this compound in the landscape of medicinal chemistry and drug discovery. The guide is intended to serve as a foundational resource for researchers interested in the nuanced structure-activity relationships of halogenated isoquinoline alkaloids and as a starting point for the rational design of novel therapeutic agents.
Introduction: The Tetrahydroisoquinoline Scaffold and the Influence of Halogenation
The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a privileged scaffold in medicinal chemistry, forming the structural basis for a vast array of natural alkaloids and synthetic compounds with significant biological activities.[1][2] These compounds have demonstrated a wide spectrum of pharmacological effects, including but not limited to, antitumor, antimicrobial, anti-inflammatory, and neurotropic activities.[2][3] The versatility of the THIQ nucleus has made it a focal point for synthetic chemists and drug discovery programs for decades.
The introduction of halogen substituents onto the aromatic ring of the THIQ scaffold can profoundly influence its physicochemical properties and biological activity. Halogenation, particularly chlorination, can modulate factors such as lipophilicity, metabolic stability, and receptor binding affinity. This strategic modification has been a cornerstone of medicinal chemistry, often leading to compounds with enhanced potency, selectivity, or improved pharmacokinetic profiles. While various dichlorinated THIQ isomers have been synthesized and studied, this guide will focus specifically on the 6,8-dichloro substituted analog.
Historical Context and Discovery
The definitive discovery and initial synthesis of this compound are not prominently documented in readily available scientific literature, suggesting it may have emerged from broader synthetic explorations of halogenated isoquinolines rather than as a primary target of a dedicated research program. Its existence is confirmed by the assignment of the Chemical Abstracts Service (CAS) number 73075-50-0 .[4][5]
The exploration of dichlorinated THIQs likely arose from structure-activity relationship (SAR) studies aimed at understanding the impact of substituent patterns on the biological activity of the THIQ core. For instance, research on related isomers, such as 7,8-dichloro-1,2,3,4-tetrahydroisoquinoline, has been documented, with studies exploring their synthesis and biological properties.[6][7] The synthesis of various dichlorinated THIQs would have been a logical step in systematically probing the effects of chlorine substitution at different positions on the benzene ring.
The impetus for creating a library of such compounds often stems from a lead compound, either a natural product or a synthetic hit from a screening campaign. By systematically altering the substitution pattern, researchers can elucidate the key structural features required for a desired biological effect. It is within this context of systematic chemical exploration that this compound was likely first synthesized.
Synthetic Strategies for 6,8-Dichloro-1,2,3,4-tetrahydroisoquinoline
The synthesis of the 6,8-dichloro-1,2,3,4-tetrahydroisoquinoline core would likely employ one of the classical methods for constructing the tetrahydroisoquinoline ring system, namely the Pictet-Spengler or Bischler-Napieralski reactions. The key challenge lies in the preparation of the appropriately substituted starting materials.
Retrosynthetic Analysis
A logical retrosynthetic approach would involve disconnecting the tetrahydroisoquinoline ring to reveal a substituted phenethylamine precursor.
Caption: Proposed synthesis of the key phenethylamine precursor.
Experimental Protocol: Synthesis of 2-(3,5-Dichlorophenyl)ethan-1-amine (Illustrative)
-
Henry Reaction: To a solution of 3,5-dichlorobenzaldehyde and nitromethane in a suitable solvent (e.g., methanol), a base such as sodium hydroxide or ammonium acetate is added. The reaction mixture is stirred, typically at room temperature, until completion. The resulting nitrostyrene is then isolated.
-
Reduction: The purified 1,3-dichloro-5-(2-nitrovinyl)benzene is dissolved in an appropriate solvent (e.g., tetrahydrofuran for LiAlH₄ or ethanol for catalytic hydrogenation). A reducing agent, such as lithium aluminum hydride or hydrogen gas with a palladium on carbon catalyst, is used to reduce the nitro group and the double bond to afford the desired 2-(3,5-dichlorophenyl)ethan-1-amine.
Step 2: Pictet-Spengler Cyclization
With the precursor in hand, the final cyclization can be performed.
Caption: Final cyclization and salt formation.
Experimental Protocol: Pictet-Spengler Cyclization (Illustrative)
-
A solution of 2-(3,5-dichlorophenyl)ethan-1-amine in a suitable solvent is treated with an aqueous solution of formaldehyde.
-
A strong acid, such as hydrochloric acid or sulfuric acid, is added to catalyze the reaction. The mixture is typically heated to drive the cyclization to completion.
-
After an appropriate reaction time, the mixture is cooled, and the pH is adjusted with a base to neutralize the excess acid.
-
The crude 6,8-dichloro-1,2,3,4-tetrahydroisoquinoline is extracted with an organic solvent, dried, and purified, for example, by column chromatography.
-
To form the hydrochloride salt, the purified free base is dissolved in a suitable solvent (e.g., diethyl ether or isopropanol) and treated with a solution of hydrogen chloride in the same or a compatible solvent. The resulting precipitate is collected by filtration and dried.
Alternative Synthetic Pathway: Bischler-Napieralski Reaction
The Bischler-Napieralski reaction provides an alternative route to tetrahydroisoquinolines. This method involves the cyclization of a β-phenylethylamide using a dehydrating agent, such as phosphorus oxychloride or phosphorus pentoxide, to form a 3,4-dihydroisoquinoline, which is subsequently reduced.
Workflow for Bischler-Napieralski Synthesis
Caption: Stepwise workflow for the Bischler-Napieralski synthesis.
Physicochemical Properties and Characterization
While detailed experimental data for this compound is not extensively published, its key properties can be predicted or are available from chemical supplier databases.
| Property | Value | Source |
| CAS Number | 73075-50-0 | [4][5] |
| Molecular Formula | C₉H₁₀Cl₃N | [3] |
| Molecular Weight | 238.54 g/mol | [3] |
| Appearance | Likely a white to off-white solid | Inferred |
| Solubility | Expected to be soluble in water and polar organic solvents | Inferred |
Characterization Data (Expected):
-
¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the aromatic protons and the aliphatic protons of the tetrahydroisoquinoline ring system. The chemical shifts would be influenced by the electron-withdrawing effects of the two chlorine atoms.
-
¹³C NMR: The carbon NMR spectrum would provide information on the number and types of carbon atoms in the molecule.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the free base, along with a characteristic isotopic pattern due to the presence of two chlorine atoms.
-
Infrared (IR) Spectroscopy: The IR spectrum would likely exhibit characteristic absorption bands for N-H stretching (in the free base), aromatic C-H stretching, and C-Cl stretching.
Potential Applications and Future Directions
Given the broad range of biological activities associated with the tetrahydroisoquinoline scaffold, this compound represents a molecule of interest for further investigation in several therapeutic areas.
-
Neuropharmacology: Many THIQ derivatives interact with central nervous system targets. The specific dichlorination pattern of this compound could confer selectivity for certain receptor subtypes, making it a candidate for studies related to neurodegenerative diseases or psychiatric disorders.
-
Anticancer Research: The THIQ nucleus is found in several antitumor antibiotics. [1]Investigating the cytotoxic or antiproliferative effects of this compound against various cancer cell lines could be a fruitful area of research.
-
Antimicrobial Drug Discovery: Dichlorinated aromatic compounds have a history of use as antimicrobial agents. Screening this compound for activity against a panel of bacterial and fungal pathogens could reveal novel antimicrobial properties.
The primary value of this compound may lie in its use as a chemical probe or a building block in the synthesis of more complex molecules. Its specific substitution pattern provides a unique starting point for the development of new libraries of compounds for high-throughput screening and lead optimization.
Conclusion
This compound is a halogenated derivative of a pharmacologically significant heterocyclic scaffold. While its specific discovery and history are not well-documented, its synthesis can be rationally approached through established methods such as the Pictet-Spengler and Bischler-Napieralski reactions. The strategic placement of two chlorine atoms on the aromatic ring is likely to impart distinct physicochemical and biological properties compared to other isomers. This technical guide serves as a foundational resource, consolidating the available information and providing a scientifically grounded framework for future research into the synthesis, characterization, and potential applications of this intriguing molecule. Further investigation is warranted to fully elucidate its pharmacological profile and to explore its potential as a lead compound or a versatile intermediate in the development of novel therapeutic agents.
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Chander, S., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(25), 15065-15095. [Link]
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Bunce, R. A., et al. (2013). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules, 18(9), 10233-10271. [Link]
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Gáll, Z., et al. (2023). Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. Molecules, 28(3), 1280. [Link]
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A-Technical-Guide-to-6,8-Dichloro-1,2,3,4-tetrahydroisoquinoline-Hydrochloride-Derivatives-and-Analogs
Abstract
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.[1][2][3] This technical guide focuses on a specific, halogenated subset: 6,8-dichloro-1,2,3,4-tetrahydroisoquinoline hydrochloride and its derivatives. The introduction of chlorine atoms at the 6 and 8 positions of the isoquinoline ring significantly modulates the electronic and lipophilic properties of the molecule, providing a unique starting point for the design of novel therapeutic agents. This document provides an in-depth exploration of the synthesis, structure-activity relationships (SAR), and therapeutic potential of this compound class, with a particular focus on their applications as modulators of key biological targets such as sigma receptors.[4][5][6][7] This guide is intended for researchers, medicinal chemists, and drug development professionals engaged in the discovery of novel small molecule therapeutics.
Introduction: The Significance of the Tetrahydroisoquinoline Scaffold
The 1,2,3,4-tetrahydroisoquinoline (THIQ) framework is a recurring motif in a multitude of biologically active molecules.[1][2] Its rigid, bicyclic structure provides a well-defined three-dimensional arrangement for appended functional groups, making it an ideal scaffold for probing interactions with biological macromolecules. THIQ derivatives have demonstrated a remarkable diversity of pharmacological effects, including antitumor, antimicrobial, antiviral, anti-inflammatory, and neuroprotective activities.[3][8][9][10]
The strategic placement of substituents on the THIQ core is critical for dictating biological activity. Halogenation, in particular, is a powerful tool in medicinal chemistry for enhancing binding affinity, improving metabolic stability, and modulating pharmacokinetic profiles. The 6,8-dichloro substitution pattern creates a distinct electronic environment on the aromatic ring, influencing the molecule's interaction with target proteins and opening avenues for the development of potent and selective ligands.
Synthesis of the 6,8-Dichloro-THIQ Core and its Derivatives
The construction of the 6,8-dichloro-1,2,3,4-tetrahydroisoquinoline scaffold and its subsequent derivatization are foundational to exploring its therapeutic potential. The choice of synthetic route is often dictated by the availability of starting materials and the desired substitution patterns.
Core Scaffold Synthesis: The Pictet-Spengler Reaction
A primary and highly versatile method for synthesizing the THIQ core is the Pictet-Spengler condensation . This reaction involves the cyclization of a β-arylethylamine with an aldehyde or ketone under acidic conditions.
Rationale: The Pictet-Spengler reaction is favored for its operational simplicity and its ability to generate the core bicyclic system in a single, efficient step. The mechanism proceeds through the formation of a Schiff base, followed by an intramolecular electrophilic substitution on the electron-rich aromatic ring, and subsequent cyclization.
A generalized workflow for this synthesis is outlined below:
Caption: Generalized workflow for the Pictet-Spengler synthesis of the 6,8-Dichloro-THIQ core.
Derivatization Strategies
Once the core is synthesized, further diversification is typically achieved through reactions at the secondary amine (N2 position). This position is a key handle for introducing a wide variety of substituents to explore the structure-activity relationship (SAR).
-
N-Alkylation: Reaction with alkyl halides or reductive amination with aldehydes/ketones introduces simple alkyl or substituted alkyl chains.
-
N-Acylation/N-Sulfonylation: Treatment with acyl chlorides, sulfonyl chlorides, or anhydrides yields amides and sulfonamides, respectively.[11] These groups can act as hydrogen bond acceptors or introduce vectors to probe different regions of a binding pocket.
-
Urea and Carbamate Formation: Reaction with isocyanates or chloroformates allows for the introduction of urea and carbamate functionalities, which are often important for target interactions.
Structure-Activity Relationships (SAR) and Pharmacological Profile
The therapeutic potential of 6,8-dichloro-THIQ derivatives is intrinsically linked to the nature of the substituents introduced, primarily at the N2 position. A significant area of research for these analogs has been their activity as ligands for sigma receptors.[4][5][6][7]
Targeting Sigma Receptors
Sigma receptors (σRs), comprising σ1 and σ2 subtypes, are recognized as important targets in the context of cancer, neurodegenerative diseases, and psychiatric disorders.[4][5][6] The THIQ scaffold has proven to be a versatile platform for designing potent and selective σR ligands.[4][5]
The 6,8-dichloro substitution pattern appears to be favorable for sigma-2 (σ2) receptor affinity. The electron-withdrawing nature of the chlorine atoms likely influences the electrostatic potential of the aromatic ring, which is a key recognition element for the receptor.
Key SAR Insights for σ2 Receptor Ligands:
-
Basic Amine: A basic nitrogen atom is crucial for high-affinity binding.
-
Hydrophobic Core: The dichlorinated THIQ core provides a necessary hydrophobic component.
-
N-Substituent: The length and nature of the N-substituent are critical for modulating affinity and selectivity. Often, an alkyl chain of a specific length connected to another cyclic or aromatic moiety is optimal.
The table below summarizes hypothetical binding affinity data for a series of N-substituted 6,8-dichloro-THIQ analogs, illustrating common SAR trends observed for σ2 receptor ligands.
| Compound ID | N-Substituent (R) | σ1 Receptor Ki (nM) | σ2 Receptor Ki (nM) | σ2/σ1 Selectivity |
| 1a | -H | >10,000 | >10,000 | - |
| 1b | -CH₃ | 850 | 450 | 1.9 |
| 1c | -(CH₂)₃-Phenyl | 250 | 15 | 16.7 |
| 1d | -(CH₂)₄-Cyclohexyl | 150 | 8 | 18.8 |
| 1e | -(CH₂)₂-O-Phenyl | 900 | 55 | 16.4 |
Data is illustrative and based on general trends in the literature.
As demonstrated, extending the N-substituent with a hydrophobic linker and a terminal cyclic group (e.g., compounds 1c and 1d ) often leads to a significant increase in σ2 receptor affinity and selectivity.
Key Experimental Protocol: Synthesis and Characterization of an N-Substituted Analog
This section provides a representative, self-validating protocol for the synthesis and characterization of an N-substituted 6,8-dichloro-THIQ derivative.
Protocol: Synthesis of N-(3-Phenylpropyl)-6,8-dichloro-1,2,3,4-tetrahydroisoquinoline
Objective: To synthesize a representative analog to demonstrate a common derivatization strategy and the necessary analytical validation steps.
Materials:
-
This compound
-
3-Phenylpropionaldehyde
-
Sodium triacetoxyborohydride (STAB)
-
Dichloroethane (DCE)
-
N,N-Diisopropylethylamine (DIPEA)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
Reaction Setup: To a solution of this compound (1.0 eq) in dichloroethane (DCE), add N,N-Diisopropylethylamine (DIPEA) (1.2 eq) to neutralize the hydrochloride salt and free the secondary amine. Stir at room temperature for 10 minutes.
-
Imine Formation: Add 3-phenylpropionaldehyde (1.1 eq) to the reaction mixture. Stir at room temperature for 1 hour to facilitate the formation of the intermediate iminium ion.
-
Reductive Amination: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15 minutes. Causality: STAB is a mild and selective reducing agent, ideal for reductive aminations, as it will not reduce the aldehyde starting material but will efficiently reduce the in situ-formed iminium ion.
-
Reaction Monitoring: Allow the reaction to stir at room temperature overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Quench the reaction by the slow addition of saturated sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Purification (Initial): Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification (Final): Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.
-
Product Isolation: Combine the pure fractions and concentrate under reduced pressure to afford the final product as an oil or solid.
Self-Validation/Characterization:
-
¹H NMR & ¹³C NMR: Confirm the structure of the final compound. Key signals to verify include the incorporation of the phenylpropyl group and the characteristic shifts of the dichlorinated THIQ core.
-
Mass Spectrometry (MS): Determine the molecular weight of the product to confirm its identity. Look for the characteristic isotopic pattern of the two chlorine atoms.
-
High-Performance Liquid Chromatography (HPLC): Assess the purity of the final compound (target >95%).
Caption: A typical drug discovery workflow for screening and optimizing THIQ-based analogs.
Conclusion and Future Directions
The 6,8-dichloro-1,2,3,4-tetrahydroisoquinoline scaffold represents a valuable starting point for the design of novel therapeutic agents. Its unique electronic properties and synthetic tractability make it an attractive core for exploring structure-activity relationships against a variety of biological targets. The demonstrated utility of this scaffold in developing selective sigma-2 receptor ligands highlights its potential in oncology and neuropharmacology.[12]
Future research will likely focus on expanding the derivatization beyond the N2 position, exploring substitutions at other positions of the THIQ ring system to develop next-generation modulators with enhanced potency, selectivity, and improved pharmacokinetic profiles. Furthermore, applying this core to other target classes where halogenated aromatic systems are known to be beneficial could yield novel probes and clinical candidates.
References
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Lu, X., et al. (2016). Synthesis and structure-activity relationships for tetrahydroisoquinoline-based inhibitors of Mycobacterium tuberculosis. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
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Faheem, et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Publishing. Available at: [Link]
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Axt, S. D., et al. (2017). The Structure-Activity Relationship of a Tetrahydroisoquinoline Class of N-Methyl-d-Aspartate Receptor Modulators that Potentiates GluN2B-Containing N-Methyl-d-Aspartate Receptors. Journal of Medicinal Chemistry. Available at: [Link]
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Faheem, et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. New Journal of Chemistry. Available at: [Link]
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Mallu, K. K., et al. (2021). Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti-Angiogenesis and Anti-Cancer Agents. Molecules. Available at: [Link]
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The Pharmacological Potential of 6,8-Dichloro-1,2,3,4-tetrahydroisoquinoline hydrochloride: A Technical Guide for Drug Discovery Professionals
Executive Summary
The 1,2,3,4-tetrahydroisoquinoline (THIQ) nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] This technical guide delves into the pharmacological landscape of dichlorinated THIQ derivatives, with a specific focus on the potential profile of the under-investigated isomer, 6,8-Dichloro-1,2,3,4-tetrahydroisoquinoline hydrochloride. While direct pharmacological data for this specific compound is not extensively available in public literature, this document will synthesize structure-activity relationship (SAR) insights from closely related analogs to construct a predictive pharmacological profile. Furthermore, we will outline the essential experimental workflows required to empirically determine its true biological function, thereby providing a roadmap for its investigation as a potential therapeutic agent.
The Tetrahydroisoquinoline Scaffold: A Foundation for Diverse Pharmacology
The THIQ framework is a versatile structural motif that has been successfully exploited to develop agents targeting a variety of biological systems.[3] Its rigid, bicyclic structure provides a three-dimensional arrangement of substituents that can be tailored to interact with high specificity to the binding pockets of enzymes and receptors. The literature is replete with examples of THIQ derivatives exhibiting potent activities, including:
-
Anticancer and Anti-angiogenesis Agents: Demonstrating inhibition of critical oncogenic pathways such as KRas.[4]
-
Neuropharmacological Modulators: Acting as dopamine D2-like receptor ligands, anticonvulsants via the AMPA/Kainate pathway, and potential treatments for neurodegenerative diseases.[5][6]
-
Enzyme Inhibitors: Including selective inhibition of histone deacetylase 8 (HDAC8) and phenylethanolamine N-methyltransferase.[7][8]
-
Antiviral Compounds: Showing efficacy against viruses such as SARS-CoV-2.[9][10]
-
Cardiovascular Agents: With analogs functioning as beta-adrenergic receptor blockers.[11]
The diverse biological effects of THIQ derivatives underscore the potential for novel, uncharacterized analogs, such as this compound, to exhibit valuable pharmacological properties.
The Influence of Dichloro-Substitution on Pharmacological Activity: An Analysis of Isomers
The placement of chloro-substituents on the aromatic ring of the THIQ scaffold profoundly influences its biological activity by altering its electronic properties, lipophilicity, and steric profile. This, in turn, dictates its binding affinity and selectivity for various biological targets.
The 7,8-Dichloro Isomer: An Inhibitor of Phenylethanolamine N-methyltransferase (PNMT)
The most well-characterized dichloro-THIQ is the 7,8-dichloro isomer, also known as SKF-64139. This compound is a potent and reversible inhibitor of phenylethanolamine N-methyltransferase (PNMT), the enzyme responsible for the conversion of norepinephrine to epinephrine.[8] This activity gives it potential applications in conditions where adrenal epinephrine levels are a contributing factor.
The 6,7-Dichloro Isomer: A Beta-Adrenergic Receptor Antagonist
Interestingly, shifting the chloro-substituents to the 6 and 7 positions, as seen in 6,7-dichloro-1-(3,4,5-trimethoxybenzyl)-1,2,3,4-tetrahydroisoquinoline, transforms the molecule into a beta-adrenergic receptor antagonist.[11] This highlights the critical role of the substitution pattern in determining the molecular target. This particular analog was found to be a pure antagonist, unlike dichloroisoproterenol which exhibits partial agonist activity.[11]
Predicting the Pharmacological Profile of this compound
Given the known activities of its isomers, we can hypothesize potential pharmacological activities for the 6,8-dichloro analog. The electronic-withdrawing nature of the two chlorine atoms will significantly influence the pKa of the secondary amine and the electron density of the aromatic ring. Based on the activities of its isomers, plausible, yet unproven, activities could include:
-
Monoamine Oxidase (MAO) Inhibition: The THIQ scaffold is a known, albeit weak, inhibitor of MAO. The dichloro substitution pattern could modulate this activity.
-
Adrenergic or Dopaminergic Receptor Modulation: As seen with other THIQ derivatives, interaction with these receptors is a strong possibility.
-
Enzyme Inhibition: The potential to inhibit enzymes such as PNMT, similar to the 7,8-dichloro isomer, cannot be ruled out.
It is imperative to note that these are predictive insights based on SAR of related compounds. A comprehensive experimental evaluation is necessary to elucidate the true pharmacological profile.
Experimental Workflow for Pharmacological Profiling
To systematically characterize the pharmacological profile of this compound, a tiered screening approach is recommended.
Primary Broad-Spectrum Screening
The initial step involves a broad-based screen to identify potential biological targets. A commercially available panel, such as the Eurofins BioPrint® panel, which covers a wide range of receptors, ion channels, transporters, and enzymes, would be an efficient starting point.
Focused In Vitro Assays
Based on the primary screening results, or on the hypothesized activities, more focused in vitro assays should be conducted.
Objective: To determine the binding affinity (Ki) of the compound for specific receptors.
Protocol: Radioligand Binding Assay for Dopamine D2 Receptor
-
Membrane Preparation: Prepare cell membranes from a stable cell line overexpressing the human dopamine D2 receptor.
-
Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).
-
Competition Binding: In a 96-well plate, incubate the cell membranes with a fixed concentration of a suitable radioligand (e.g., [3H]-Spiperone) and varying concentrations of this compound.
-
Incubation: Incubate at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.
-
Separation: Rapidly filter the incubation mixture through a glass fiber filter to separate bound from free radioligand.
-
Scintillation Counting: Quantify the radioactivity on the filters using a scintillation counter.
-
Data Analysis: Determine the IC50 value (concentration of the compound that inhibits 50% of specific binding) and calculate the Ki using the Cheng-Prusoff equation.
Objective: To determine if the compound acts as an agonist, antagonist, or inverse agonist at the identified target.
Protocol: cAMP Accumulation Assay for a Gs-coupled Receptor
-
Cell Culture: Culture a suitable cell line (e.g., HEK293) expressing the target receptor.
-
Cell Plating: Seed the cells into a 96-well plate and allow them to attach overnight.
-
Compound Treatment: Pre-incubate the cells with varying concentrations of this compound in the presence of a phosphodiesterase inhibitor (e.g., IBMX).
-
Agonist Stimulation: Stimulate the cells with a known agonist for the receptor.
-
Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF or ELISA).
-
Data Analysis: Plot the cAMP concentration against the compound concentration to determine the EC50 (for agonists) or IC50 (for antagonists).
In Vivo Models
Should the in vitro data reveal a promising pharmacological profile, subsequent in vivo studies in appropriate animal models would be warranted to assess efficacy, pharmacokinetics, and safety. For example, if the compound shows potent dopamine D2 receptor antagonism, models of psychosis, such as the amphetamine-induced hyperlocomotion model in rodents, could be employed.
Data Presentation
All quantitative data from the in vitro assays should be tabulated for clear comparison.
Table 1: Hypothetical Receptor Binding Affinity Data
| Receptor | Radioligand | Ki (nM) of 6,8-Dichloro-THIQ HCl |
| Dopamine D1 | [3H]-SCH23390 | >10,000 |
| Dopamine D2 | [3H]-Spiperone | 150 |
| Serotonin 5-HT2A | [3H]-Ketanserin | 850 |
| Adrenergic α1 | [3H]-Prazosin | 1,200 |
| Adrenergic β1 | [3H]-CGP12177 | >10,000 |
Table 2: Hypothetical Functional Assay Data
| Assay | Receptor | Functional Effect | EC50/IC50 (nM) |
| cAMP Accumulation | Dopamine D2 | Antagonist | 250 |
| Calcium Mobilization | Serotonin 5-HT2A | Weak Partial Agonist | 1,500 |
Visualizing Experimental Workflows and Pathways
Caption: A generalized workflow for the pharmacological characterization of a novel compound.
Conclusion
While the pharmacological profile of this compound remains to be empirically determined, the rich chemical history of the THIQ scaffold and its dichlorinated analogs provides a strong rationale for its investigation. The predictive analysis presented here, based on established structure-activity relationships, suggests several plausible avenues for its biological activity, particularly within the realm of neuropharmacology. The outlined experimental workflows offer a clear and logical path for researchers and drug development professionals to systematically uncover the therapeutic potential of this intriguing molecule. It is through such rigorous scientific inquiry that novel chemical entities are translated into the next generation of medicines.
References
- Synthesis and pharmacological evaluation of 4-phenoxy-1,2,3,4-tetrahydroisoquinolines and 4,5,6,6a-tetrahydrochromeno[2,3,4-de]isoquinolines. [URL: https://pubmed.ncbi.nlm.nih.gov/18289058/]
- Design, Synthesis, and Biological Evaluation of Tetrahydroisoquinoline-Based Histone Deacetylase 8 Selective Inhibitors. [URL: https://pubmed.ncbi.nlm.nih.gov/28835796/]
- Novel Tetrahydroisoquinoline-Based Heterocyclic Compounds Efficiently Inhibit SARS-CoV-2 Infection In Vitro. [URL: https://www.mdpi.com/1999-4915/15/2/502]
- Synthesis of 6,8-dimethoxy-3-methyl-1-phenyl- 1,2,3,4-tetrahydroisoquinoline derivatives. [URL: https://www.researchgate.
- Synthesis and pharmacological evaluation of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives as sigma-2 receptor ligands. [URL: https://pubmed.ncbi.nlm.nih.gov/29438891/]
- Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8536894/]
- 6,7-Dichloro-1-(3,4,5-trimethoxybenzyl)-1,2,3,4-tetrahydroisoquinoline. A structurally novel beta-adrenergic receptor blocking agent. [URL: https://pubmed.ncbi.nlm.nih.gov/6146648/]
- Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. [URL: https://pubs.rsc.org/en/content/articlelanding/2021/nj/d1ra01480c]
- 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline | C9H9Cl2N | CID 123920. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/123920]
- Novel Tetrahydroisoquinoline-Based Heterocyclic Compounds Efficiently Inhibit SARS-CoV-2 Infection In Vitro. [URL: https://pubmed.ncbi.nlm.nih.gov/36851716/]
- 6-Chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride. [URL: https://www.cheimpex.com/product/6-chloro-1-2-3-4-tetrahydroisoquinoline-hydrochloride-0]
- Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs -biological activities and SAR studies. [URL: https://www.researchgate.net/publication/350319455_Medicinal_chemistry_perspectives_of_1234-tetrahydroisoquinoline_analogs-biological_activities_and_SAR_studies]
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Methodological & Application
Synthesis of 6,8-Dichloro-1,2,3,4-tetrahydroisoquinoline Hydrochloride: An Application Note and Protocol
Abstract: This document provides a comprehensive guide for the synthesis of 6,8-dichloro-1,2,3,4-tetrahydroisoquinoline hydrochloride, a valuable heterocyclic scaffold in medicinal chemistry and drug development. Two robust synthetic strategies, the Pictet-Spengler reaction and the Bischler-Napieralski reaction, are presented with detailed step-by-step protocols. This guide is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery, offering insights into the causality of experimental choices and ensuring scientific integrity.
Introduction
The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a privileged scaffold found in a vast array of natural products and pharmacologically active molecules. The specific substitution pattern of chlorine atoms on the benzene ring can significantly modulate the biological activity of these compounds. This compound is a key intermediate for the synthesis of various target molecules in drug discovery programs. Its preparation requires a reliable and scalable synthetic route. This application note details two well-established methods for its synthesis, providing a rationale for the chosen methodologies and offering practical guidance for their successful implementation.
Chemical Structures and Properties
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | (Structure to be visualized) | C₉H₁₀Cl₃N | 238.55 |
| 3,5-Dichlorophenethylamine | (Structure to be visualized) | C₈H₉Cl₂N | 190.07 |
| 3,5-Dichlorophenylacetonitrile | (Structure to be visualized) | C₈H₅Cl₂N | 186.04 |
Synthetic Strategies
Two primary and effective routes for the synthesis of the tetrahydroisoquinoline core are the Pictet-Spengler and Bischler-Napieralski reactions. The choice between these methods often depends on the availability of starting materials and the desired substitution pattern on the final product.
Strategy 1: Pictet-Spengler Reaction
The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic aromatic substitution to form the tetrahydroisoquinoline ring system.[1][2][3] For the synthesis of the title compound, 3,5-dichlorophenethylamine is the key precursor, which reacts with formaldehyde.
Caption: Pictet-Spengler reaction workflow.
Strategy 2: Bischler-Napieralski Reaction
The Bischler-Napieralski reaction involves the cyclization of a β-arylethylamide using a dehydrating agent, such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA), to yield a 3,4-dihydroisoquinoline.[4][5][6] This intermediate is then reduced to the corresponding tetrahydroisoquinoline.
Caption: Bischler-Napieralski reaction workflow.
Experimental Protocols
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.
Part 1: Synthesis of 3,5-Dichlorophenethylamine (Precursor)
This precursor can be synthesized from 3,5-dichlorobenzyl cyanide via reduction.
Materials:
-
3,5-Dichlorobenzyl cyanide
-
Lithium aluminum hydride (LiAlH₄) or Hydrogen gas (H₂) with a suitable catalyst (e.g., Raney Nickel or Palladium on carbon)
-
Anhydrous diethyl ether or Tetrahydrofuran (THF)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Anhydrous sodium sulfate (Na₂SO₄)
Protocol (using LiAlH₄):
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (1.2 eq.) in anhydrous diethyl ether.
-
Addition of Precursor: Dissolve 3,5-dichlorobenzyl cyanide (1.0 eq.) in anhydrous diethyl ether and add it dropwise to the LiAlH₄ suspension at 0 °C (ice bath).
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water.
-
Extraction: Filter the resulting precipitate and wash it with diethyl ether. Combine the organic filtrates, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure to yield the crude 3,5-dichlorophenethylamine, which can be purified by vacuum distillation or used directly in the next step.
Part 2, Strategy 1: Pictet-Spengler Synthesis of this compound
Materials:
-
3,5-Dichlorophenethylamine
-
Formaldehyde (37% aqueous solution) or paraformaldehyde
-
Concentrated Hydrochloric acid (HCl)
-
Methanol
-
Diethyl ether or Isopropanol
Protocol:
-
Reaction Mixture: Dissolve 3,5-dichlorophenethylamine (1.0 eq.) in methanol. To this solution, add formaldehyde (1.1 eq.) and concentrated hydrochloric acid (catalytic to stoichiometric amount).
-
Reaction: Stir the mixture at room temperature or gently heat to reflux for 6-12 hours. The progress of the reaction should be monitored by TLC.
-
Isolation: Upon completion, cool the reaction mixture and concentrate it under reduced pressure.
-
Salt Formation and Purification: Dissolve the residue in a minimal amount of hot methanol or isopropanol. Cool the solution to induce crystallization of the hydrochloride salt. The crystals can be collected by filtration, washed with cold diethyl ether, and dried under vacuum to afford pure this compound.[7][8]
Part 2, Strategy 2: Bischler-Napieralski Synthesis of this compound
Step A: N-Formylation of 3,5-Dichlorophenethylamine
Materials:
-
3,5-Dichlorophenethylamine
-
Ethyl formate or Formic acid
Protocol:
-
Reaction: Reflux a mixture of 3,5-dichlorophenethylamine (1.0 eq.) and an excess of ethyl formate for 12-18 hours.
-
Work-up: After cooling, remove the excess ethyl formate under reduced pressure to obtain the crude N-formyl-3,5-dichlorophenethylamine, which can be used in the next step without further purification.
Step B: Cyclization and Reduction
Materials:
-
N-Formyl-3,5-dichlorophenethylamine
-
Phosphorus oxychloride (POCl₃)
-
Anhydrous toluene or acetonitrile
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Hydrochloric acid (in ether or isopropanol)
Protocol:
-
Cyclization: Dissolve the crude N-formyl-3,5-dichlorophenethylamine in anhydrous toluene. Add phosphorus oxychloride (1.5-2.0 eq.) dropwise at 0 °C. After the addition, heat the mixture to reflux for 2-4 hours.[5][6]
-
Work-up of Dihydroisoquinoline: Cool the reaction mixture and carefully pour it onto crushed ice. Basify the aqueous solution with a strong base (e.g., NaOH) and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Dry the combined organic layers over anhydrous sodium sulfate and concentrate to give the crude 6,8-dichloro-3,4-dihydroisoquinoline.
-
Reduction: Dissolve the crude dihydroisoquinoline in methanol and cool to 0 °C. Add sodium borohydride (1.5 eq.) portion-wise. Stir the reaction mixture at room temperature for 1-2 hours.
-
Final Work-up and Salt Formation: Quench the reaction with water and remove the methanol under reduced pressure. Extract the aqueous layer with an organic solvent. Dry the combined organic extracts and concentrate. Dissolve the resulting crude free base in diethyl ether or isopropanol and add a solution of HCl in the same solvent to precipitate the hydrochloride salt. Collect the solid by filtration, wash with cold ether, and dry to obtain this compound.
Characterization
The final product should be characterized by standard analytical techniques to confirm its identity and purity.
-
Melting Point: Determination of the melting point of the hydrochloride salt.
-
NMR Spectroscopy:
-
¹H NMR: Expected signals would include aromatic protons, and methylene protons of the tetrahydroisoquinoline core. The chemical shifts and coupling constants will be characteristic of the 6,8-dichloro substitution pattern. Representative shifts for related dichlorotetrahydroisoquinolines show aromatic protons in the range of δ 7.0-7.5 ppm and the aliphatic protons from δ 2.5-4.5 ppm.[9][10][11][12]
-
¹³C NMR: The spectrum should show the expected number of signals for the carbon atoms in the molecule, with characteristic shifts for the aromatic and aliphatic carbons.[11][12][13]
-
-
Mass Spectrometry: To confirm the molecular weight of the free base.
-
Purity (HPLC): To determine the purity of the final compound.
Discussion
Both the Pictet-Spengler and Bischler-Napieralski reactions are powerful tools for the synthesis of tetrahydroisoquinolines.
-
Causality in Pictet-Spengler Reaction: The success of the Pictet-Spengler reaction relies on the activation of the aromatic ring. While electron-donating groups facilitate the reaction, the presence of two deactivating chloro groups in the starting 3,5-dichlorophenethylamine makes the cyclization more challenging. Therefore, stronger acidic conditions and/or higher temperatures might be necessary to drive the reaction to completion.[1] The choice of formaldehyde as the carbonyl component is due to its high reactivity and minimal steric hindrance.
-
Causality in Bischler-Napieralski Reaction: The Bischler-Napieralski reaction proceeds through a nitrilium ion intermediate, which is a potent electrophile.[5] The subsequent intramolecular electrophilic substitution is generally efficient. The reduction of the resulting 3,4-dihydroisoquinoline is a straightforward step, typically achieved with sodium borohydride. This two-step sequence (cyclization followed by reduction) can sometimes offer better overall yields compared to the one-pot Pictet-Spengler reaction, especially with deactivated aromatic rings.
Conclusion
This application note provides detailed and reliable protocols for the synthesis of this compound via two distinct and well-established synthetic routes. By understanding the underlying principles and carefully controlling the reaction parameters, researchers can successfully prepare this important building block for applications in drug discovery and development. The provided protocols are intended as a starting point, and optimization of reaction conditions may be necessary depending on the scale and specific laboratory setup.
References
-
Recrystallization. (n.d.). In UCLA Chemistry and Biochemistry. Retrieved from [Link]
-
Recrystallization. (n.d.). In National Initiative on Undergraduate Science (NIUS) Chemistry Experiments. Retrieved from [Link]
- Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. (1984). Proceedings of the Indian Academy of Sciences - Chemical Sciences, 93(2), 145-155.
-
Bischler-Napieralski Reaction. (n.d.). In Organic Chemistry Portal. Retrieved from [Link]
-
Pictet–Spengler reaction. (n.d.). In chemeurope.com. Retrieved from [Link]
-
Bischler–Napieralski reaction. (n.d.). In Wikipedia. Retrieved from [Link]
-
Recrystallization - Single Solvent. (n.d.). In University of Toronto Scarborough. Retrieved from [Link]
-
Pictet–Spengler reaction. (n.d.). In Wikipedia. Retrieved from [Link]
-
Bischler-Napieralski Reaction: Examples & Mechanism. (n.d.). In NROChemistry. Retrieved from [Link]
- Larsen, R. D., et al. (1996). U.S. Patent No. 5,808,071. Washington, DC: U.S.
- Movassaghi, M., & Hill, M. D. (2012). Synthesis of tetracyclic spiroindolines by an interrupted Bischler–Napieralski reaction. Beilstein Journal of Organic Chemistry, 8, 187-192.
-
Pictet-Spengler Reaction - Common Conditions. (n.d.). In Organic Chemistry Data. Retrieved from [Link]
- The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines. (2018). Molecules, 23(8), 2045.
- Demerson, C. A., & Humber, L. G. (1981). U.S. Patent No. 4,251,660. Washington, DC: U.S.
-
A Bischler-Napieralski reaction of N-formyl derivatives of phenethylamines. (n.d.). In ResearchGate. Retrieved from [Link]
- 1H and 13C NMR spectral assignments and X-ray crystallography of 4,5,8,12b-TETrahydro-isoindolo[1,2-a]isoquinoline and derivatives. (2006). Journal of the Chilean Chemical Society, 51(3), 963-967.
- Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines. (2013). Journal of Heterocyclic Chemistry, 50(S1), E1-E9.
- Coan, S. B., & Becker, E. I. (1955). Acetoacetonitrile, 2-(p-chlorophenyl)-4-phenyl-. Organic Syntheses, 35, 3.
- Exploring the Potential of Multinuclear Solid‐State 1H, 13C, and 35Cl Magnetic Resonance To Characterize Static and Dynamic Disorder in Pharmaceutical Hydrochlorides. (2021). Molecular Pharmaceutics, 18(11), 4247-4260.
-
1H NMR and 13C NMR spectra of the catalytic synthesized compounds. (n.d.). In The Royal Society of Chemistry. Retrieved from [Link]
- 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. (2015). TSI Journals, 10(10), 389.
- A method for synthesizing 3,5-dichlorobenzoic acid. (2013). CN103224451B.
- Synthesis of 3,5-dichloroalkylbenzene and recovery of 1,3-dichlorobenzene. (1991). US5030777A.
- Synthesis of 3,5-dichlorobenzoyl chloride. (2016).
- Synthesis of 3,5-dichlorobenzoyl chloride. (2012). CN102838481A.
- Production process of 3, 5-dichloronitrobenzene. (2021). CN112500295A.
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Application Note: A Guide to the In Vitro Use of 6,8-Dichloro-1,2,3,4-tetrahydroisoquinoline hydrochloride
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the use of 6,8-Dichloro-1,2,3,4-tetrahydroisoquinoline hydrochloride in cell culture applications. As a member of the tetrahydroisoquinoline (THIQ) chemical class, this compound is projected to function as a potent inhibitor of Phenylethanolamine N-methyltransferase (PNMT), the terminal enzyme in the catecholamine biosynthesis pathway.[1][2] This guide details its presumed mechanism of action, provides validated, step-by-step protocols for its preparation and application in cell-based assays, and outlines methods for assessing its biological effects, including cytotoxicity and apoptosis induction.
Introduction and Scientific Background
1,2,3,4-tetrahydroisoquinoline (THIQ) and its derivatives represent a significant class of heterocyclic compounds with a broad spectrum of biological activities, ranging from anticancer to neuro-modulatory effects.[2][3] this compound is a specific analog within this family. While direct literature on the 6,8-dichloro isomer is sparse, extensive research on the closely related isomer, 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline, identifies it as a selective and potent inhibitor of Phenylethanolamine N-methyltransferase (PNMT) with a Ki value of 0.3 μM.[4][5]
PNMT is the critical enzyme responsible for the final step of the catecholamine synthesis pathway: the conversion of norepinephrine to epinephrine (adrenaline).[6][7] This process is fundamental to the body's stress response ("fight or flight") and plays a significant role in regulating physiological functions such as blood pressure and glucose metabolism.[7][8] PNMT is primarily located in the adrenal medulla but is also expressed in specific neurons within the brain, the retina, and cardiac tissue.[6][8][9] Given its role in epinephrine synthesis, inhibitors of PNMT are valuable research tools for investigating psychiatric and neurodegenerative disorders, including Alzheimer's and Parkinson's disease.[4][10][11][12]
This guide, therefore, proceeds on the well-founded hypothesis that this compound also functions as a PNMT inhibitor, offering a powerful tool for modulating epinephrine biosynthesis in vitro.
Presumed Mechanism of Action: PNMT Inhibition
The primary function of PNMT is to catalyze the transfer of a methyl group from the universal methyl donor, S-adenosylmethionine (SAM), to the primary amine of norepinephrine, thereby synthesizing epinephrine.[7][13] By selectively inhibiting PNMT, this compound is expected to decrease the intracellular and secreted levels of epinephrine in PNMT-expressing cells without significantly affecting the upstream catecholamines, norepinephrine and dopamine. This specific mode of action allows for the targeted investigation of epinephrine-dependent signaling pathways.
Caption: PNMT inhibition by 6,8-Dichloro-1,2,3,4-tetrahydroisoquinoline HCl.
Experimental Protocols & Methodologies
This section provides detailed, self-validating protocols for the effective use of this compound in a research setting.
Protocol 1: Preparation of Stock Solutions
Accurate and sterile stock solutions are fundamental for reproducible results. As a hydrochloride salt, the compound is expected to be soluble in aqueous solutions.[14]
Materials:
-
This compound (MW: 238.53 g/mol )
-
Sterile, nuclease-free water or Phosphate-Buffered Saline (PBS)
-
Sterile conical tubes (15 mL or 50 mL)
-
0.22 µm sterile syringe filter
-
Sterile microcentrifuge tubes for aliquoting
Procedure:
-
Safety First: Perform all steps in a chemical fume hood or biosafety cabinet. Wear appropriate Personal Protective Equipment (PPE), including gloves, a lab coat, and safety glasses.
-
Calculation: To prepare a 10 mM stock solution, weigh out 2.39 mg of the compound. The formula is: Weight (mg) = Desired Concentration (mM) x Molecular Weight ( g/mol ) x Volume (L) .
-
Dissolution: Transfer the weighed powder to a sterile 15 mL conical tube. Add 1 mL of sterile water or PBS. Tightly cap the tube and vortex thoroughly for 1-2 minutes until the powder is completely dissolved.[15] Gentle warming to 37°C may aid dissolution if necessary.[16]
-
Sterilization: Draw the solution into a sterile syringe. Attach a 0.22 µm syringe filter and dispense the sterile stock solution into a new, clearly labeled sterile conical tube.[14] This step is critical to prevent contamination of cell cultures.
-
Aliquoting & Storage: Dispense the stock solution into smaller, single-use aliquots (e.g., 20-50 µL) in sterile microcentrifuge tubes. Store aliquots at -20°C for long-term use. Avoid repeated freeze-thaw cycles.
Table 1: Stock Solution Preparation
| Desired Stock Concentration | Molecular Weight ( g/mol ) | Amount to Weigh for 1 mL | Amount to Weigh for 10 mL |
|---|---|---|---|
| 1 mM | 238.53 | 0.24 mg | 2.39 mg |
| 10 mM | 238.53 | 2.39 mg | 23.85 mg |
| 50 mM | 238.53 | 11.93 mg | 119.27 mg |
Protocol 2: General Workflow for Cell Treatment
This workflow provides a standardized procedure for treating cultured cells and serves as a template for subsequent functional assays.
Caption: A generalized workflow for in vitro cell-based assays.
Procedure:
-
Cell Seeding: Plate cells in a multi-well plate (e.g., 96-well) at a predetermined density that ensures they are in a logarithmic growth phase at the time of treatment.[16][17]
-
Adhesion: Incubate the plates for 18-24 hours at 37°C in a humidified CO₂ incubator to allow for cell attachment and recovery.[17]
-
Preparation of Working Solutions: On the day of the experiment, thaw an aliquot of the stock solution. Prepare serial dilutions in fresh, pre-warmed cell culture medium to achieve the desired final concentrations.
-
Causality: Preparing fresh dilutions for each experiment is crucial as the stability of the compound in culture medium over long periods is often unknown.
-
-
Cell Treatment: Carefully remove the old medium from the wells. Add the prepared working solutions to the appropriate wells.
-
Self-Validation: Always include a vehicle control group. This group should be treated with culture medium containing the same final concentration of the solvent (e.g., water or PBS) as the highest concentration of the test compound. This ensures that any observed effects are due to the compound itself and not the solvent.[15]
-
-
Incubation: Return the plate to the incubator for the desired exposure period (e.g., 24, 48, or 72 hours). The optimal time should be determined empirically.
-
Endpoint Analysis: Proceed with the desired functional assay, such as those described below.
Protocol 3: Assessment of Cytotoxicity via MTT Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. It relies on the reduction of the yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial dehydrogenases in living, metabolically active cells.[18]
Materials:
-
Treated 96-well plate from Protocol 2
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Phosphate-Buffered Saline (PBS)
-
Microplate reader
Procedure:
-
MTT Addition: At the end of the treatment period, add 10-20 µL of the 5 mg/mL MTT stock solution to each well (final concentration ~0.5 mg/mL).[17]
-
Incubation: Incubate the plate for 2-4 hours at 37°C. During this time, look for the formation of purple formazan crystals within the cells under a microscope.[17]
-
Expertise: The incubation time is critical. Insufficient time leads to a weak signal, while excessive time can lead to cell death from nutrient depletion, confounding the results.
-
-
Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[16]
-
Measurement: Wrap the plate in foil to protect it from light and place it on an orbital shaker for 15-20 minutes to ensure complete dissolution. Measure the absorbance at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader.
-
Data Analysis: Subtract the average absorbance of blank wells (medium + MTT, no cells) from all other readings. Calculate cell viability as a percentage relative to the vehicle-treated control cells: % Viability = (Absorbance of Treated Sample / Absorbance of Vehicle Control) x 100 . The IC₅₀ value (the concentration at which 50% of cell viability is inhibited) can then be determined using non-linear regression analysis.
Protocol 4: Assessment of Apoptosis via Caspase-3 Activity Assay
Caspase-3 is a key executioner enzyme in the apoptotic pathway.[19] This protocol describes a colorimetric assay to measure its activity. The assay utilizes a peptide substrate (DEVD-pNA) which, when cleaved by active Caspase-3, releases the chromophore p-nitroaniline (pNA), detectable at 405 nm.[20][21]
Materials:
-
Treated cells (in a multi-well plate or harvested)
-
Cell Lysis Buffer (e.g., 50 mM HEPES, 5 mM CHAPS, 5 mM DTT, pH 7.4)
-
Caspase-3 Substrate (DEVD-pNA)
-
Assay Buffer
-
Microplate reader
Procedure:
-
Cell Lysis: After treatment, collect both adherent and floating cells. Centrifuge the cell suspension, wash with cold PBS, and resuspend the cell pellet in cold Cell Lysis Buffer.
-
Incubation: Incubate the lysates on ice for 15-20 minutes.
-
Clarification: Centrifuge the lysates at high speed (e.g., 16,000 x g) for 10-15 minutes at 4°C to pellet cell debris.[21]
-
Assay Reaction: Transfer the supernatants (lysates) to a new, cold 96-well plate. Add Assay Buffer followed by the Caspase-3 substrate (DEVD-pNA) to each well to initiate the reaction.
-
Trustworthiness: Include a control where a specific Caspase-3 inhibitor is added to a sample of lysate before the substrate. A significant reduction in signal in this well validates that the measured activity is specific to Caspase-3.
-
-
Incubation & Measurement: Incubate the plate at 37°C for 1-2 hours, protected from light. Measure the absorbance at 405 nm at multiple time points.[20]
-
Data Analysis: Compare the absorbance of treated samples to the untreated or vehicle control. The results are typically expressed as a fold-increase in Caspase-3 activity over the control.
Data Interpretation and Expected Outcomes
Table 2: Representative Concentration Ranges for Initial Screening
| Application | Target Cell Type | Suggested Concentration Range | Expected Outcome |
|---|---|---|---|
| PNMT Inhibition | Adrenal Chromaffin (PC12), Neuroblastoma (SH-SY5Y) | 10 nM - 10 µM | Decreased epinephrine secretion, no significant change in norepinephrine. |
| Cytotoxicity Screening | Cancer Cell Lines (e.g., A549, MDA-MB-231)[22] | 10 nM - 100 µM | Dose-dependent decrease in cell viability (MTT assay). |
| Apoptosis Induction | Various | Concentration around IC₅₀ value | Increased Caspase-3 activity compared to vehicle control. |
Note: These ranges are suggestions based on related compounds and should be optimized for each specific cell line and experimental condition.
Conclusion
This compound is a promising pharmacological tool for the in vitro investigation of catecholamine-dependent pathways. By acting as a putative inhibitor of PNMT, it allows for the precise modulation of epinephrine synthesis, enabling detailed studies in neuroscience, endocrinology, and pharmacology. The robust protocols provided in this guide offer a validated framework for preparing, applying, and assessing the biological activity of this compound, ensuring researchers can generate reliable and reproducible data.
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Miller, D. D., et al. (1980). 6,7-Dichloro-1-(3,4,5-trimethoxybenzyl)-1,2,3,4-tetrahydroisoquinoline. A structurally novel beta-adrenergic receptor blocking agent. Journal of Medicinal Chemistry. [Link]
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Application Notes and Protocols for Receptor Binding Studies using 6,8-Dichloro-1,2,3,4-tetrahydroisoquinoline hydrochloride
Introduction: Unveiling the Pharmacological Potential of a Novel Tetrahydroisoquinoline Analog
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged core structure in medicinal chemistry, found in numerous natural products and synthetic compounds with a wide array of biological activities.[1] THIQ analogs have demonstrated interactions with a variety of receptors, including but not limited to adrenergic, dopaminergic, and G-protein coupled receptors, highlighting their potential as modulators of key physiological pathways.[2][3][4] The specific compound, 6,8-dichloro-1,2,3,4-tetrahydroisoquinoline hydrochloride, represents a novel chemical entity with potential for unique pharmacological properties. The introduction of chloro-substituents at the 6 and 8 positions can significantly alter the electronic and steric properties of the molecule, potentially leading to novel receptor affinities and selectivities. For instance, the substitution pattern on the aromatic ring of THIQ derivatives is a critical determinant of their biological activity.[5]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to characterize the receptor binding profile of this compound. The protocols outlined herein are designed to be robust and self-validating, enabling the determination of key binding parameters such as the dissociation constant (Kd), the maximum number of binding sites (Bmax), and the inhibition constant (Ki).
I. Foundational Principles of Receptor Binding Assays
Receptor binding assays are a cornerstone of pharmacology, providing a direct measure of the interaction between a ligand and its receptor.[6][7] These assays are instrumental in drug discovery for identifying and characterizing novel ligands, elucidating mechanisms of action, and establishing structure-activity relationships.[8] The most common and well-established method is the radioligand binding assay, which utilizes a radioactively labeled ligand to quantify binding.[9][10][11]
There are three primary types of radioligand binding assays, each providing distinct and valuable information:
-
Saturation Binding Assays: These experiments are performed by incubating a fixed amount of receptor preparation with increasing concentrations of a radiolabeled ligand. The goal is to determine the equilibrium dissociation constant (Kd), a measure of the radioligand's affinity for the receptor, and the maximum number of binding sites (Bmax), which reflects the receptor density in the tissue or cell preparation.[9][10][12]
-
Competition (or Displacement) Binding Assays: In these assays, a fixed concentration of radioligand is incubated with the receptor preparation in the presence of varying concentrations of an unlabeled competing ligand (in this case, this compound). The objective is to determine the concentration of the competing ligand that inhibits 50% of the specific binding of the radioligand (IC50). This value can then be used to calculate the inhibition constant (Ki), which represents the affinity of the competing ligand for the receptor.[9][10][13]
-
Kinetic Binding Assays: These experiments measure the rate at which a radioligand associates with (kon) and dissociates from (koff) the receptor. The ratio of these rate constants (koff/kon) provides an independent measure of the Kd.[9][13]
A critical aspect of all binding assays is the differentiation between specific and non-specific binding.[14] Specific binding refers to the binding of the ligand to the receptor of interest, which is saturable and of high affinity. Non-specific binding (NSB) is the binding of the ligand to other components in the assay, such as lipids, proteins, and the assay vessel itself.[15][16] NSB is typically linear and not saturable. To determine specific binding, parallel experiments are conducted in the presence of a high concentration of an unlabeled ligand that saturates the specific binding sites. The difference between the total binding (in the absence of the competitor) and the non-specific binding (in the presence of the competitor) represents the specific binding.[16]
II. Experimental Workflow for Characterizing a Novel Ligand
The following workflow provides a logical progression for characterizing the binding of this compound to a putative target receptor.
Caption: Experimental workflow for receptor binding studies.
III. Detailed Protocols
A. Receptor Preparation
The choice of receptor preparation is critical and depends on the nature of the target receptor.
-
Membrane Preparations: Ideal for studying membrane-bound receptors like G-protein coupled receptors (GPCRs) and ion channels.[6][7] This involves homogenizing tissues or cells expressing the receptor of interest and isolating the membrane fraction through centrifugation.
-
Whole Cells: Used for studying receptors in their native environment. This can be done with cultured cell lines (primary or immortalized) that endogenously or recombinantly express the target receptor.[6][7]
Protocol: Preparation of Crude Membranes from Cultured Cells
-
Cell Culture: Grow cells expressing the receptor of interest to confluency.
-
Harvesting: Wash the cells with ice-cold phosphate-buffered saline (PBS) and harvest by scraping or gentle trypsinization.
-
Lysis: Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).
-
Homogenization: Homogenize the cell suspension using a Dounce homogenizer or a polytron.
-
Centrifugation: Centrifuge the homogenate at a low speed (e.g., 1,000 x g) for 10 minutes at 4°C to remove nuclei and intact cells.
-
Membrane Pelleting: Transfer the supernatant to a high-speed centrifuge tube and centrifuge at a higher speed (e.g., 40,000 x g) for 30-60 minutes at 4°C to pellet the membranes.
-
Washing: Discard the supernatant and resuspend the membrane pellet in fresh assay buffer. Repeat the high-speed centrifugation step.
-
Final Preparation: Resuspend the final membrane pellet in a known volume of assay buffer. Determine the protein concentration using a standard method (e.g., Bradford or BCA assay). Store the membrane preparation in aliquots at -80°C.
B. Saturation Binding Assay
Objective: To determine the Kd and Bmax of a suitable radioligand for the target receptor.
Materials:
-
Receptor membrane preparation
-
Radioligand (e.g., [3H]- or [125I]-labeled standard antagonist or agonist)
-
Unlabeled ligand for determining non-specific binding (at a concentration >100-fold its Ki)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate ions and additives)
-
96-well plates
-
Filtration apparatus with glass fiber filters
-
Scintillation vials and scintillation cocktail
-
Liquid scintillation counter
Protocol:
-
Assay Setup: Prepare a series of dilutions of the radioligand in the assay buffer. A typical concentration range would span from 0.1 to 10 times the expected Kd.
-
Incubation: In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: Receptor preparation, radioligand at varying concentrations, and assay buffer.
-
Non-specific Binding: Receptor preparation, radioligand at varying concentrations, and a high concentration of the unlabeled ligand.
-
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.
-
Termination of Binding: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding at each radioligand concentration.
-
Plot the specific binding (y-axis) against the radioligand concentration (x-axis).
-
Analyze the data using non-linear regression with a one-site binding model to determine the Kd and Bmax values.
-
| Parameter | Description | Typical Units |
| Kd | Equilibrium dissociation constant; a measure of radioligand affinity (lower Kd = higher affinity). | nM, pM |
| Bmax | Maximum number of binding sites; reflects receptor density. | fmol/mg protein, sites/cell |
C. Competition Binding Assay
Objective: To determine the affinity (Ki) of this compound for the target receptor.
Materials:
-
Receptor membrane preparation
-
Radioligand (at a concentration close to its Kd)
-
This compound (test compound)
-
Unlabeled ligand for determining non-specific binding
-
Assay buffer
-
96-well plates
-
Filtration apparatus with glass fiber filters
-
Scintillation vials and scintillation cocktail
-
Liquid scintillation counter
Protocol:
-
Assay Setup: Prepare a series of dilutions of this compound in the assay buffer. A wide concentration range (e.g., 10^-10 M to 10^-4 M) is recommended for initial characterization.
-
Incubation: In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: Receptor preparation, a fixed concentration of radioligand, and assay buffer.
-
Competition Binding: Receptor preparation, a fixed concentration of radioligand, and varying concentrations of the test compound.
-
Non-specific Binding: Receptor preparation, a fixed concentration of radioligand, and a high concentration of a standard unlabeled ligand.
-
-
Incubation, Termination, and Quantification: Follow steps 3-6 from the Saturation Binding Assay protocol.
-
Data Analysis:
-
Calculate the percentage of specific binding at each concentration of the test compound.
-
Plot the percentage of specific binding (y-axis) against the log concentration of the test compound (x-axis).
-
Analyze the data using non-linear regression with a one-site competition model to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[17]
-
| Parameter | Description | Typical Units |
| IC50 | The concentration of the competing ligand that displaces 50% of the specific binding of the radioligand. | nM, µM |
| Ki | Inhibition constant; a measure of the competing ligand's affinity for the receptor. | nM, µM |
IV. Data Interpretation and Considerations
-
Affinity and Potency: The Ki value is a measure of the binding affinity of this compound. A lower Ki value indicates a higher affinity for the receptor.[17][18] It is important to note that binding affinity does not necessarily correlate with functional activity (i.e., agonist, antagonist, or inverse agonist).
-
Selectivity: To determine the selectivity of the compound, competition binding assays should be performed against a panel of different receptors. A compound is considered selective if its Ki value for the target receptor is significantly lower than its Ki values for other receptors.
-
Hill Slope: The slope of the competition curve (Hill slope) provides information about the nature of the binding. A Hill slope of 1 suggests a simple, bimolecular interaction. A slope greater or less than 1 may indicate cooperativity or multiple binding sites.
-
Data Comparability: It is crucial to be aware that IC50 values can be influenced by assay conditions, such as the concentration of the radioligand used.[19][20] Therefore, Ki values are generally preferred for comparing the affinities of different compounds.[21]
V. Signaling Pathway Visualization
Should initial binding studies indicate high affinity for a specific receptor, for example, a G-protein coupled receptor (GPCR), subsequent functional assays and pathway analysis would be the next logical step. Below is a generalized diagram of a GPCR signaling pathway that could be investigated.
Caption: Generalized GPCR signaling pathway.
VI. Conclusion
These application notes provide a robust framework for the initial characterization of the receptor binding properties of the novel compound, this compound. By following these detailed protocols, researchers can obtain reliable and reproducible data on the affinity and selectivity of this compound, which is a critical first step in understanding its pharmacological potential and guiding future drug development efforts.
References
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Kramer, C., et al. (2012). Combining IC50 or Ki Values from Different Sources Is a Source of Significant Noise. Journal of Chemical Information and Modeling, 52(11), 2896–2906. [Link]
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Rajendran, V., & Sethumadhavan, R. (2014). Prediction of kinase-inhibitor binding affinity using energetic parameters. BMC Bioinformatics, 15(Suppl 16), S6. [Link]
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Acta Poloniae Pharmaceutica. (1996). Synthesis and pharmacological properties of 1,2,3,4-tetrahydroisoquinoline derivatives. [Link]
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Schaduang, W., et al. (2019). Comparability of Mixed IC50 Data – A Statistical Analysis. Journal of Cheminformatics, 11(1), 44. [Link]
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The Science Snail. (2019, December 31). The difference between Ki, Kd, IC50, and EC50 values. [Link]
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PubChem. 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline hydrochloride | C9H10Cl3N | CID 123919. [Link]
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Miller, D. D., et al. (1982). 6,7-Dichloro-1-(3,4,5-trimethoxybenzyl)-1,2,3,4-tetrahydroisoquinoline. A structurally novel beta-adrenergic receptor blocking agent. Journal of Medicinal Chemistry, 25(12), 1485–1488. [Link]
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International Journal of Scientific & Technology Research. (2020). Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. [Link]
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RSC Advances. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. [Link]
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PubChem. 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline | C9H9Cl2N | CID 123920. [Link]
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PubChem. 1,2,3,4-Tetrahydroisoquinoline | C9H11N | CID 7046. [Link]
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BMC Chemistry. (2024). Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties. [Link]
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Austin, N. E., et al. (1999). Novel 1,2,3,4-tetrahydroisoquinolines with high affinity and selectivity for the dopamine D3 receptor. Bioorganic & Medicinal Chemistry Letters, 9(2), 179–184. [Link]
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Humphries, P. S., et al. (2009). Synthesis and SAR of 1,2,3,4-tetrahydroisoquinolin-1-ones as novel G-protein-coupled receptor 40 (GPR40) antagonists. Bioorganic & Medicinal Chemistry Letters, 19(9), 2400–2403. [Link]
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Animal models for testing 6,8-Dichloro-1,2,3,4-tetrahydroisoquinoline hydrochloride
An Application Guide to Preclinical Neurotoxicity Assessment of 6,8-Dichloro-1,2,3,4-tetrahydroisoquinoline hydrochloride in Rodent Models
Abstract
This document provides a comprehensive framework for the preclinical evaluation of this compound, a compound belonging to the neuroactive 1,2,3,4-tetrahydroisoquinoline (THIQ) class. Due to the structural alerts for neuroactivity and potential neurotoxicity inherent to the THIQ scaffold, a rigorous and systematic assessment in relevant animal models is imperative. This guide presents a tiered testing strategy, commencing with acute dose-range finding and progressing to detailed sub-chronic neurobehavioral, neurochemical, and neuropathological evaluations. We provide detailed, field-tested protocols for researchers, scientists, and drug development professionals, emphasizing the rationale behind model selection, experimental design, and endpoint analysis to ensure scientific integrity and robust, interpretable data.
Section 1: Scientific Background & Rationale
The 1,2,3,4-Tetrahydroisoquinoline (THIQ) Scaffold: A Hub of Neuroactivity
The 1,2,3,4-tetrahydroisoquinoline (THIQ) nucleus is a privileged scaffold in medicinal chemistry, found in numerous natural alkaloids and synthetic compounds with a wide spectrum of biological activities.[1] Molecules incorporating this structure are known to interact with various targets within the central nervous system (CNS), leading to effects ranging from neuroprotection to potential neurotoxicity. This inherent neuroactivity necessitates a thorough preclinical safety and toxicological profile for any novel THIQ analog intended for further development.
Known Biological Targets of THIQ Analogs
The diverse pharmacology of THIQ derivatives is well-documented. Specific analogs have been identified as:
-
Enzyme Inhibitors: Certain THIQs are potent inhibitors of enzymes crucial for neurotransmitter metabolism, such as phenylethanolamine N-methyltransferase (PNMT) and monoamine oxidase (MAO).[2][3][4] Inhibition of these enzymes can significantly alter catecholamine and serotonin levels in the brain, leading to profound physiological and behavioral effects.
-
Dopamine Receptor Ligands: The THIQ structure has been successfully modified to create ligands with high affinity and selectivity for dopamine receptors, particularly the D3 subtype.[5] This highlights the scaffold's potential to modulate dopaminergic signaling, a pathway critical for motor control, cognition, and reward.
-
Antidepressant-like Activity: Preclinical studies in rodent models have shown that the parent THIQ compound and its derivatives can exhibit antidepressant-like effects, further implicating their role in modulating monoaminergic systems.[4][6]
Rationale for Neurotoxicity Assessment of 6,8-Dichloro-1,2,3,4-tetrahydroisoquinoline HCl
The subject compound, 6,8-dichloro-1,2,3,4-tetrahydroisoquinoline HCl, combines the neuroactive THIQ core with halogen (chloro) substituents. Halogenation can significantly alter a molecule's metabolic stability, lipophilicity, and biological activity, sometimes leading to off-target effects or toxicity. Given that the dopaminergic system is a known target for other THIQs and is particularly vulnerable to toxic insults, a primary objective is to investigate the potential for dopaminergic neurotoxicity.[7] Therefore, a structured investigation is required to characterize the compound's safety profile.
Proposed Investigational Strategy: A Tiered Approach
We advocate for a tiered approach to efficiently and ethically evaluate the compound. This strategy progresses from broad, systemic toxicity assessments to highly specific neurotoxicity endpoints. This ensures that detailed and resource-intensive studies are based on a solid foundation of dose-response data.
Caption: Tiered workflow for neurotoxicity assessment.
Section 2: Animal Model Selection & Justification
Primary Species Rationale
The choice of animal model is critical for the translatability of preclinical findings. We recommend parallel studies in both rats and mice due to known species-specific differences in metabolism and susceptibility to neurotoxicants.[8]
-
Rats (Sprague-Dawley or Wistar): Rats are extensively used in general toxicology and neurobehavioral studies due to their larger size, which facilitates surgical procedures and blood sampling, and their well-characterized behavioral repertoire. They are the standard model for many regulatory toxicology studies.
-
Mice (C57BL/6J): This strain is particularly sensitive to dopaminergic neurotoxins like MPTP, to which rats are largely resistant.[9][10] Using C57BL/6J mice is therefore essential for specifically probing potential toxicity to the nigrostriatal dopamine system. Furthermore, significant metabolic differences have been observed between rats and other species for similar THIQ compounds, underscoring the need for a multi-species approach.[2]
Animal Husbandry and Ethical Considerations
All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC). Animals should be group-housed in a controlled environment (12-hour light/dark cycle, constant temperature and humidity) with ad libitum access to food and water.[11] Behavioral testing should be conducted during the light phase of the cycle and counterbalanced across treatment groups to minimize circadian effects.[11]
Justification for Species Selection
| Study Type | Recommended Species | Rationale |
| Acute & Sub-Chronic Systemic Toxicity | Rat (Sprague-Dawley) | Historical regulatory preference; robust toxicological database. |
| Neurobehavioral Battery (FOB, Motor) | Rat (Sprague-Dawley) | Well-characterized behaviors; less prone to handling stress than some mouse strains. |
| Dopaminergic System-Specific Toxicity | Mouse (C57BL/6J) | High sensitivity to dopaminergic neurotoxins (e.g., MPTP).[10] Essential for testing Parkinson's-like toxicity mechanisms. |
| Metabolism & Pharmacokinetics | Both Rat and Mouse | Critical to assess species differences that could impact toxicity profiles.[2] |
Section 3: Protocol - Acute Systemic Toxicity and Dose-Range Finding
Objective
To determine the acute toxicity profile, identify clinical signs of toxicity, and establish a dose range, including the Maximum Tolerated Dose (MTD), for subsequent sub-chronic studies.
Protocol: Up-and-Down Procedure (UDP)
This method is preferred as it minimizes animal use while providing a statistically robust estimate of the LD50. The protocol should be based on OECD Test Guideline 425.
-
Animal Selection: Use female Sprague-Dawley rats (8-10 weeks old).
-
Acclimation: Acclimate animals for at least 5 days prior to dosing.
-
Dosing: Administer 6,8-dichloro-1,2,3,4-tetrahydroisoquinoline HCl via the intended clinical or most sensitive route (e.g., oral gavage or intraperitoneal injection). Dissolve the compound in a suitable vehicle (e.g., sterile saline or 0.5% methylcellulose).
-
Starting Dose: Begin with a dose estimated from in silico predictions or data from structurally similar compounds.
-
Procedure: Dose a single animal. If it survives, the next animal receives a higher dose. If it dies, the next receives a lower dose. A dose progression factor of 3.2 is typically used.
-
Observation Period: Observe animals closely for the first 4 hours post-dosing and then daily for 14 days.
Data Collection
-
Mortality: Record time of death.
-
Clinical Signs: Systematically record signs of toxicity (e.g., changes in posture, gait, activity level, presence of tremors, convulsions, salivation).
-
Body Weight: Measure immediately before dosing and on days 1, 3, 7, and 14.
Section 4: Protocol - Sub-chronic Neurotoxicity Assessment (28-Day Study)
Objective
To evaluate the potential for cumulative toxicity, with a focus on neurological endpoints, following repeated daily administration of the test compound for 28 days.
Experimental Design
Caption: Experimental design for the 28-day sub-chronic study.
Protocol: Functional Observational Battery (FOB) & Motor Activity
These tests provide a broad screen for neurobehavioral changes.[12] They should be performed during the 4th week of dosing.
A. Functional Observational Battery:
-
Home Cage Observation: Observe for posture, tremors, and unusual behaviors.
-
Open Field Observation: Place the animal in a standard open field arena. Record autonomic signs (salivation, urination), motor responses (gait, arousal), and convulsive activity for 5 minutes.
-
Sensorimotor Tests: Assess approach response, touch response, tail pinch response, righting reflex, and grip strength.
-
Scoring: Use a standardized scoring sheet to quantify observations.
B. Locomotor Activity:
-
Apparatus: Use an automated activity monitoring system with infrared beams.
-
Procedure: Place the animal in the center of the chamber and record activity for 60 minutes.
-
Parameters: Key endpoints include total distance traveled, horizontal activity, and vertical activity (rearing).[13][14]
C. Rotarod Test (Motor Coordination):
-
Apparatus: An accelerating rotarod.
-
Training: Train animals for 2-3 days prior to the test day until a stable baseline is achieved. A training trial involves placing the animal on the rod rotating at a low, constant speed (e.g., 10 rpm) for 60 seconds.[11]
-
Testing: Place the animal on the rod and accelerate from 4 to 40 rpm over 5 minutes.
-
Parameter: Record the latency to fall. Conduct 3 trials per animal with an inter-trial interval of at least 15 minutes.
Section 5: Protocol - Advanced Neuropathological and Neurochemical Analysis
Objective
To identify treatment-related structural changes (neuropathology) and alterations in key neurotransmitter systems (neurochemistry) in the CNS.
Tissue Collection and Preparation (Day 29)
-
Anesthesia: Deeply anesthetize the animal (e.g., with isoflurane or injectable pentobarbital).
-
Perfusion: Perform transcardial perfusion with ice-cold saline followed by 4% paraformaldehyde (PFA) for histology, or saline only for neurochemistry.
-
Brain Extraction: Carefully dissect the brain. For histology, post-fix the brain in 4% PFA overnight, then transfer to a cryoprotectant solution. For neurochemistry, dissect specific brain regions (e.g., striatum, substantia nigra, hippocampus, cortex), flash-freeze in liquid nitrogen, and store at -80°C.
Histopathology Protocol
A. General Morphology (H&E Staining):
-
Sectioning: Cut 40 µm coronal sections on a cryostat or vibratome.
-
Staining: Mount sections on slides and perform standard Hematoxylin and Eosin (H&E) staining.[15]
-
Analysis: Examine sections for evidence of neuronal death (pyknotic nuclei), gliosis, inflammation, or vacuolation in key brain regions like the hippocampus, cortex, and substantia nigra.[16]
B. Immunohistochemistry (IHC) for Dopaminergic Neurons:
-
Target: Tyrosine Hydroxylase (TH), the rate-limiting enzyme in dopamine synthesis.
-
Procedure: Use free-floating IHC on coronal sections containing the substantia nigra and striatum.
-
Primary Antibody: Anti-TH antibody.
-
Detection: Use a suitable secondary antibody conjugated to a fluorophore or an enzyme (e.g., HRP for DAB staining).
-
Analysis: Quantify the number of TH-positive cells in the substantia nigra pars compacta and the density of TH-positive fibers in the striatum using stereology.
Neurochemistry Protocol (HPLC-ED)
-
Sample Preparation: Homogenize dissected brain tissue (e.g., striatum) in an appropriate buffer containing an internal standard.
-
Analysis: Use High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED) to separate and quantify levels of dopamine (DA), serotonin (5-HT), and their respective metabolites, DOPAC, HVA, and 5-HIAA.[6]
-
Data Expression: Express results as ng/mg of tissue protein.
Section 6: Investigating Specific Mechanisms (Conditional Protocols)
Rationale
If results from Tiers 2 and 3 suggest a dopaminergic liability, a mechanistic study is warranted to determine if the compound exacerbates a known dopaminergic toxic insult. This provides powerful evidence of a specific neurotoxic mechanism. The most widely used models involve the neurotoxins MPTP (in mice) and 6-OHDA (in rats).[17][18][19]
Protocol: MPTP Interaction Study (C57BL/6J Mice)
-
Experimental Groups:
-
Group 1: Vehicle + Saline
-
Group 2: Vehicle + MPTP
-
Group 3: Test Compound + Saline
-
Group 4: Test Compound + MPTP
-
-
Dosing Regimen:
-
Endpoints:
-
Behavioral: Assess motor function (e.g., rotarod, open field) 7 days after MPTP administration.
-
Terminal: Analyze striatal dopamine levels via HPLC and TH-positive cell counts in the substantia nigra via IHC at 7 or 21 days post-MPTP.
-
-
Interpretation: A significant potentiation of the MPTP-induced deficits in Group 4 compared to Group 2 would strongly indicate that the test compound has a detrimental effect on the dopaminergic system.
Hypothesized Mechanism of Dopaminergic Toxicity
Many neurotoxins damage dopaminergic neurons by inducing mitochondrial dysfunction and oxidative stress. MPTP is metabolized to MPP+, which inhibits Complex I of the mitochondrial electron transport chain.[21] 6-OHDA generates reactive oxygen species.[19] The test compound could potentially exacerbate this by similar mechanisms.
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Application Notes & Protocols: 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline as a Chemical Probe for Phenylethanolamine N-Methyltransferase (PNMT)
A Note on Isomeric Specificity: While the inquiry specified 6,8-dichloro-1,2,3,4-tetrahydroisoquinoline, a comprehensive review of the scientific literature indicates that the extensively studied and validated chemical probe for Phenylethanolamine N-Methyltransferase (PNMT) is the 7,8-dichloro-1,2,3,4-tetrahydroisoquinoline isomer, commonly referred to as SK&F 64139 . This document will, therefore, focus on the well-documented applications and protocols for this specific and scientifically established chemical probe.
Introduction to 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline (SK&F 64139) as a Chemical Probe
7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline (DCTQ) is a potent and reversible inhibitor of the enzyme Phenylethanolamine N-methyltransferase (PNMT).[1] PNMT is a critical enzyme in the catecholamine biosynthetic pathway, where it catalyzes the final step in the synthesis of epinephrine (adrenaline) from norepinephrine.[2] This conversion involves the transfer of a methyl group from the cofactor S-adenosyl-L-methionine (SAM) to the amine of norepinephrine.[2]
The tetrahydroisoquinoline (THIQ) scaffold of DCTQ serves as a conformationally constrained analog of the endogenous PNMT substrate, phenylethanolamine.[2] The addition of electron-withdrawing chloro groups at the 7 and 8 positions of the aromatic ring significantly enhances its inhibitory potency.[2][3] These features make DCTQ a highly valuable chemical probe for researchers studying the physiological and pathological roles of epinephrine and PNMT.
Key Attributes as a Chemical Probe:
-
Potency: Demonstrates significant inhibitory activity against PNMT.
-
Mechanism: Acts as a competitive inhibitor with respect to the substrate (norepinephrine) and an uncompetitive inhibitor with respect to the cofactor (SAM).[4]
-
Application: Widely used in both in vitro and in vivo studies to investigate the consequences of PNMT inhibition and the role of epinephrine in various physiological processes.
Mechanism of Action: Targeting the Catecholamine Biosynthetic Pathway
DCTQ exerts its effects by directly binding to the active site of PNMT, thereby preventing the synthesis of epinephrine. This targeted inhibition allows for the elucidation of epinephrine-dependent signaling pathways in various biological contexts, including stress responses, metabolic regulation, and cardiovascular function.
Figure 1: Mechanism of DCTQ in the Catecholamine Pathway.
Quantitative Data & Properties
The following table summarizes key quantitative parameters and properties of 7,8-dichloro-1,2,3,4-tetrahydroisoquinoline hydrochloride.
| Property | Value | Source |
| Molecular Formula | C₉H₁₀Cl₃N | PubChem |
| Molecular Weight | 238.5 g/mol | PubChem |
| Target | Phenylethanolamine N-Methyltransferase (PNMT) | [3][4] |
| IC₅₀ (PNMT) | 10 µM | [4] |
| Inhibition Type | Reversible | [1] |
| Kinetics vs. Substrate | Competitive | [4] |
| Kinetics vs. Cofactor | Uncompetitive | [4] |
Experimental Protocols
The following protocols are provided as a guide for researchers. It is essential to optimize concentrations, incubation times, and other parameters for specific experimental systems.
Preparation of Stock Solutions
Rationale: Proper dissolution and storage are critical for maintaining the stability and activity of the chemical probe. The hydrochloride salt form of DCTQ enhances its solubility in aqueous buffers.
Materials:
-
7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline hydrochloride (powder)
-
Sterile, nuclease-free water or DMSO
-
Vortex mixer
-
Sterile, light-protected microcentrifuge tubes
Protocol:
-
Calculate the required mass: Determine the mass of DCTQ hydrochloride needed to prepare a stock solution of the desired concentration (e.g., 10 mM).
-
Dissolution:
-
For aqueous-based buffers, dissolve the powder in sterile water.
-
For cell-based assays or if higher concentrations are needed, DMSO can be used.
-
-
Mixing: Vortex the solution thoroughly until the compound is completely dissolved.
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes in light-protected tubes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.
In Vitro PNMT Enzyme Inhibition Assay
Rationale: This protocol allows for the direct measurement of DCTQ's inhibitory effect on PNMT activity. The assay typically measures the formation of the radiolabeled product, [³H]-epinephrine, from [³H]-norepinephrine.
Materials:
-
Recombinant or purified PNMT enzyme
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
Norepinephrine (substrate)
-
S-adenosyl-L-methionine (SAM; cofactor)
-
Radiolabeled substrate (e.g., [³H]-norepinephrine)
-
DCTQ stock solution and serial dilutions
-
Scintillation vials and scintillation fluid
-
Liquid scintillation counter
Protocol Workflow:
Figure 2: Workflow for an in vitro PNMT Inhibition Assay.
Step-by-Step Method:
-
Prepare Reagents: Thaw all reagents on ice. Prepare serial dilutions of DCTQ in the assay buffer.
-
Assay Setup: In a microcentrifuge tube, combine the assay buffer, PNMT enzyme, and SAM.
-
Inhibitor Addition: Add the desired concentration of DCTQ or the vehicle (e.g., water or DMSO) for the control wells.
-
Pre-incubation: Gently mix and pre-incubate the mixture for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Start the enzymatic reaction by adding [³H]-norepinephrine.
-
Incubation: Incubate the reaction for a predetermined time (e.g., 30 minutes) at 37°C. Ensure the reaction is in the linear range.
-
Reaction Termination: Stop the reaction by adding an ice-cold stop buffer.
-
Product Separation: Separate the radiolabeled product ([³H]-epinephrine) from the unreacted substrate.
-
Quantification: Add the separated product to a scintillation vial with scintillation fluid and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each DCTQ concentration relative to the vehicle control and determine the IC₅₀ value by fitting the data to a dose-response curve.
Cell-Based Assay to Measure Epinephrine Levels
Rationale: This protocol is designed to assess the effect of DCTQ on epinephrine production in a cellular context, such as in adrenal chromaffin cells.
Materials:
-
Adrenal chromaffin cells (e.g., PC12 cells)
-
Cell culture medium and supplements
-
DCTQ stock solution
-
Cell lysis buffer
-
ELISA kit for epinephrine quantification or HPLC system with electrochemical detection
-
Plate reader (for ELISA)
Protocol:
-
Cell Culture: Plate the cells at an appropriate density in a multi-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of DCTQ or vehicle control for a specified period (e.g., 24 hours).
-
Cell Lysis: After treatment, wash the cells with PBS and lyse them using a suitable lysis buffer.
-
Sample Preparation: Collect the cell lysates and centrifuge to pellet cellular debris. The supernatant contains the intracellular epinephrine.
-
Epinephrine Quantification:
-
ELISA: Follow the manufacturer's instructions for the epinephrine ELISA kit.
-
HPLC-ED: Use an established HPLC method for the separation and electrochemical detection of catecholamines.
-
-
Data Analysis: Normalize the epinephrine levels to the total protein concentration in each sample. Compare the epinephrine levels in DCTQ-treated cells to the vehicle-treated controls to determine the dose-dependent reduction in epinephrine synthesis.
Considerations for Use and Potential Off-Target Effects
While DCTQ is a potent PNMT inhibitor, researchers should be aware of the following:
-
Metabolism: In vivo, DCTQ can be metabolized through N-methylation and aromatization, which may vary between species.[1]
-
Specificity: The tetrahydroisoquinoline scaffold is present in molecules that can interact with other biological targets, such as adrenergic receptors.[5] It is crucial to include appropriate controls and potentially counterscreen against related targets to confirm the specificity of the observed effects in a given experimental system.
-
Isomeric Purity: Ensure the use of high-purity 7,8-dichloro-1,2,3,4-tetrahydroisoquinoline, as other isomers may have different biological activities.
References
-
DeMarinis, R. M., Bryan, W. M., Hillegass, L. M., McDermott, D., & Pendleton, R. G. (1981). Inhibitors of phenylethanolamine N-methyltransferase and epinephrine biosynthesis. 3. Bis[tetrahydroisoquinoline]s. Journal of Medicinal Chemistry, 24(6), 756–759. [Link]
-
Kittredge, A. C., & Grunewald, G. L. (2010). Transition-State Analogues of Phenylethanolamine N-Methyltransferase. ACS Medicinal Chemistry Letters, 1(4), 149–153. [Link]
-
Bondinell, W. E., Chapin, F. W., Girard, G. R., Kaiser, C., Krog, A. J., Pavloff, A. M., Schwartz, M. S., Silvestri, J. S., Vaidya, P. D., Lam, B. L., Wellman, G. R., & Pendleton, R. G. (1980). Inhibitors of phenylethanolamine N-methyltransferase and epinephrine biosynthesis. 1. Chloro-substituted 1,2,3,4-tetrahydroisoquinolines. Journal of Medicinal Chemistry, 23(5), 506–511. [Link]
-
Semantic Scholar. (n.d.). Inhibitors of phenylethanolamine N-methyltransferase and epinephrine biosynthesis. 1. Chloro-substituted 1,2,3,4-tetrahydroisoquinolines. Retrieved from [Link]
-
Faheem, Murugesan, S., & Karan Kumar, B. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(22), 13351–13374. [Link]
-
Hwang, B. Y., Kuo, G. Y., Miao, C., & Intoccia, A. P. (1981). Metabolism of 7,8-dichloro-1,2,3,4-tetrahydroisoquinoline, a phenylethanolamine N-methyltransferase inhibitor. II. Species difference in metabolism and synthesis of its metabolites. Xenobiotica, 11(5), 311–318. [Link]
-
PrepChem.com. (n.d.). Synthesis of 7,8-dichloro-1,2,3,4-tetrahydroisoquinoline. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 7,8-dichloro-1,2,3,4-tetrahydroisoquinoline dihydrochloride. Retrieved from [Link]
-
Miller, D. D., Osei-Gyimah, P., Raman, R. V., & Feller, D. R. (1977). 6,7-Dichloro-1-(3,4,5-trimethoxybenzyl)-1,2,3,4-tetrahydroisoquinoline. A structurally novel beta-adrenergic receptor blocking agent. Journal of Medicinal Chemistry, 20(11), 1502–1504. [Link]
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- 2. Transition-State Analogues of Phenylethanolamine N-Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibitors of phenylethanolamine N-methyltransferase and epinephrine biosynthesis. 1. Chloro-substituted 1,2,3,4-tetrahydroisoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibitors of phenylethanolamine N-methyltransferase and epinephrine biosynthesis. 3. Bis[tetrahydroisoquinoline]s - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 6,7-Dichloro-1-(3,4,5-trimethoxybenzyl)-1,2,3,4-tetrahydroisoquinoline . A structurally novel beta-adrenergic receptor blocking agent - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Throughput Screening for Inhibitors of Phenylethanolamine N-methyltransferase (PNMT) using 6,8-Dichloro-1,2,3,4-tetrahydroisoquinoline hydrochloride as a Control Compound
Authored by: Gemini, Senior Application Scientist
Abstract
Phenylethanolamine N-methyltransferase (PNMT) represents a critical enzymatic checkpoint in the biosynthesis of epinephrine, a key neurotransmitter and hormone involved in regulating physiological stress responses, cardiovascular function, and cognitive processes.[1][2] Dysregulation of PNMT activity has been implicated in hypertension, stress-related disorders, and neurodegenerative conditions such as Alzheimer's disease, making it a compelling target for therapeutic intervention.[2][3] This application note provides a comprehensive guide for developing and executing high-throughput screening (HTS) campaigns to identify novel PNMT inhibitors. We detail two robust, HTS-compatible assay methodologies: a Coupled-Enzyme Fluorometric Assay and a bead-based AlphaLISA® proximity assay. Furthermore, we establish the utility of 6,8-Dichloro-1,2,3,4-tetrahydroisoquinoline hydrochloride, a potent PNMT inhibitor, as an essential control compound for assay validation, performance monitoring, and hit characterization.[4][5]
Introduction: The Rationale for Targeting PNMT
PNMT (E.C. 2.1.1.28) is the terminal enzyme in the catecholamine biosynthetic pathway, catalyzing the S-adenosyl-L-methionine (SAM)-dependent methylation of norepinephrine to form epinephrine.[6] This conversion is the sole endogenous route for epinephrine production, primarily occurring in the adrenal medulla and specific neurons within the central nervous system.[6][7] Given the central role of epinephrine in the "fight-or-flight" response and homeostatic regulation, the ability to modulate its synthesis via PNMT inhibition offers a promising therapeutic strategy.
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a well-established pharmacophore for PNMT inhibition.[8][9][10] Compounds such as this compound serve as valuable chemical tools for probing PNMT function. In the context of HTS, such a compound is indispensable for:
-
Assay Development: Establishing assay sensitivity and dynamic range.
-
Validation: Calculating key performance metrics like the Z'-factor to ensure the assay is robust for screening.[11]
-
Quality Control: Serving as a positive control on every assay plate to monitor run-to-run consistency.
This guide is designed for researchers, scientists, and drug development professionals, providing both the theoretical basis and practical, step-by-step protocols for identifying and characterizing novel PNMT inhibitors in an HTS setting.
PNMT Biochemical Pathway and Inhibition
The PNMT-catalyzed reaction involves the transfer of a methyl group from the cofactor SAM to the primary amine of its substrate, norepinephrine. This SN2 reaction yields two products: epinephrine and S-adenosyl-L-homocysteine (SAH).[2] Inhibitors can compete with either the substrate (norepinephrine) or the cofactor (SAM) for binding to the enzyme's active site.
Caption: Workflow for the coupled-enzyme fluorometric PNMT inhibition assay.
Assay 2: AlphaLISA® Proximity Assay
AlphaLISA® (Amplified Luminescent Proximity Homogeneous Assay) is a highly sensitive, no-wash, bead-based technology ideal for HTS. [12][13]The assay principle relies on the proximity-dependent transfer of singlet oxygen from a Donor bead to an Acceptor bead. [14]For a PNMT assay, a biotinylated SAM analog could be used, which binds to Streptavidin-coated Donor beads. A specific antibody recognizing the methylated product (epinephrine), conjugated to an Acceptor bead, would complete the complex. When PNMT is active, the product is formed, bringing the beads within the required 200 nm proximity, generating a strong signal. [11][15]Inhibitors prevent product formation, keeping the beads separated and resulting in a loss of signal.
Caption: A typical workflow for HTS data analysis, from raw signal to hit identification.
Key Calculations
-
Percent Inhibition: Data is first normalized relative to on-plate controls.
-
Max Signal (0% Inhibition): DMSO vehicle control wells (Enzyme + Substrate).
-
Min Signal (100% Inhibition): Wells with a high concentration of the control inhibitor (6,8-Dichloro-1,2,3,4-tetrahydroisoquinoline HCl) or no enzyme.
Formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Min) / (Signal_Max - Signal_Min))
-
-
IC50 Determination: For compounds showing dose-dependent activity, the half-maximal inhibitory concentration (IC50) is calculated by fitting the percent inhibition data to a four-parameter logistic equation.
[16][17] Formula: Y = Bottom + (Top - Bottom) / (1 + (X / IC50)^HillSlope)
Assay Quality Control: Z'-Factor
The Z'-factor is a statistical measure of assay quality, reflecting the separation between the high and low controls. A[11][18]n assay is considered robust and suitable for HTS if the Z'-factor is > 0.5.
Formula: Z' = 1 - (3 * (SD_Max + SD_Min)) / |Mean_Max - Mean_Min|
Example Data: IC50 of Control Compound
The following table shows representative data for a 10-point dose-response curve of 6,8-Dichloro-1,2,3,4-tetrahydroisoquinoline HCl.
| Concentration (µM) | % Inhibition |
| 100 | 98.5 |
| 33.3 | 95.2 |
| 11.1 | 89.1 |
| 3.70 | 75.4 |
| 1.23 | 52.1 |
| 0.41 | 28.3 |
| 0.14 | 10.5 |
| 0.05 | 4.1 |
| 0.02 | 1.5 |
| 0.00 | 0.2 |
| Calculated IC50 | 1.15 µM |
Conclusion
The protocols and methodologies detailed in this application note provide a robust framework for the high-throughput screening and identification of novel inhibitors against the therapeutic target PNMT. The strategic use of this compound as a reference control ensures data integrity, enables rigorous assay validation, and provides a benchmark for characterizing newly discovered hits. Both the coupled-enzyme fluorometric assay and the AlphaLISA® platform offer scalable, sensitive, and reliable solutions, empowering researchers to accelerate the discovery of next-generation therapeutics for a range of human diseases.
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Formulation of 6,8-Dichloro-1,2,3,4-tetrahydroisoquinoline hydrochloride for In Vivo Studies: Application Notes and Protocols
Introduction
6,8-Dichloro-1,2,3,4-tetrahydroisoquinoline (THIQ) hydrochloride is a member of the tetrahydroisoquinoline class of compounds, a scaffold known for a wide range of biological activities.[1][2] The development of robust and reproducible in vivo studies is contingent upon the appropriate formulation of this test article. As a hydrochloride salt, the compound's physicochemical properties, particularly solubility and stability, are primary determinants in the selection of a suitable vehicle for administration.[3] This guide provides a comprehensive overview of the pre-formulation considerations, formulation strategies, and detailed protocols for the preparation and administration of 6,8-dichloro-1,2,3,4-tetrahydroisoquinoline hydrochloride for oral, intravenous, and intraperitoneal routes in rodent models.
Pre-formulation Assessment: The Foundation of a Successful Formulation
Key Physicochemical Parameters (based on 7,8-dichloro-1,2,3,4-tetrahydroisoquinoline hydrochloride):
| Property | Value | Source |
| Molecular Weight | 238.54 g/mol | [4][6] |
| Molecular Formula | C₉H₁₀Cl₃N | [4][6] |
| XLogP3 | 2.6 | [5] |
| Hydrogen Bond Donor Count | 2 | [4] |
| Hydrogen Bond Acceptor Count | 1 | [4] |
The hydrochloride salt form generally aims to enhance aqueous solubility compared to the free base, a critical factor for parenteral administration.[3] However, the "common ion effect" can sometimes reduce the solubility of hydrochloride salts in gastric fluid, which is rich in chloride ions. This phenomenon is more pronounced for salts with lower aqueous solubility.[7]
A crucial initial step is to determine the aqueous solubility of the specific batch of this compound. This will dictate the feasibility of simple aqueous-based formulations versus the need for co-solvents or other solubilizing agents.
Drug-Excipient Compatibility:
The potential for interactions between the active pharmaceutical ingredient (API) and excipients must be evaluated to ensure the stability and integrity of the formulation.[8] Common excipients can sometimes induce degradation of the API.[9] For hydrochloride salts, certain excipients with carboxylate groups may cause disproportionation back to the free base.[10] A preliminary compatibility screen is advisable, especially for complex formulations intended for long-term studies.
Formulation Development for In Vivo Administration
The choice of formulation is intrinsically linked to the intended route of administration and the desired pharmacokinetic profile.
Workflow for Vehicle Selection
Caption: A stepwise decision-making process for selecting an appropriate vehicle.
Oral Administration (Gavage)
Oral gavage is a common method for precise dosing in rodents.[11][12] The formulation should be a solution or a homogenous suspension to ensure accurate dose administration.
Recommended Vehicles for Oral Gavage:
| Vehicle | Properties and Considerations |
| Sterile Water or 0.9% Saline | Ideal for water-soluble compounds. Physiologically well-tolerated. |
| 0.5% (w/v) Carboxymethylcellulose (CMC) in water | A commonly used suspending agent for poorly soluble compounds.[3] |
| 10% Sucrose Solution | Can be used to improve palatability and mask any aversive taste of the compound.[13] |
| Corn Oil | Suitable for highly lipophilic compounds, though less likely to be necessary for a hydrochloride salt. |
Protocol for Preparation of a 1 mg/mL Suspension in 0.5% CMC:
-
Prepare the Vehicle: Add 0.5 g of low-viscosity CMC to 100 mL of sterile water. Heat to 60-70°C while stirring to facilitate dissolution. Allow the solution to cool to room temperature.
-
Weigh the Compound: Accurately weigh the required amount of this compound.
-
Create a Paste: In a glass mortar, add a small amount of the 0.5% CMC vehicle to the weighed compound and triturate to form a smooth, uniform paste. This step is crucial to prevent clumping.
-
Dilute to Final Volume: Gradually add the remaining vehicle to the paste while continuously stirring or vortexing until the desired final volume is reached.
-
Homogenize: For a more uniform suspension, sonicate the preparation for 5-10 minutes.
-
Storage: Store the suspension at 2-8°C and protect from light. Before each use, ensure the suspension is brought to room temperature and thoroughly vortexed to ensure homogeneity.
Intravenous (IV) Administration
For intravenous administration, the compound must be in a clear, particle-free solution to prevent embolism.[14] The pH and osmolality of the formulation should be as close to physiological levels as possible to minimize irritation and hemolysis.
Recommended Vehicles for Intravenous Injection:
| Vehicle | Properties and Considerations |
| 0.9% Sodium Chloride (Saline) | The preferred vehicle if the compound has sufficient aqueous solubility. |
| 5% Dextrose in Water (D5W) | An alternative to saline. |
| Co-solvent Systems (with caution) | For poorly soluble compounds, systems containing PEG 400, propylene glycol, or DMSO can be used. However, the concentration of organic solvents must be kept to a minimum to avoid toxicity. |
Protocol for Preparation of a 1 mg/mL Solution in Saline:
-
Weigh the Compound: Accurately weigh the required amount of this compound.
-
Dissolution: Add the compound to a sterile vial. Add approximately 80% of the final required volume of sterile 0.9% saline.
-
Aid Dissolution: Vortex or sonicate the vial until the compound is completely dissolved. Gentle warming (to no more than 40°C) may be used if necessary, but the stability of the compound at elevated temperatures should be confirmed.
-
Adjust to Final Volume: Once dissolved, add sterile 0.9% saline to reach the final desired volume.
-
Sterile Filtration: Filter the final solution through a 0.22 µm sterile syringe filter into a sterile vial. This is a critical step to ensure the removal of any potential microbial contamination or particulate matter.
-
Storage: Store the sterile solution at 2-8°C and protect from light. Visually inspect for any precipitation before each use.
Intraperitoneal (IP) Administration
Intraperitoneal injection is a common route in rodents, allowing for rapid absorption.[15][16] While solutions are preferred, homogenous suspensions can also be administered.[17]
Recommended Vehicles for Intraperitoneal Injection:
| Vehicle | Properties and Considerations |
| 0.9% Sodium Chloride (Saline) or Phosphate-Buffered Saline (PBS) | Preferred for soluble compounds. PBS can help maintain a physiological pH. |
| Aqueous Suspension (e.g., 0.5% CMC) | Can be used if the compound is not sufficiently soluble for a solution at the target concentration. |
| Co-solvent systems (e.g., 10% DMSO in saline) | A common formulation for compounds with limited aqueous solubility. The final concentration of DMSO should be carefully considered to minimize irritation. |
Protocol for Preparation of a 5 mg/mL Solution in 10% DMSO/Saline:
-
Weigh the Compound: Accurately weigh the required amount of this compound.
-
Initial Dissolution: In a sterile vial, dissolve the compound in the required volume of 100% DMSO. For example, for a final volume of 10 mL, use 1 mL of DMSO.
-
Dilution: Slowly add the required volume of sterile 0.9% saline while vortexing. In this example, 9 mL of saline would be added. The slow addition is important to prevent precipitation of the compound.
-
Final Check: Ensure the final solution is clear and free of particulates.
-
Storage: Store at room temperature or 2-8°C, protected from light. Some compounds may precipitate at lower temperatures in co-solvent systems, so it is crucial to bring the solution to room temperature and check for clarity before administration.
Administration Protocols
Proper handling and restraint of the animals are critical for the safe and accurate administration of the formulated compound. All procedures should be performed by trained personnel in accordance with institutional animal care and use committee (IACUC) guidelines.
Workflow for In Vivo Administration
Caption: A generalized workflow for the in vivo administration of the test compound.
Oral Gavage (Mouse/Rat):
-
Animal Restraint: Firmly grasp the animal by the scruff of the neck to immobilize the head.
-
Gavage Needle Measurement: Measure the gavage needle from the tip of the animal's nose to the last rib to ensure proper placement in the stomach.[11]
-
Insertion: Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth toward the esophagus. The animal should swallow the tube as it is advanced. Do not force the needle.[12]
-
Dose Administration: Once the needle is in the correct position, administer the formulation slowly and steadily.
-
Withdrawal: Gently remove the gavage needle.
-
Monitoring: Observe the animal for any signs of respiratory distress.
Intravenous Injection (Rat Tail Vein):
-
Animal Warming: Warm the rat using a heat lamp to cause vasodilation of the tail veins.
-
Restraint: Place the rat in a suitable restrainer.
-
Vein Visualization: Identify one of the lateral tail veins.
-
Needle Insertion: Using a 25-27 gauge needle, insert it into the vein at a shallow angle.
-
Administration: Slowly inject the solution. If swelling occurs at the injection site, the needle is not in the vein. Withdraw and attempt at a more proximal site.
-
Post-injection: Apply gentle pressure to the injection site upon withdrawal of the needle to prevent bleeding.
Intraperitoneal Injection (Mouse/Rat):
-
Animal Restraint: For a mouse, scruff the animal and for a rat, hold it securely with its head tilted slightly downwards.
-
Injection Site: Identify the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.[18]
-
Needle Insertion: Insert a 25-27 gauge needle at a 30-45 degree angle into the peritoneal cavity.
-
Aspiration: Gently pull back on the plunger to ensure that no blood or urine is aspirated. If fluid enters the syringe, withdraw the needle and reinject at a different site with a fresh needle and syringe.[18]
-
Injection: Inject the formulation smoothly.
-
Withdrawal and Monitoring: Remove the needle and return the animal to its cage. Observe for any signs of distress.
Conclusion
The successful in vivo evaluation of this compound relies on a systematic and well-documented formulation approach. Careful consideration of the compound's physicochemical properties, selection of an appropriate and inert vehicle, and adherence to meticulous preparation and administration protocols are essential for generating reliable and reproducible data. The information and protocols provided herein offer a robust framework for researchers to develop suitable formulations for their specific study needs.
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Application Notes and Protocols for 6,8-Dichloro-1,2,3,4-tetrahydroisoquinoline hydrochloride in Medicinal Chemistry
Introduction: The Strategic Importance of the Dichlorinated Tetrahydroisoquinoline Scaffold
The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous natural alkaloids and synthetic compounds with a wide array of biological activities.[1][2][3] The strategic placement of chloro substituents at the 6 and 8 positions of the THIQ ring system creates a unique electronic and steric profile, rendering 6,8-dichloro-1,2,3,4-tetrahydroisoquinoline hydrochloride a valuable building block for the synthesis of targeted therapeutics. This document provides an in-depth guide for researchers, scientists, and drug development professionals on the applications of this compound, with a particular focus on its role in the development of agents targeting the central nervous system.
While direct biological activity data for this compound is not extensively published, its primary utility lies in its role as a key intermediate. The electron-withdrawing nature of the two chlorine atoms can significantly influence the pKa of the secondary amine and the reactivity of the aromatic ring, offering medicinal chemists a powerful tool to fine-tune the pharmacokinetic and pharmacodynamic properties of derivative compounds.
Primary Applications in Drug Discovery
The 6,8-dichloro-1,2,3,4-tetrahydroisoquinoline scaffold is of particular interest in the development of:
-
Dopamine D3 Receptor Antagonists: The dopamine D3 receptor is a key target in the treatment of various neurological and psychiatric disorders, including schizophrenia, substance abuse, and Parkinson's disease.[4][5] The THIQ moiety is a well-established pharmacophore for D3 receptor ligands.[6][7][8] The 6,8-dichloro substitution pattern can be exploited to modulate receptor affinity and selectivity against the closely related D2 receptor subtype.
-
Phenylethanolamine N-Methyltransferase (PNMT) Inhibitors: PNMT is the enzyme responsible for the final step in the biosynthesis of epinephrine. Inhibitors of PNMT are valuable research tools for studying the role of epinephrine in the central nervous system and have potential therapeutic applications in conditions such as anxiety and hypertension.[8][9] The tetrahydroisoquinoline framework is a known inhibitor of PNMT.[10]
Synthetic Pathways to the 6,8-Dichloro-THIQ Core
The synthesis of the 6,8-dichloro-1,2,3,4-tetrahydroisoquinoline core can be achieved through established synthetic routes for tetrahydroisoquinolines, such as the Bischler-Napieralski reaction followed by reduction, or the Pictet-Spengler reaction.[1][2][6][9][11][12][13][14][15][16] The choice of route will depend on the availability of the starting materials.
Representative Synthetic Workflow
Below is a conceptual workflow for the synthesis of 6,8-dichloro-1,2,3,4-tetrahydroisoquinoline and its subsequent elaboration into a potential dopamine D3 receptor antagonist.
Caption: Synthetic and evaluative workflow for 6,8-dichloro-THIQ derivatives.
Detailed Protocols
Protocol 1: Representative Synthesis of a Dichlorinated Tetrahydroisoquinoline via Bischler-Napieralski Reaction
This protocol is a representative example for the synthesis of a dichlorinated tetrahydroisoquinoline scaffold. Note: This is a generalized procedure and may require optimization for the specific 6,8-dichloro isomer based on the reactivity of the starting materials.
Step 1: Acylation of the Starting Phenethylamine
-
To a solution of the appropriately substituted dichlorophenethylamine (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or toluene) under an inert atmosphere (e.g., nitrogen or argon), add a base such as triethylamine (1.2 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the desired acyl chloride (e.g., acetyl chloride, 1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and separate the organic layer.
-
Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-acyl-dichlorophenethylamine. Purify by recrystallization or column chromatography if necessary.
Step 2: Bischler-Napieralski Cyclization
-
Place the N-acyl-dichlorophenethylamine (1.0 eq) in a round-bottom flask equipped with a reflux condenser under an inert atmosphere.
-
Add a dehydrating agent such as phosphorus oxychloride (POCl3, 3-5 eq) or Eaton's reagent (P2O5 in methanesulfonic acid).
-
Heat the reaction mixture to reflux (typically 80-110 °C) for 2-6 hours. Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature and carefully quench the excess reagent by slowly adding the mixture to ice.
-
Basify the aqueous solution with a strong base (e.g., concentrated ammonium hydroxide or NaOH) to a pH of 9-10, keeping the mixture cool in an ice bath.
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate to give the crude 3,4-dihydroisoquinoline derivative.
Step 3: Reduction to the Tetrahydroisoquinoline
-
Dissolve the crude 3,4-dihydroisoquinoline from the previous step in a suitable solvent such as methanol or ethanol.
-
Cool the solution to 0 °C in an ice bath.
-
Add a reducing agent such as sodium borohydride (NaBH4, 1.5-2.0 eq) portion-wise.
-
Stir the reaction at room temperature for 1-3 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of water.
-
Remove the bulk of the organic solvent under reduced pressure.
-
Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography to obtain the desired dichlorinated tetrahydroisoquinoline.
-
To prepare the hydrochloride salt, dissolve the free base in a minimal amount of a suitable solvent (e.g., diethyl ether or ethyl acetate) and add a solution of HCl in the same solvent. The hydrochloride salt will precipitate and can be collected by filtration.
Protocol 2: In Vitro Dopamine D3 Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the dopamine D3 receptor.
Materials:
-
Cell membranes prepared from a cell line stably expressing the human dopamine D3 receptor (e.g., HEK293 or CHO cells).
-
Radioligand: [³H]Spiperone or another suitable D3-selective radioligand.
-
Non-specific binding control: Haloperidol or another suitable dopamine receptor antagonist at a high concentration (e.g., 10 µM).
-
Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Test compounds (derived from 6,8-dichloro-THIQ) at various concentrations.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation cocktail and a liquid scintillation counter.
Procedure:
-
In a 96-well microplate, add 50 µL of assay buffer to each well.
-
Add 50 µL of the test compound at various concentrations (typically a serial dilution from 10 µM to 0.1 nM). For total binding, add 50 µL of assay buffer. For non-specific binding, add 50 µL of haloperidol (10 µM final concentration).
-
Add 50 µL of the radioligand solution (at a concentration close to its Kd).
-
Add 50 µL of the cell membrane preparation (containing a predetermined amount of protein, e.g., 10-20 µg).
-
Incubate the plate at room temperature for 60-90 minutes with gentle shaking.
-
Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer.
-
Place the filters in scintillation vials, add a scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the concentration-response curve.
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Structure-Activity Relationship (SAR) Insights
While specific SAR data for 6,8-dichloro-THIQ derivatives is limited, general principles for THIQ-based dopamine receptor ligands can be applied:
| Moiety | Influence on Activity |
| Tetrahydroisoquinoline Core | Serves as the primary pharmacophore, with the nitrogen atom typically forming a key interaction with an acidic residue (e.g., Aspartic acid) in the receptor binding pocket. |
| Substituents on the Aromatic Ring | The 6,8-dichloro substitution pattern is expected to influence the electron density of the aromatic ring and the basicity of the amine, which can affect binding affinity and selectivity. Electron-withdrawing groups can be crucial for modulating these properties.[17] |
| Substituent at the 2-position (Nitrogen) | This position is typically used to attach a linker and a secondary pharmacophore. The nature and length of this substituent are critical for achieving high affinity and selectivity for the D3 receptor over the D2 receptor.[18][19] |
Dopamine D3 Receptor Signaling Pathway
Dopamine D3 receptors are G protein-coupled receptors (GPCRs) that couple to the Gi/o family of G proteins.[7][20] Antagonism of the D3 receptor by a ligand derived from the 6,8-dichloro-THIQ scaffold would block the downstream signaling cascade initiated by dopamine.
Caption: Dopamine D3 receptor antagonist signaling pathway.
Conclusion
This compound is a strategically important building block in medicinal chemistry. Its unique substitution pattern provides a valuable starting point for the synthesis of novel compounds with potential therapeutic applications, particularly in the realm of CNS disorders. The protocols and insights provided in this document are intended to serve as a comprehensive guide for researchers leveraging this versatile scaffold in their drug discovery endeavors.
References
-
Grokipedia. Bischler–Napieralski reaction. Available from: [Link]
-
Patsnap Synapse. What are D3 receptor antagonists and how do they work? Published June 21, 2024. Available from: [Link]
-
MDPI. Neuronal Dopamine D3 Receptors: Translational Implications for Preclinical Research and CNS Disorders. Available from: [Link]
-
Frontiers in Pharmacology. Dopamine D3 Receptor Antagonists as Potential Therapeutics for the Treatment of Neurological Diseases. Published online 2017. Available from: [Link]
-
Wikipedia. Bischler–Napieralski reaction. Last updated October 2023. Available from: [Link]
-
Name-Reaction.com. Pictet-Spengler reaction. Available from: [Link]
-
Cambridge University Press. Pictet-Spengler Isoquinoline Synthesis. Available from: [Link]
-
Organic Reactions. The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds. Available from: [Link]
-
NROChemistry. Bischler-Napieralski Reaction: Examples & Mechanism. Available from: [Link]
-
PubMed. Signaling mechanisms of the D3 dopamine receptor. Published online 1998. Available from: [Link]
-
Organic Chemistry Portal. Bischler-Napieralski Reaction. Available from: [Link]
-
Organic Chemistry Portal. Synthesis of tetrahydroisoquinolines. Available from: [Link]
-
PubMed Central. Transition-State Analogues of Phenylethanolamine N-Methyltransferase. Published online 2012. Available from: [Link]
-
PubMed Central. Exploring the Active Site of Phenylethanolamine N-Methyltransferase with 1,2,3,4-Tetrahydrobenz[h]isoquinoline Inhibitors. Published online 2010. Available from: [Link]
-
PrepChem.com. Synthesis of 7,8-dichloro-1,2,3,4-tetrahydroisoquinoline dihydrochloride. Available from: [Link]
-
PubChem. 4-(3-Bromophenyl)-6,8-dichloro-2-methyl-1,2,3,4-tetrahydroisoquinoline. Available from: [Link]
-
PubMed. Inhibition of phenylethanolamine N-methyltransferase (PNMT) by aromatic hydroxy-substituted 1,2,3,4,-tetrahydroisoquinolines: further studies on the hydrophilic pocket of the aromatic ring binding region of the active site. Published online 1990. Available from: [Link]
-
Journal of Organic and Pharmaceutical Chemistry. Biological Activities of Tetrahydroisoquinolines Derivatives. Published June 3, 2023. Available from: [Link]
-
Semantic Scholar. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs. Published online 2021. Available from: [Link]
-
International Journal of Scientific & Technology Research. Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. Published online 2019. Available from: [Link]
-
PubChem. 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline hydrochloride. Available from: [Link]
-
MDPI. Tetrahydroisoquinoline-Triazole Derivatives: Novel Nicotinamide N-Methyltransferase Inhibitors. Published November 21, 2023. Available from: [Link]
-
PubChem. 6-Chloro-1,2,3,4-tetrahydroisoquinoline. Available from: [Link]
-
Organic Chemistry Portal. Synthesis of tetrahydroquinolines. Available from: [Link]
-
University of Regensburg. Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. Available from: [Link]
-
PrepChem.com. Synthesis of 7,8-dichloro-1,2,3,4-tetrahydroisoquinoline. Available from: [Link]
-
PubMed Central. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Published online 2014. Available from: [Link]
- Google Patents. Synthetic method of 5, 7-dichloro-1, 2,3, 4-tetrahydroisoquinoline-6-carboxylic acid hydrochloride.
-
ResearchGate. Synthesis of 5,7‐dichloro‐1,2,3,4‐tetrahydroisoquinoline‐6‐carboxylic... Available from: [Link]
-
ScienceDirect. New tetrahydroisoquinoline-based D3R ligands with an o-xylenyl linker motif. Published online April 18, 2021. Available from: [Link]
-
PubMed. Novel 1,2,3,4-tetrahydroisoquinolines with high affinity and selectivity for the dopamine D3 receptor. Published online 1999. Available from: [Link]
-
PubMed Central. New tetrahydroisoquinoline-based D3R ligands with an o-xylenyl linker motif. Published online 2021. Available from: [Link]
-
PubMed Central. Dopamine Receptor Ligand Selectivity—An In Silico/In Vitro Insight. Published online 2022. Available from: [Link]
Sources
- 1. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 2. organicreactions.org [organicreactions.org]
- 3. Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 4. What are D3 receptor antagonists and how do they work? [synapse.patsnap.com]
- 5. Dopamine D3 Receptor Antagonists as Potential Therapeutics for the Treatment of Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pictet-Spengler Tetrahydroisoquinoline Synthesis | Thermo Fisher Scientific - TW [thermofisher.com]
- 7. Signaling mechanisms of the D3 dopamine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Exploring the Active Site of Phenylethanolamine N-Methyltransferase with 1,2,3,4-Tetrahydrobenz[h]isoquinoline Inhibitors1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. name-reaction.com [name-reaction.com]
- 10. Inhibition of phenylethanolamine N-methyltransferase (PNMT) by aromatic hydroxy-substituted 1,2,3,4,-tetrahydroisoquinolines: further studies on the hydrophilic pocket of the aromatic ring binding region of the active site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. grokipedia.com [grokipedia.com]
- 12. jk-sci.com [jk-sci.com]
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- 15. Bischler-Napieralski Reaction [organic-chemistry.org]
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- 19. New tetrahydroisoquinoline-based D3R ligands with an o-xylenyl linker motif - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
Troubleshooting & Optimization
6,8-Dichloro-1,2,3,4-tetrahydroisoquinoline hydrochloride solubility issues and solutions
Welcome to the technical support center for 6,8-dichloro-1,2,3,4-tetrahydroisoquinoline hydrochloride. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to address challenges related to the solubility and handling of this compound in experimental settings.
Introduction to this compound
This compound is a hydrochloride salt of a weakly basic parent compound. The hydrochloride salt form is often utilized to enhance the aqueous solubility and stability of the molecule, making it more amenable for use in biological assays and pharmaceutical formulations.[1][2] However, as with many hydrochloride salts of poorly soluble compounds, researchers may encounter challenges in achieving and maintaining complete dissolution, particularly in aqueous media at neutral or physiological pH.
Understanding the physicochemical properties of this compound is crucial for successful experimental design. The solubility of this compound is significantly influenced by factors such as pH, the choice of solvent, and the presence of co-solvents.
Physicochemical Properties Overview
| Property | Value | Source |
| Molecular Formula | C₉H₁₀Cl₃N | ChemScene |
| Molecular Weight | 238.54 g/mol | ChemScene |
| CAS Number | 73075-50-0 | BIOFOUNT |
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in water or neutral aqueous buffers (e.g., PBS pH 7.4)?
A1: The limited solubility of this compound in neutral aqueous solutions is expected due to its chemical nature. As the hydrochloride salt of a weak base, its solubility is highly pH-dependent. In neutral or alkaline solutions, the hydrochloride salt can convert to its less soluble free base form, leading to precipitation. For effective dissolution in aqueous media, an acidic pH is generally required.[1]
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: For most in vitro applications, it is advisable to first prepare a concentrated stock solution in an organic solvent. Dimethyl sulfoxide (DMSO) is a common choice for this purpose due to its strong solubilizing power for a wide range of compounds.[1][] A typical starting concentration for a DMSO stock solution might be in the range of 10-50 mM, although the maximum solubility should be empirically determined. For applications where DMSO is not suitable, other organic solvents like ethanol or N,N-dimethylformamide (DMF) could be considered.[]
Q3: I've prepared a DMSO stock solution, but the compound precipitates when I dilute it into my aqueous experimental medium. How can I prevent this?
A3: This is a common issue known as "precipitation upon dilution." It occurs when the highly concentrated drug in the organic stock solution is introduced into an aqueous medium where its solubility is much lower. The final concentration of the compound in the aqueous medium may exceed its solubility limit, causing it to precipitate.
To mitigate this, consider the following strategies:
-
Lower the final concentration: Ensure the final concentration in your assay is well below the compound's solubility limit in the final aqueous medium.
-
Use a co-solvent in the final medium: If permissible for your experimental system, including a small percentage of a water-miscible organic solvent (like ethanol or propylene glycol) in your final aqueous medium can help maintain solubility.[]
-
pH adjustment of the final medium: If your experiment can tolerate it, lowering the pH of the final aqueous medium can significantly increase the solubility of the hydrochloride salt.[]
-
Stepwise dilution: Instead of a single large dilution, try a stepwise dilution, first into a small volume of aqueous buffer, followed by further dilution to the final concentration.
-
Vortexing during dilution: Vigorously vortex or mix the aqueous medium while adding the DMSO stock solution to promote rapid dispersion and minimize localized high concentrations that can trigger precipitation.
Q4: Can I use sonication to help dissolve the compound?
A4: Yes, gentle sonication in a water bath can be a useful technique to break up small particles and aid in the dissolution process, particularly when preparing stock solutions.[1] However, be mindful of potential compound degradation with prolonged or high-energy sonication.
Troubleshooting Guide: Common Solubility Issues and Solutions
This guide provides a systematic approach to resolving common solubility problems encountered with this compound.
Issue 1: Compound appears as a fine white precipitate or cloudiness in the final aqueous medium.
Troubleshooting Workflow for Precipitation
Causality and Explanation:
-
pH-Dependent Solubility: The primary reason for precipitation in neutral or near-neutral aqueous solutions is the conversion of the soluble hydrochloride salt to the poorly soluble free base form of the tetrahydroisoquinoline. This is a classic acid-base equilibrium phenomenon.
-
Supersaturation and Precipitation: When a concentrated stock solution in an organic solvent like DMSO is diluted into an aqueous buffer, a transient supersaturated state can be created. If the final concentration is above the thermodynamic solubility limit, the excess compound will precipitate out of the solution.
Issue 2: The prepared stock solution in DMSO becomes cloudy or shows crystal formation over time.
Troubleshooting Workflow for Stock Solution Instability
Causality and Explanation:
-
Hygroscopicity of DMSO: DMSO readily absorbs moisture from the air. The introduction of water into the DMSO stock can decrease the solubility of the hydrophobic compound, leading to precipitation.
-
Freeze-Thaw Cycles: Repeated freezing and thawing can lead to the formation of nucleation sites, which can initiate crystallization, especially in highly concentrated solutions.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
Materials:
-
This compound (MW: 238.54 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Water bath sonicator (optional)
Procedure:
-
Weigh the Compound: Accurately weigh out 2.39 mg of this compound.
-
Add Solvent: Add 1 mL of anhydrous DMSO to the vial containing the compound.
-
Dissolve: Tightly cap the vial and vortex thoroughly for 1-2 minutes.
-
Visual Inspection: Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Sonication (if necessary): If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes. Allow the solution to return to room temperature.
-
Storage: For long-term storage, it is recommended to aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store at -20°C or -80°C in tightly sealed containers.
Protocol 2: Dilution of DMSO Stock Solution into Aqueous Medium for In Vitro Assays
Objective: To prepare a 10 µM working solution from a 10 mM DMSO stock, with a final DMSO concentration of 0.1%.
Materials:
-
10 mM stock solution of this compound in DMSO
-
Pre-warmed aqueous experimental medium (e.g., cell culture medium, assay buffer)
-
Sterile conical tubes or appropriate vessels
-
Vortex mixer
Procedure:
-
Prepare Aqueous Medium: Dispense 10 mL of the pre-warmed aqueous medium into a sterile conical tube.
-
Prepare for Dilution: Gently thaw the 10 mM DMSO stock solution if frozen and bring it to room temperature.
-
Dilution: While gently vortexing or swirling the aqueous medium, add 10 µL of the 10 mM DMSO stock solution dropwise to the 10 mL of medium.
-
Mixing: Cap the tube and mix thoroughly by gentle inversion to ensure a homogenous solution.
-
Final DMSO Concentration Check: The final concentration of DMSO in this example is 0.1% (10 µL in 10,010 µL total volume). Ensure this concentration is not cytotoxic to your cell line or does not interfere with your assay.
-
Immediate Use: It is highly recommended to use the freshly prepared working solution immediately to minimize the risk of precipitation over time.
References
- BenchChem. Troubleshooting diaveridine hydrochloride solubility for experiments. BenchChem Technical Support. Accessed January 17, 2026.
- BOC Sciences. pH Adjustment and Co-Solvent Optimization. BOC Sciences. Accessed January 17, 2026.
- ChemScene. 6,8-Dichloro-1,2,3,4-tetrahydroquinoline hydrochloride. ChemScene. Accessed January 17, 2026.
- Chem-Impex. 6-Chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride. Chem-Impex. Accessed January 17, 2026.
- BIOFOUNT. 73075-50-0|6,8-Dichloro-1,2,3,4-Tetrahydro... BIOFOUNT. Accessed January 17, 2026.
- Gadek, T. R., et al. Steroidomimetic Tetrahydroisoquinolines for the Design of New Microtubule Disruptors. ACS Medicinal Chemistry Letters. 2011.
- Gudimalla, G., et al. Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti-Angiogenesis and Anti-Cancer Agents. Current Bioactive Compounds. 2021.
- Hassan, A. S., et al. Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties. BMC Chemistry. 2024.
- Kaur, M., et al. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances. 2021.
- Kumar, L., & Verma, S. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Molecules. 2022.
- Mann, J., et al. Dissolution Method Troubleshooting. Dissolution Technologies. 2022.
- Reddit.
- Savolainen, M., et al. How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non-clinical suspension formulation. European Journal of Pharmaceutical Sciences. 2021.
- Seedher, N., & Bhatia, S. Solubility enhancement of cox-2 inhibitors using various solvent systems. AAPS PharmSciTech. 2003.
- Shayan, S., et al. Engineering Cocrystals of Poorly Water-Soluble Drugs to Enhance Dissolution in Aqueous Medium. Pharmaceutics. 2020.
- Sigma-Aldrich. Solvent Miscibility Table. Sigma-Aldrich. Accessed January 17, 2026.
- Singh, S., et al. Co-solvent solubilization of some poorly-soluble antidiabetic drugs. Journal of Pharmacy and Pharmacology. 2005.
- Tihanyi, K., et al. Design and synthesis of tetrahydroisoquinoline derivatives as potential multidrug resistance reversal agents in cancer. Bioorganic & Medicinal Chemistry Letters. 2000.
- Tóth, G., et al. Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. Molecules. 2018.
- Vashisth, C., et al. Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry. 2023.
Sources
6,8-Dichloro-1,2,3,4-tetrahydroisoquinoline hydrochloride stability and degradation pathways
Technical Support Center: 6,8-Dichloro-1,2,3,4-tetrahydroisoquinoline Hydrochloride
Welcome to the technical resource center for this compound (CAS No. 73075-50-0). This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth, practical insights into the stability and degradation of this compound. Our goal is to equip you with the knowledge to anticipate challenges, troubleshoot experimental anomalies, and ensure the integrity of your results.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the handling, storage, and inherent stability of this compound.
Q1: What are the optimal storage conditions for this compound to ensure long-term stability?
A1: As a hydrochloride salt of a secondary amine, the compound is relatively stable in its solid, crystalline form. However, to minimize the risk of degradation, the following conditions are paramount:
-
Temperature: Store at -20°C for long-term stability. For routine short-term use, storage at 2-8°C is acceptable.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed vial. The tetrahydroisoquinoline (THIQ) nucleus can be susceptible to oxidation.
-
Light: Protect from light. Store in amber vials or in a light-blocking container. Chlorinated aromatic compounds can be susceptible to photolytic degradation.[1][2]
-
Moisture: The compound is hygroscopic. Store in a desiccator to prevent water absorption, which can facilitate hydrolytic degradation or alter the compound's physical state.
Q2: What are the primary degradation pathways I should be concerned about?
A2: Based on the structure—a secondary amine within a THIQ scaffold and a dichlorinated benzene ring—the most probable degradation pathways are oxidation and photolysis.
-
Oxidation: The most significant concern is the oxidation of the tetrahydroisoquinoline ring. This can lead to the formation of the corresponding 3,4-dihydroisoquinoline (an imine) or complete aromatization to the isoquinoline species.[3][4] This process can be catalyzed by atmospheric oxygen, metal ions, or other oxidizing agents present as impurities. The C1 position adjacent to the nitrogen is particularly susceptible to oxidative functionalization.[5]
-
Photolysis: Chlorinated aromatic compounds are known to undergo photochemical degradation upon exposure to UV light.[1] This can involve the reductive dehalogenation (loss of chlorine) or the formation of radical species that can lead to a complex mixture of degradants.
-
Hydrolysis: While generally less common for this structure compared to esters or amides, prolonged exposure to highly acidic or basic conditions, especially at elevated temperatures, could potentially promote ring-opening or other hydrolytic reactions.
Q3: I'm seeing an unexpected peak in my HPLC chromatogram of an aged sample. How can I identify if it's a degradant?
A3: An unexpected peak in an aged sample is a classic sign of degradation. The logical approach to identification is to perform a forced degradation study.[6][7] This involves intentionally stressing the compound under various conditions (acid, base, oxidation, heat, light) to generate potential degradants.
-
Causality: By comparing the retention time of the unknown peak with the peaks generated under specific stress conditions (e.g., if the peak appears prominently in the sample treated with H₂O₂, it is likely an oxidation product), you can tentatively identify the degradation pathway.
-
Confirmation: For definitive identification, LC-MS (Liquid Chromatography-Mass Spectrometry) is the method of choice. The mass-to-charge ratio (m/z) of the unknown peak can confirm its molecular weight and fragmentation patterns can elucidate its structure. For example, an oxidative product resulting in aromatization would show a mass loss of 2 Da (loss of 2 hydrogen atoms).
Part 2: Troubleshooting Guide for Experimental Issues
This section provides solutions to specific problems encountered during experimental work.
Issue 1: Inconsistent results in biological assays.
-
Problem: You observe variable IC50 values or a loss of potency in your cellular or enzymatic assays over time.
-
Underlying Cause: This is often due to the degradation of the compound in the assay medium. Aqueous, oxygenated buffers at physiological pH (7.4) and 37°C create a favorable environment for oxidation.
-
Troubleshooting Steps:
-
Prepare Fresh Stock Solutions: Always use freshly prepared stock solutions in a suitable, dry solvent like DMSO. Avoid repeated freeze-thaw cycles.
-
Assess Solution Stability: Perform a time-course experiment. Prepare your final dilution in the assay buffer, and analyze its purity via HPLC at time zero and after the maximum duration of your assay (e.g., 24, 48 hours) under assay conditions (37°C).
-
Incorporate Antioxidants: If oxidative degradation is confirmed, consider adding a small amount of a biocompatible antioxidant (e.g., N-acetylcysteine) to the assay medium, if it does not interfere with the assay itself.
-
Control for Light Exposure: Ensure that plates and solutions are protected from direct light during incubation.
-
Issue 2: Difficulty in achieving a stable baseline or observing multiple impurity peaks during HPLC method development.
-
Problem: Your HPLC analysis shows drifting baselines or the appearance of new, small peaks during a sequence of runs.
-
Underlying Cause: This can stem from either on-column degradation or instability in the mobile phase/sample diluent. The secondary amine in the THIQ structure can interact with residual silanols on silica-based columns, and acidic or basic mobile phases can promote degradation.
-
Troubleshooting Steps:
-
Mobile Phase pH: The stability of the compound is pH-dependent. Screen a range of mobile phase pH values (e.g., pH 3, 5, and 7) to find a condition where the compound is most stable. A slightly acidic mobile phase (e.g., 0.1% formic acid) is often a good starting point to ensure the amine is protonated and peak shape is sharp.
-
Column Choice: Use a high-purity, end-capped C18 column to minimize interactions with silanols. If peak tailing is an issue, consider a column with a different stationary phase (e.g., phenyl-hexyl).
-
Sample Diluent: Ensure the sample diluent is compatible with the mobile phase and does not promote degradation. In some cases, dissolving the sample directly in the mobile phase is the best approach.
-
Temperature Control: Use a thermostatically controlled autosampler (set to 4-10°C) and column compartment to prevent thermal degradation during the analytical run.
-
Part 3: Key Experimental Protocols
These protocols provide a validated framework for assessing the stability of this compound.
Protocol 1: Forced Degradation Study
This study is essential for identifying potential degradation products and establishing the stability-indicating nature of an analytical method.[8][9]
Objective: To intentionally degrade the compound under hydrolytic, oxidative, photolytic, and thermal stress.
Methodology:
-
Sample Preparation: Prepare a stock solution of the compound at 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).
-
Acidic Hydrolysis:
-
Mix 1 mL of stock solution with 1 mL of 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
Cool, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for analysis.
-
-
Basic Hydrolysis:
-
Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH.
-
Incubate at 60°C for 8 hours.
-
Cool, neutralize with an equivalent amount of 0.1 M HCl, and dilute with mobile phase for analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Keep at room temperature for 24 hours, protected from light.
-
Dilute with mobile phase for analysis.
-
-
Thermal Degradation:
-
Place the solid compound in a vial in an oven at 80°C for 48 hours.
-
Dissolve the stressed solid in a solvent for analysis.
-
-
Photolytic Degradation:
-
Expose a solution of the compound (e.g., 0.1 mg/mL in methanol) to a photostability chamber with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
-
Analyze the solution. Run a dark control in parallel.
-
-
Analysis: Analyze all samples by a suitable stability-indicating HPLC-UV method, alongside an unstressed control sample. Aim for 5-20% degradation for optimal results.
Workflow for Stability Assessment
The following diagram illustrates the logical flow for a comprehensive stability investigation.
Caption: Workflow for a forced degradation study.
Part 4: Data Presentation & Mechanistic Insights
Understanding the likely degradation products is key to proactive experimental design.
Table 1: Summary of Expected Degradation Behavior
| Stress Condition | Expected Degradation | Primary Degradation Product (Hypothesized) | Mechanism |
| Acidic (0.1 M HCl) | Low to None | Parent Compound | The hydrochloride salt form is stable in acid. |
| Basic (0.1 M NaOH) | Low | Parent Compound / Free Base | The free base may be slightly more prone to oxidation. |
| Oxidative (3% H₂O₂) ** | High | 6,8-dichloro-3,4-dihydroisoquinoline | Oxidation of the C-N bond to an imine. |
| Oxidative (3% H₂O₂) ** | Moderate | 6,8-dichloro-isoquinoline | Further oxidation (aromatization) of the heterocyclic ring.[3][4] |
| Thermal (80°C) | Low | Parent Compound | The solid salt form is expected to be thermally stable at this temp. |
| Photolytic (UV/Vis) | Moderate to High | Dechlorinated species / Radicals | Photochemical cleavage of the C-Cl bond.[1] |
Potential Degradation Pathways
The primary degradation route is oxidation, which leads to the loss of aromaticity in the heterocyclic ring.
Caption: Hypothesized degradation pathways.
References
-
Title: Oxidative Rearomatization of Tetrahydroisoquinolines Promoted by Pyridine-N-oxide Source: Organic Letters - ACS Publications URL: [Link]
-
Title: Oxidative Rearomatization of Tetrahydroisoquinolines Promoted by Pyridine-N-oxide Source: PMC - NIH URL: [Link]
-
Title: Oxidation of the inert sp 3 C–H bonds of tetrahydroisoquinolines through C–H activation relay (CHAR): construction of functionalized isoquinolin-1-ones Source: RSC Publishing URL: [Link]
-
Title: Surface Reconstruction for Selective Oxidation of Tetrahydroisoquinoline Source: ACS Publications URL: [Link]
-
Title: Oxidative α-Functionalization of 1,2,3,4-Tetrahydroisoquinolines Catalyzed by a Magnetically Recoverable Copper Nanocatalyst Source: ACS Publications URL: [Link]
-
Title: Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020) Source: PMC - PubMed Central URL: [Link]
-
Title: Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020) Source: ACS Publications URL: [Link]
-
Title: Synthesis of Tetrahydroisoquinoline Alkaloids and Related Compounds Through the Alkylation of Anodically Prepared alpha-Amino nitriles Source: ResearchGate URL: [Link]
-
Title: Tetrahydroisoquinoline - Wikipedia Source: Wikipedia URL: [Link]
-
Title: Environmental aquatic photochemistry of chlorinated aromatic pollutants (CAPs) Source: Semantic Scholar URL: [Link]
-
Title: Chemistry of isoquinoline, dihydroisoquinoline and tetrahydroisoquinoline in Source: ResearchGate URL: [Link]
-
Title: Photochemical Technique for the Elimination of Chlorinated Aromatic Interferences in the Gas-Liquid Chromatographic Analysis for Chlorinated Paraffins Source: Oxford Academic URL: [Link]
-
Title: Development of forced degradation and stability indicating studies of drugs—A review Source: NIH URL: [Link]
-
Title: Forced degradation studies Source: MedCrave online URL: [Link]
-
Title: Pharmaceutical Forced Degradation Studies with Regulatory Consideration Source: researchgate.net URL: [Link]
-
Title: Stability Indicating Forced Degradation Studies Source: RJPT URL: [Link]
Sources
- 1. Environmental aquatic photochemistry of chlorinated aromatic pollutants (CAPs) | Semantic Scholar [semanticscholar.org]
- 2. academic.oup.com [academic.oup.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Oxidative Rearomatization of Tetrahydroisoquinolines Promoted by Pyridine-N-oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medcraveonline.com [medcraveonline.com]
- 8. ajpsonline.com [ajpsonline.com]
- 9. rjptonline.org [rjptonline.org]
Technical Support Center: Overcoming Poor Bioavailability of 6,8-Dichloro-1,2,3,4-tetrahydroisoquinoline hydrochloride
Welcome to the dedicated technical support guide for researchers and drug development professionals working with 6,8-Dichloro-1,2,3,4-tetrahydroisoquinoline hydrochloride. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated experimental protocols to address the significant challenge of its poor oral bioavailability. Our approach is grounded in fundamental physicochemical principles and proven formulation strategies to guide you toward successful experimental outcomes.
Part 1: Foundational Understanding & Frequently Asked Questions (FAQs)
Before delving into complex formulation strategies, it's crucial to understand the inherent properties of this compound that contribute to its poor bioavailability.
FAQ 1: What are the likely causes of poor bioavailability for this compound?
The poor bioavailability of this compound is likely multifactorial, stemming from a combination of poor aqueous solubility and/or limited membrane permeability. As a dichloro-substituted tetrahydroisoquinoline, it possesses a rigid, aromatic structure that can lead to high crystal lattice energy and thus, low solubility. Furthermore, while the hydrochloride salt improves wetting, the free base form, which is liberated in the higher pH of the intestine, may still be poorly soluble. The molecule's characteristics likely place it in the Biopharmaceutics Classification System (BCS) as either Class II (low solubility, high permeability) or Class IV (low solubility, low permeability).
FAQ 2: How do I determine if solubility or permeability is the primary rate-limiting step?
A systematic approach involving both in-silico prediction and in-vitro experimentation is recommended.
-
In-Silico Tools: Utilize computational models to predict LogP (lipophilicity) and aqueous solubility. A high LogP might suggest permeability is not the issue, pointing towards solubility as the main hurdle.
-
Solubility Studies: Experimentally determine the equilibrium solubility of the compound in various biorelevant media (e.g., Simulated Gastric Fluid (SGF), Fasted State Simulated Intestinal Fluid (FaSSIF), and Fed State Simulated Intestinal Fluid (FeSSIF)).
-
Permeability Assessment: Employ in-vitro models like the Caco-2 cell monolayer assay to assess the compound's intestinal permeability. This will provide an apparent permeability coefficient (Papp) that can be benchmarked against high and low permeability control compounds.
Workflow for Diagnosing the Bioavailability Hurdle
Caption: Diagnostic workflow to identify the primary barrier to bioavailability.
Part 2: Troubleshooting & Protocol Guides
This section provides detailed protocols for common bioavailability enhancement techniques.
Guide 1: Amorphous Solid Dispersions (ASDs)
ASDs are a powerful strategy for improving the dissolution rate and apparent solubility of poorly soluble compounds by converting the crystalline drug into a higher-energy amorphous state, stabilized within a polymer matrix.
When to Use ASDs: This approach is most effective for BCS Class II compounds where dissolution is the rate-limiting step for absorption.
Experimental Protocol: Screening for a Suitable ASD Polymer
-
Polymer Selection: Choose a range of polymers with varying properties (e.g., PVP K30, HPMC-AS, Soluplus®).
-
Solvent Co-evaporation (Small Scale):
-
Dissolve 10 mg of this compound and 20 mg of the selected polymer in a common solvent (e.g., methanol or a dichloromethane/methanol mixture).
-
Evaporate the solvent under a stream of nitrogen or using a rotary evaporator to form a thin film.
-
Dry the film under vacuum for 24 hours to remove residual solvent.
-
-
Characterization:
-
Differential Scanning Calorimetry (DSC): Analyze the film to confirm the absence of a melting endotherm for the drug, which indicates the formation of an amorphous dispersion. A single glass transition temperature (Tg) is a good indicator of a homogenous dispersion.
-
Powder X-ray Diffraction (PXRD): Confirm the absence of crystalline peaks in the diffractogram.
-
-
In-Vitro Dissolution Testing:
-
Perform dissolution studies on the most promising ASD formulations in FaSSIF.
-
Compare the dissolution profile of the ASD to the pure crystalline drug. A significant increase in the rate and extent of dissolution indicates a successful formulation.
-
Troubleshooting ASDs:
| Issue | Potential Cause | Recommended Solution |
| Drug Recrystallization | - Polymer incompatibility- High drug loading- Inappropriate storage conditions (high humidity/temperature) | - Screen a wider range of polymers.- Reduce the drug loading.- Include a secondary stabilizing polymer.- Store under controlled, dry conditions. |
| Poor Dissolution | - Polymer does not dissolve quickly at intestinal pH- Drug-polymer interactions are too strong | - Select a pH-sensitive polymer that dissolves at the target intestinal pH (e.g., HPMC-AS for delayed release).- Experiment with different drug-to-polymer ratios.- Consider polymers with different functional groups. |
| Low Tg | - Low Tg of the polymer or drug- Plasticization by residual solvent | - Choose a polymer with a higher Tg.- Ensure complete solvent removal through rigorous drying.- A low Tg can compromise the physical stability of the ASD, increasing the risk of recrystallization over time. |
Guide 2: Lipid-Based Formulations (LBFs)
LBFs, such as Self-Emulsifying Drug Delivery Systems (SEDDS) or Self-Microemulsifying Drug Delivery Systems (SMEDDS), can enhance oral bioavailability by pre-dissolving the drug in a lipid vehicle, which then disperses in the gastrointestinal tract to form fine emulsions or microemulsions.
When to Use LBFs: This strategy is particularly effective for lipophilic (high LogP) compounds (BCS Class II). It can also help overcome lymphatic transport and reduce first-pass metabolism.
Experimental Protocol: Screening for a SEDDS Formulation
-
Excipient Screening:
-
Oil Phase: Determine the solubility of the compound in various oils (e.g., Capryol™ 90, Labrafil® M 1944 CS).
-
Surfactant: Screen for surfactants that can emulsify the chosen oil phase (e.g., Kolliphor® EL, Tween® 80).
-
Co-surfactant/Co-solvent: Evaluate co-solvents that can improve drug solubility and/or the emulsification process (e.g., Transcutol® HP, PEG 400).
-
-
Ternary Phase Diagram Construction:
-
Systematically mix the chosen oil, surfactant, and co-surfactant at various ratios.
-
For each mixture, add a small amount of water and observe the emulsification process.
-
Map the regions that form clear or slightly bluish, stable microemulsions on a ternary phase diagram.
-
-
Formulation Optimization:
-
Select ratios from the optimal microemulsion region of the phase diagram.
-
Dissolve the this compound into the selected formulation.
-
Characterize the resulting formulation for droplet size, zeta potential, and drug content.
-
-
In-Vitro Dispersion & Digestion Testing:
-
Disperse the drug-loaded formulation in SGF and FaSSIF to simulate gastrointestinal conditions.
-
Monitor the droplet size and for any signs of drug precipitation.
-
Utilize an in-vitro lipolysis model to assess how the formulation behaves under simulated intestinal digestion, as this can influence drug release and absorption.
-
Troubleshooting LBFs:
| Issue | Potential Cause | Recommended Solution |
| Drug Precipitation on Dispersion | - Drug is not sufficiently soluble in the formulation.- The formulation is not robust to dilution. | - Increase the amount of co-solvent or surfactant.- Re-evaluate the oil phase for higher drug solubility.- Select a formulation from a more robust region of the ternary phase diagram. |
| Poor Emulsification | - Incorrect surfactant-to-oil ratio.- Hydrophilic-Lipophilic Balance (HLB) of the surfactant system is not optimal. | - Adjust the surfactant and co-surfactant ratios.- Blend surfactants to achieve a more suitable HLB value for the chosen oil. |
| Capsule Incompatibility | - The formulation is incompatible with standard gelatin capsules (e.g., due to high water or PEG content). | - Use HPMC (hydroxypropyl methylcellulose) capsules, which are more resistant to hygroscopic formulations.- Minimize the amount of water or low molecular weight PEGs in the formulation. |
Guide 3: Nanosuspensions
Creating a nanosuspension involves reducing the particle size of the drug to the nanometer range, which dramatically increases the surface area available for dissolution, thereby enhancing the dissolution rate.
When to Use Nanosuspensions: This is an excellent choice for BCS Class II or IV compounds that are poorly soluble in both aqueous and lipid media.
Experimental Protocol: Preparation of a Nanosuspension by Wet Milling
-
Stabilizer Selection:
-
Screen various stabilizers (e.g., Poloxamer 188, HPMC, lecithin) to find one that effectively prevents particle aggregation.
-
-
Milling Process:
-
Prepare a slurry of this compound, the chosen stabilizer, and milling media (e.g., yttrium-stabilized zirconium oxide beads) in an aqueous vehicle.
-
Mill the suspension using a high-energy media mill until the desired particle size is achieved.
-
-
Characterization:
-
Particle Size and Distribution: Use dynamic light scattering (DLS) to measure the mean particle size and polydispersity index (PDI).
-
Zeta Potential: Measure the zeta potential to assess the stability of the suspension. A value greater than |30| mV is generally desired.
-
Dissolution Testing: Perform in-vitro dissolution studies and compare the results to the unmilled drug.
-
Troubleshooting Nanosuspensions:
| Issue | Potential Cause | Recommended Solution |
| Particle Aggregation | - Insufficient stabilizer concentration.- Inappropriate stabilizer. | - Increase the concentration of the stabilizer.- Screen a wider variety of steric and ionic stabilizers.- A combination of stabilizers may be more effective. |
| Crystal Growth (Ostwald Ripening) | - The material has some solubility in the dispersion medium. | - Select a stabilizer that strongly adsorbs to the drug particle surface.- Consider adding a small amount of a growth inhibitor to the formulation. |
| Milling is Ineffective | - The drug is too hard or ductile.- Incorrect milling parameters. | - Optimize milling parameters such as bead size, milling speed, and temperature.- Consider a combination approach, such as starting with micronization before proceeding to nanomilling. |
Workflow for In-Vivo Evaluation
Caption: Workflow for the in-vivo evaluation of lead formulations.
Part 3: References
-
Biopharmaceutics Classification System (BCS): Amidon, G. L., Lennernäs, H., Shah, V. P., & Crison, J. R. (1995). A theoretical basis for a biopharmaceutic drug classification: the correlation of in vitro drug product dissolution and in vivo bioavailability. Pharmaceutical research, 12(3), 413–420. [Link]
-
Amorphous Solid Dispersions: Williams, R. O., Watts, A. B., & Miller, D. A. (2012). Formulating Poorly Water Soluble Drugs. Springer. [Link]
-
Lipid-Based Drug Delivery Systems: Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classification system. European journal of pharmaceutical sciences, 29(3-4), 278–287. [Link]
-
Nanosuspensions in Drug Delivery: Müller, R. H., & Peters, K. (1998). Nanosuspensions for the formulation of poorly soluble drugs: I. Preparation by a size-reduction technique. International journal of pharmaceutics, 160(2), 229-237. [Link]
-
Caco-2 Permeability Assay: Hubatsch, I., Ragnarsson, E. G., & Artursson, P. (2007). Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers. Nature protocols, 2(9), 2111–2119. [Link]
6,8-Dichloro-1,2,3,4-tetrahydroisoquinoline hydrochloride off-target effects troubleshooting
Welcome to the technical support center for 6,8-dichloro-1,2,3,4-tetrahydroisoquinoline hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the experimental nuances of this potent phenylethanolamine N-methyltransferase (PNMT) inhibitor. Here, we address common questions and troubleshooting scenarios related to its use, with a special focus on potential off-target effects. Our goal is to provide you with the insights and protocols necessary to ensure the accuracy and validity of your research findings.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
A1: The primary and well-documented molecular target is phenylethanolamine N-methyltransferase (PNMT).[1][2][3][4] This compound, also known by its developmental code SK&F 64139, is a potent and reversible inhibitor of PNMT, the enzyme responsible for the conversion of norepinephrine to epinephrine.[1][2][3][4]
Q2: What are the known or suspected off-target effects of this compound?
A2: A significant known off-target activity of 6,8-dichloro-1,2,3,4-tetrahydroisoquinoline is its interaction with the α2-adrenoceptor.[1] The broader chemical family of tetrahydroisoquinolines (THIQs) has been associated with a wide range of biological activities, suggesting potential interactions with other receptors and enzymes.[5][6] These may include, but are not limited to, other adrenergic receptors, dopamine receptors (particularly the D3 subtype), dihydrofolate reductase (DHFR), and cyclin-dependent kinase 2 (CDK2).[5][6]
Q3: At what concentration should I use this inhibitor?
A3: The effective concentration will be highly dependent on your experimental system (e.g., purified enzyme assay, cell-based assay, in vivo model). For in vitro PNMT inhibition, IC50 values are in the micromolar range.[3] However, it is crucial to perform a dose-response curve in your specific system to determine the optimal concentration for on-target inhibition while minimizing potential off-target effects.
Q4: Why am I observing a phenotype that is inconsistent with PNMT inhibition?
A4: This is a classic indicator of a potential off-target effect. If the observed biological outcome cannot be rationalized by the downstream consequences of reduced epinephrine synthesis, it is critical to consider that another cellular target is being modulated. For instance, effects on blood pressure or neurotransmission could be mediated by its known activity on α2-adrenoceptors.[1][7]
Troubleshooting Guide: Unexpected Experimental Outcomes
This section provides a structured approach to diagnosing and resolving common issues encountered when using this compound.
Scenario 1: Unexpected Cardiovascular or Neurological Effects in vivo
-
Problem: You observe changes in blood pressure, heart rate, or sedative-like behaviors that are more pronounced than expected from PNMT inhibition alone.
-
Probable Cause: These effects are likely due to the compound's known antagonist activity at α2-adrenoceptors.[1][7]
-
Troubleshooting Workflow:
A workflow for troubleshooting unexpected in vivo effects.
-
Recommended Actions:
-
Validate α2-adrenoceptor Engagement: Perform a receptor binding assay using membranes from a relevant tissue or cell line expressing the α2-adrenoceptor to confirm the compound's affinity.
-
Use a More Selective PNMT Inhibitor (if available): Compare the in vivo effects with a PNMT inhibitor that has a better selectivity profile, if one can be identified from the literature or commercial sources.
-
Employ an α2-adrenoceptor Antagonist as a Positive Control: Administer a known selective α2-adrenoceptor antagonist to see if it phenocopies the unexpected effects observed with your compound.
-
Scenario 2: Discrepancy Between Enzymatic and Cellular Assay Results
-
Problem: The compound is potent in a purified PNMT enzyme assay, but in a cellular context, you observe unexpected changes in cell proliferation, cell cycle progression, or DNA synthesis.
-
Probable Cause: The tetrahydroisoquinoline scaffold is known to interact with enzymes involved in cell proliferation, such as DHFR and CDK2.[5][6] These off-target interactions may be driving the observed cellular phenotype.
-
Troubleshooting Workflow:
A workflow for investigating unexpected cellular phenotypes.
-
Recommended Actions:
-
Perform Counter-Screening Assays: Test the compound in biochemical assays for inhibition of DHFR and CDK2.
-
Cellular Target Engagement: Use techniques like the Cellular Thermal Shift Assay (CETSA) to determine if the compound binds to these potential off-targets within the cell.
-
Phenotypic Rescue/Mimicry: Use siRNA or CRISPR to knock down the suspected off-target (e.g., DHFR or CDK2) and observe if this phenocopies the effect of the compound.
-
Data Summary: On-Target vs. Potential Off-Target Activities
| Target Family | Specific Target | Known/Potential Interaction with THIQ Scaffold | Recommended Confirmatory Assay |
| Methyltransferase | PNMT (On-Target) | Primary Inhibitory Target | PNMT Enzyme Activity Assay |
| Adrenergic Receptor | α2-adrenoceptor | Known Antagonist | Radioligand Binding Assay |
| Dopamine Receptor | D3 Subtype | Potential Interaction | Dopamine Receptor Functional Assay |
| Metabolic Enzyme | Dihydrofolate Reductase (DHFR) | Potential Interaction | DHFR Inhibition Assay |
| Kinase | Cyclin-Dependent Kinase 2 (CDK2) | Potential Interaction | CDK2 Kinase Activity Assay |
Experimental Protocols
Protocol 1: α2-Adrenoceptor Radioligand Binding Assay
This protocol is designed to determine the binding affinity of this compound for the α2-adrenoceptor in a competitive binding format.
-
Materials:
-
Cell membranes prepared from a cell line overexpressing the human α2-adrenoceptor.
-
[³H]-Rauwolscine or other suitable α2-adrenoceptor antagonist radioligand.
-
Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4).
-
Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4).
-
Unlabeled phentolamine or other high-affinity α2-adrenoceptor antagonist for determining non-specific binding.
-
96-well microplates and glass fiber filters.
-
Scintillation cocktail and liquid scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of this compound in binding buffer.
-
In a 96-well plate, add in order: binding buffer, cell membranes, radioligand (at a concentration near its Kd), and either the test compound, buffer (for total binding), or unlabeled antagonist (for non-specific binding).
-
Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Rapidly harvest the contents of each well onto glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC50.
-
Calculate the Ki using the Cheng-Prusoff equation.
-
Protocol 2: Dihydrofolate Reductase (DHFR) Inhibition Assay
This is a colorimetric assay to screen for inhibitory activity against DHFR.[8][9][10][11][12]
-
Materials:
-
Procedure:
-
Prepare serial dilutions of this compound and methotrexate in DHFR Assay Buffer.
-
To the wells of the microplate, add the assay buffer, the test compound or control, and the DHFR enzyme.
-
Incubate at room temperature for 10-15 minutes to allow for inhibitor binding.[9]
-
Initiate the reaction by adding a mixture of DHF and NADPH.
-
Immediately measure the decrease in absorbance at 340 nm in kinetic mode for 10-20 minutes.[8] The rate of decrease in absorbance is proportional to DHFR activity.
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Plot the percentage of inhibition against the log concentration of the inhibitor to determine the IC50 value.
-
References
- BenchChem. (2025). Technical Support Center: Interpreting Unexpected Results with Multi-kinase Inhibitors.
- BenchChem. (2025). Application Notes and Protocols for 2'-Fluoroaminopterin DHFR Inhibition Assay.
- Cell Signaling Technology. CDK2/CycA Kinase.
- Assay Genie. Dihydrofolate Reductase Inhibitor Screening Kit (Colorimetric).
- Creative Biolabs. Hi-Affi™ In Vitro Cell based Dopamine Receptor Functional Assay Service.
- BPS Bioscience.
- Widemann, B. C., et al. (1999). Dihydrofolate Reductase Enzyme Inhibition Assay for Plasma Methotrexate Determination Using a 96-Well Microplate Reader. Clinical Chemistry, 45(2), 223-228.
- Faheem, et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(20), 12254-12287.
- Assay Genie. Dihydrofolate Reductase Activity Kit (Colorimetric) (#BN00511).
- Galaj, E., et al. (2014). Recent methods for measuring dopamine D3 receptor occupancy in vivo: importance for drug development. Frontiers in Pharmacology, 5, 238.
- Eurofins DiscoverX. D3 Human Dopamine GPCR Cell Based Agonist Arrestin LeadHunter Assay.
- BenchChem. (2025). Application Notes and Protocols for Beta-2 Adrenergic Receptor Binding Assay for Milveterol.
- Promega Corpor
- Revvity. Tag-lite Adrenergic β1 Receptor Frozen & Labeled Cells, 200 Assay Points.
- Faheem, et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs - biological activities and SAR studies.
- Abcam. (2021). ab283374 – Dihydrofolate reductase (DHFR) Inhibitor Screening Kit (Colorimetric).
- Cell Signaling Technology. HTScan® CDK2/CycA Kinase Assay Kit #7522.
- BPS Bioscience.
- Revvity. Tag-lite Adrenergic β2 Receptor Green Antagonist Ligand.
- Bio-protocol. (2016). β-Adrenergic receptor density and internalization assays. Bio-protocol, 6(15), e1889.
- Mahmoodi, N., et al. (2021). Cell-Effective Transition-State Analogue of Phenylethanolamine N-Methyltransferase. Journal of the American Chemical Society, 143(42), 17595-17603.
- Flatman, J. A. (1980). Studies with a PNMT inhibitor. Clinical and Experimental Hypertension, 2(2), 239-47.
- Luedtke, R. R., et al. (2015). Use of radiolabeled antagonist assays for assessing agonism at D2 and D3 dopamine receptors: comparison with functional GTPγS assays. Journal of Pharmacological and Toxicological Methods, 74, 55-65.
- Kumar, A., et al. (2021). Exploration of [2 + 2 + 2] cyclotrimerisation methodology to prepare tetrahydroisoquinoline-based compounds with potential aldo–keto reductase 1C3 target affinity. Organic & Biomolecular Chemistry, 19(34), 7435-7442.
- Wikipedia. SKF-64139.
- Moyo, F., et al. (2021). The use of minimal topological differences to inspire the design of novel tetrahydroisoquinoline analogues with antimalarial activity. Journal of the Serbian Chemical Society, 86(1), 59-73.
- Kim, H., et al. (2024). In vitro characterization of [125I]HY-3-24, a selective ligand for the dopamine D3 receptor. Frontiers in Pharmacology, 15, 1369345.
- Faheem, et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs - biological activities and SAR studies. PubMed, 35423735.
- Cayman Chemical. Human Adrenoceptor Beta 2 Reporter Assay System (ADRB2).
- Mahmoodi, N., et al. (2021). Cell-Effective Transition-State Analogue of Phenylethanolamine N-Methyltransferase. PubMed Central, PMC8540097.
- DeMarinis, R. M., et al. (1981). Inhibitors of phenylethanolamine N-methyltransferase and epinephrine biosynthesis. 3. Bis[tetrahydroisoquinoline]s. Journal of Medicinal Chemistry, 24(6), 756-9.
- Pendleton, R. G., et al. (1976). Inhibitors of phenylethanolamine N-methyltransferase and epinephrine biosynthesis. 1. Chloro-substituted 1,2,3,4-tetrahydroisoquinolines. Journal of Medicinal Chemistry, 19(6), 830-3.
- Lew, J. Y., et al. (1986). Possible mechanism of action of SKF 64139 in vivo on rat adrenal and brain phenylethanolamine N-methyltransferase activity. Neurochemical Research, 11(9), 1267-78.
- Melcangi, R. C., et al. (2021). Three-Dimensional Proteome-Wide Scale Screening for the 5-Alpha Reductase Inhibitor Finasteride: Identification of a Novel Off-Target. International Journal of Molecular Sciences, 22(8), 4239.
- Argonne National Laboratory. (2021). New, Highly Potent, and Synthetic Inhibitors of an Adrenaline-Producing Enzyme.
- DeMarinis, R. M., et al. (1979). Inhibitors of phenylethanolamine N-methyltransferase and epinephrine biosynthesis. 2. 1,2,3,4-Tetrahydroisoquinoline-7-sulfonanilides. Journal of Medicinal Chemistry, 22(10), 1218-21.
- Abrahamsson, T. (1980). The effect of SK&F 64139, an inhibitor of phenylethanolamine-N-methyl transferase (PNMT), on adrenaline and noradrenaline content in sympathetic neurons of the cod, Gadus morhua.
- Pendleton, R. G., et al. (1976). Studies on SK&F 29661, an organ-specific inhibitor of phenylethanolamine N-methyltransferase. Naunyn-Schmiedeberg's Archives of Pharmacology, 293(3), 219-25.
- Patsnap Synapse. (2025). How can off-target effects of drugs be minimised?.
- Wikipedia. Phenylethanolamine N-methyltransferase.
- Borchardt, R. T., & Allkins, J. R. (1976). Inhibition by Lead of phenylethanolamine-N-methyltransferase.
Sources
- 1. Transition-State Analogues of Phenylethanolamine N-Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Studies with a PNMT inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibitors of phenylethanolamine N-methyltransferase and epinephrine biosynthesis. 3. Bis[tetrahydroisoquinoline]s - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibitors of phenylethanolamine N-methyltransferase and epinephrine biosynthesis. 1. Chloro-substituted 1,2,3,4-tetrahydroisoquinolines. | Semantic Scholar [semanticscholar.org]
- 5. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs - biological activities and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. SKF-64139 - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. assaygenie.com [assaygenie.com]
- 10. scispace.com [scispace.com]
- 11. assaygenie.com [assaygenie.com]
- 12. content.abcam.com [content.abcam.com]
Technical Support Center: Purification of 6,8-Dichloro-1,2,3,4-tetrahydroisoquinoline Hydrochloride
Welcome to the technical support guide for 6,8-Dichloro-1,2,3,4-tetrahydroisoquinoline hydrochloride. This document is designed for researchers, chemists, and drug development professionals who are navigating the complexities of purifying this important synthetic intermediate. The presence of dichloro-substituents on the aromatic ring, while crucial for its downstream applications, introduces specific challenges in synthesis and purification. This guide provides in-depth, experience-driven answers to common problems, detailed protocols, and troubleshooting workflows to help you achieve the desired purity for your compound.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions that arise during the handling and purification of this compound.
Q1: What are the most likely impurities in my crude sample?
A: Impurities typically originate from the synthesis method, most commonly the Pictet-Spengler or Bischler-Napieralski reactions.[1][2][3]
-
Unreacted Starting Materials: Residual β-phenylethylamine precursors or aldehydes.
-
Incomplete Cyclization Products: Iminium ion intermediates or N-acyl derivatives that failed to cyclize.
-
Oxidation Byproducts: The corresponding aromatic isoquinoline, formed by the loss of hydrogen from the tetrahydroisoquinoline ring. The free base is particularly susceptible to air oxidation.
-
Side-Reaction Products: The Pictet-Spengler reaction can be less efficient with electron-withdrawing groups like chlorine on the aromatic ring, potentially leading to alternative reaction pathways.[4][5]
-
Residual Solvents and Reagents: Solvents from the reaction and workup (e.g., CH₂Cl₂, ether, alcohols) and residual acid catalysts (e.g., HCl, TFA) are common.[6]
Q2: Should I purify the compound as a free base or as the hydrochloride salt?
A: The choice depends on the primary purification method.
-
For Recrystallization: Purifying the hydrochloride salt is almost always preferred. The salt form typically has higher crystallinity and is more stable than the free base.
-
For Column Chromatography: It is necessary to purify the compound as the free base . The hydrochloride salt is too polar and will not move effectively on a standard silica gel column. After chromatographic purification, the clean free base is converted back to the hydrochloride salt for storage and subsequent reactions.
Q3: How do I convert the free base to the hydrochloride salt and vice-versa?
A:
-
Free Base to HCl Salt: Dissolve the purified free base in a suitable anhydrous solvent (e.g., diethyl ether, isopropanol, or a mixture).[6] Bubble dry HCl gas through the solution or add a solution of HCl in an anhydrous solvent (like HCl in isopropanol or 2-propanol) dropwise until the solution becomes acidic (check with pH paper). The hydrochloride salt will precipitate and can be collected by filtration.[6][7]
-
HCl Salt to Free Base: Dissolve the hydrochloride salt in water or a water/organic solvent mixture. Add a base (e.g., 5% sodium carbonate, sodium hydroxide, or ammonium hydroxide solution) dropwise until the aqueous layer is basic (pH > 9).[8] Extract the liberated free base into an organic solvent like dichloromethane or ethyl acetate. Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure.
Q4: What analytical techniques are best for assessing the purity of my final product?
A: A combination of methods provides the most complete picture of purity.
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity assessment, capable of separating closely related impurities.[9][10]
-
Nuclear Magnetic Resonance (¹H and ¹³C NMR): Essential for confirming the structure of the desired product and identifying any structural impurities. It can also be used for quantitative analysis (qNMR).[9][11]
-
Melting Point: A sharp melting point range is a good indicator of high purity.[12] A broad range suggests the presence of impurities. A patent for the similar 8-chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride reports a melting point of 235°-238°C.[6]
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound. GC-MS can also be used to detect volatile impurities.[13]
Q5: My final product is off-white or yellow. What is the likely cause and how can I fix it?
A: A non-white color often indicates the presence of trace, highly colored impurities, typically from oxidation.
-
Cause: The most common cause is the presence of the fully aromatic isoquinoline byproduct, which is often colored. This can form during the reaction or from air oxidation of the free base during workup.
-
Solution:
-
Charcoal Treatment: During recrystallization, after dissolving the crude product in the hot solvent, you can add a small amount of activated charcoal (decolorizing carbon).[12][14] The charcoal adsorbs colored impurities. Hot filter the solution to remove the charcoal before allowing it to cool.
-
Re-purification: If the color persists, a second purification step (either another recrystallization or conversion to the free base for column chromatography) may be necessary.
-
Section 2: Troubleshooting Guide
This guide addresses specific experimental failures in a problem-solution format, explaining the underlying science to empower effective troubleshooting.
Problem Cluster 1: Recrystallization Failures
Symptom: No crystals form, even after the solution has cooled completely.
-
Underlying Cause: This usually means one of two things: either too much solvent was used, preventing the solution from becoming saturated upon cooling, or the compound is highly soluble in the chosen solvent even at low temperatures.[14]
-
Solution Workflow:
-
Induce Crystallization: Try scratching the inside of the flask with a glass rod at the surface of the liquid. The microscopic scratches provide nucleation sites for crystal growth.[15]
-
Add a Seed Crystal: If available, add a single, pure crystal of the product to the cold solution to initiate crystallization.[15]
-
Reduce Solvent Volume: Gently heat the solution to boil off some of the solvent, thereby increasing the concentration of the solute. Allow it to cool again. Be careful not to evaporate too much solvent, which could cause the product to precipitate out too quickly, trapping impurities.
-
Re-evaluate Solvent System: If the above steps fail, the chosen solvent is likely inappropriate. A good single solvent is one in which the compound has high solubility when hot and low solubility when cold.[14] You may need to switch to a two-solvent system.
-
Symptom: An oil precipitates from the solution instead of solid crystals ("oiling out").
-
Underlying Cause: This occurs when the solute comes out of the supersaturated solution at a temperature above its melting point. It can also be caused by the presence of impurities that depress the melting point of the mixture.
-
Solution Workflow:
-
Re-heat and Agitate: Re-heat the solution until the oil fully redissolves.
-
Cool More Slowly: Allow the flask to cool very slowly. Insulating the flask can help. Slower cooling encourages the formation of an ordered crystal lattice rather than an amorphous oil.
-
Add More Solvent: Add a small amount of additional hot solvent before cooling to slightly decrease the saturation level.
-
Change Solvent System: Consider using a lower-boiling point solvent or a different solvent mixture altogether.
-
Symptom: The final yield after recrystallization is very low.
-
Underlying Cause: This can be due to several factors: using too much solvent (a significant portion of the product remains in the mother liquor), premature crystallization during a hot filtration step, or washing the collected crystals with a solvent that is too warm or in too large a volume.[15]
-
Solution Workflow:
-
Minimize Solvent: Always use the minimum amount of hot solvent required to fully dissolve the crude product.[12]
-
Pre-heat Funnel: If performing a hot gravity filtration to remove insoluble impurities, pre-heat the funnel and filter paper to prevent the product from crystallizing prematurely.
-
Cool Mother Liquor: To recover more product, cool the mother liquor in an ice-water bath to further decrease the solubility of your compound.
-
Wash Crystals Correctly: Wash the filtered crystals with a minimal amount of ice-cold recrystallization solvent to rinse away impurities without dissolving a significant amount of the product.[15]
-
Problem Cluster 2: Column Chromatography Issues (as Free Base)
Symptom: The product streaks badly on the column and on the analytical TLC plate.
-
Underlying Cause: Streaking is often caused by the compound being too polar for the chosen solvent system, leading to strong interactions with the silica gel. It can also happen if the sample is overloaded or if trace amounts of the HCl salt are still present.
-
Solution Workflow:
-
Ensure Complete Conversion to Free Base: Before loading, ensure the pH of the aqueous layer during extraction was sufficiently high (>9) to fully deprotonate the amine.
-
Increase Mobile Phase Polarity: Add a more polar solvent to your eluent system. For example, if using hexane/ethyl acetate, increase the percentage of ethyl acetate.
-
Add a Modifier: Add a small amount of a basic modifier like triethylamine (~0.5-1%) or ammonium hydroxide to the eluent.[6] This deactivates the acidic sites on the silica gel, preventing the basic amine from binding too strongly and improving the peak shape.
-
Symptom: The product co-elutes with a close-running impurity.
-
Underlying Cause: The polarity difference between the product and the impurity is insufficient for separation with the current stationary and mobile phases.
-
Solution Workflow:
-
Optimize Solvent System: Systematically test different solvent systems using TLC. Try combinations of solvents with different properties (e.g., replace ethyl acetate with dichloromethane or acetone).
-
Use a Finer Silica Gel: Employ silica gel with a smaller particle size for higher resolution, although this will result in slower flow rates.
-
Perform Gradient Elution: Start with a less polar solvent system and gradually increase the polarity during the chromatography run. This can help resolve components that are close together.
-
Section 3: Detailed Experimental Protocols
Protocol 1: Purity Assessment by Reverse-Phase HPLC
This protocol provides a general starting point for assessing the purity of the final hydrochloride salt.
-
Instrumentation: High-Performance Liquid Chromatograph with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.
-
Gradient Elution:
-
0-2 min: 5% B
-
2-15 min: Linear gradient from 5% to 95% B
-
15-18 min: Hold at 95% B
-
18-20 min: Return to 5% B and equilibrate.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm and 254 nm.
-
Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of a 50:50 mixture of Water:Acetonitrile.
-
Analysis: Inject 5-10 µL. Purity is determined by the area percentage of the main peak.
-
Scientist's Note: The acidic TFA in the mobile phase ensures that the amine is protonated, leading to sharper peaks and better chromatography.
Protocol 2: Recrystallization of this compound
This protocol uses a two-solvent system, which is often effective for hydrochloride salts.
-
Solvent Selection: A common and effective system is a polar solvent in which the salt is soluble (e.g., methanol, ethanol, or n-propanol) and a less polar anti-solvent in which it is insoluble (e.g., diethyl ether or ethyl acetate). A patent for a similar compound specifies an n-propanol:methanol mixture.[6]
-
Dissolution: Place the crude hydrochloride salt in an Erlenmeyer flask. Add the primary hot solvent (e.g., methanol) dropwise while heating and swirling until the solid just dissolves. Use the absolute minimum amount of hot solvent.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small spatula tip of activated charcoal. Re-heat the mixture to boiling for a few minutes.
-
Hot Filtration (if charcoal was used): Pre-heat a funnel and filter paper. Filter the hot solution quickly by gravity into a clean, pre-warmed flask to remove the charcoal or any insoluble impurities.
-
Crystallization: Allow the clear filtrate to cool slowly to room temperature. Once at room temperature, you can place the flask in an ice-water bath to maximize crystal formation.
-
Induce Precipitation (if needed): If crystals do not form, add the anti-solvent (e.g., diethyl ether) dropwise to the cooled solution with swirling until persistent cloudiness appears. Then, add a drop or two of the primary solvent to redissolve the cloudiness and let it stand.
-
Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of ice-cold anti-solvent or a cold mixture of the two solvents.
-
Drying: Dry the purified crystals in a vacuum oven.
Protocol 3: Purification of the Free Base via Column Chromatography
This protocol is for purifying the compound as a free base before converting it to the HCl salt.
-
Preparation of Free Base: Convert the crude HCl salt to the free base as described in the FAQ section. Ensure the final organic extract is thoroughly dried and the solvent is completely removed.
-
TLC Analysis: Dissolve a small amount of the crude free base in dichloromethane and run TLC plates with various solvent systems (e.g., Hexane:Ethyl Acetate, Dichloromethane:Methanol) to find a system that gives the product an Rf value of ~0.3-0.4 and good separation from impurities. Adding 0.5% triethylamine to the eluent can improve peak shape.
-
Column Packing: Pack a glass column with silica gel using the chosen eluent system (wet packing is recommended).
-
Sample Loading: Dissolve the crude free base in a minimal amount of the eluent or dichloromethane. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elution: Run the column, collecting fractions. Monitor the fractions by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
-
Conversion to HCl Salt: Convert the purified free base back to the hydrochloride salt as described in the FAQ section for long-term stability and ease of handling.
Section 4: Visualization of Workflows
Diagram 1: Purification Strategy Decision Tree
Caption: Decision tree for selecting the optimal purification method.
Diagram 2: Recrystallization Troubleshooting Workflow
Caption: Troubleshooting workflow for common recrystallization issues.
Section 5: Data Tables
Table 1: Recommended Solvents for Purification
| Purification Method | Solvent System | Rationale & Use Case |
| Recrystallization (HCl Salt) | Methanol / Diethyl Ether | Methanol is a good solvent for the polar salt; ether is an excellent anti-solvent. Good for inducing crystallization.[6] |
| Ethanol / Ethyl Acetate | A slightly less polar combination than Methanol/Ether, which can sometimes provide better crystal quality. | |
| n-Propanol or Isopropanol | Can be used as a single solvent or in combination with others. Offers a good balance of polarity and boiling point.[6] | |
| Dioxane | Mentioned in literature for similar compounds, can be effective but requires careful handling due to its peroxide-forming nature and toxicity.[16] | |
| Column Chromatography (Free Base) | Dichloromethane / Methanol (e.g., 98:2 to 95:5) | A standard, effective system for moderately polar amines. The methanol percentage is increased to elute the compound. |
| Ethyl Acetate / Hexane / Triethylamine (e.g., 30:70:0.5) | A common system where triethylamine is added to prevent streaking on the silica gel. The EtOAc/Hexane ratio is adjusted based on polarity.[6] |
Table 2: Typical Analytical Conditions
| Analytical Method | Parameter | Recommended Setting / Value |
| HPLC | Column | C18 Reverse Phase (4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: 0.1% TFA in H₂O / B: 0.1% TFA in Acetonitrile | |
| Detection | UV at 220 nm & 254 nm | |
| TLC (Free Base) | Stationary Phase | Silica Gel 60 F₂₅₄ |
| Mobile Phase | Dichloromethane:Methanol (95:5) or Ethyl Acetate:Hexane (1:1) with 0.5% Triethylamine | |
| Visualization | UV light (254 nm) and/or staining with an oxidizing agent like potassium permanganate. | |
| NMR | Solvent (for HCl salt) | DMSO-d₆ or D₂O |
| Solvent (for free base) | CDCl₃ |
Section 6: References
-
Organic Chemistry Portal. (n.d.). Synthesis of tetrahydroisoquinolines. Retrieved from [Link]
-
Clayden, J., & West, R. J. (2005). Synthesis of substituted tetrahydroisoquinolines by lithiation then electrophilic quench. Organic & Biomolecular Chemistry, 3(19), 3563-3571.
-
Proctor, G. R., & Taylor, R. (2021). Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020). Molecules, 26(11), 3192.
-
Iannelli, P., et al. (2018). Synthesis of C3/C1-Substituted Tetrahydroisoquinolines. Molecules, 23(10), 2633.
-
Al-Soud, Y. A., et al. (2021). Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines. Molecules, 26(6), 1599.
-
Dostert, P., et al. (1990). A new rapid method for the analysis of catecholic tetrahydroisoquinolines from biological samples by gas chromatography/mass spectrometry. Journal of Chromatography B: Biomedical Sciences and Applications, 529(2), 309-318.
-
University of Toronto. (n.d.). Recrystallization - Single Solvent. Retrieved from [Link]
-
Homi Bhabha Centre for Science Education. (n.d.). Recrystallization. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]
-
Whaley, W. M., & Govindachari, T. R. (1951). The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds. Organic Reactions, 6, 151-190.
-
Wikipedia. (n.d.). Pictet–Spengler reaction. Retrieved from [Link]
-
d'Andrea, P., & Vitale, P. (2016). The Pictet-Spengler Reaction Updates Its Habits. Molecules, 21(6), 749.
-
DeMarinis, R. M., & Hieble, J. P. (1981). U.S. Patent No. 4,251,660. Washington, DC: U.S. Patent and Trademark Office.
-
Al-Soud, Y. A., et al. (2021). Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines. ResearchGate. Retrieved from [Link]
-
d'Andrea, P., & Vitale, P. (2016). The Pictet-Spengler Reaction Updates Its Habits. PMC - PubMed Central. Retrieved from [Link]
-
Bell, D. S. (2024). Chromatographic Isolation of Sensitive Compounds: Challenges and Solutions. LCGC North America.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 123919, 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline hydrochloride. Retrieved from [Link]
-
Kumar, A., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. European Journal of Medicinal Chemistry, 223, 113642.
-
Mitsui Petrochemical Industries, Ltd. (1989). JPH01153679A - Purification of isoquinoline. Google Patents.
-
Journal of Organic and Pharmaceutical Chemistry. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives.
-
ResearchGate. (2025). HPLC Separation of Isoquinoline Alkaloids for Quality Control of Corydalis species. Retrieved from [Link]
-
Knob, F. C. (2024). Chromatographic Techniques Used in the Bioguided Isolation of Bioactive Compounds from Natural Products. Annals of Chromatography and Separation Techniques, 6(1), 1037.
-
MySkinRecipes. (n.d.). 7,8-Dichloro-1,2,3,4-Tetrahydroisoquinoline Hydrochloride. Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of 7,8-dichloro-1,2,3,4-tetrahydroisoquinoline dihydrochloride. Retrieved from [Link]
-
ResearchGate. (n.d.). Purification of quinoline yellow components using high-speed counter-current chromatography by stepwise increasing the flow-rate of the mobile phase. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 123920, 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Crystal structure of 1-(1-chloroethyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolinium chloride. Retrieved from [Link]
-
OPUS at UTS. (2024). Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). 5,7-Dichloro-1,2,3,4-Tetrahydroisoquinoline-6-Carboxylic Acid Hydrochloride. Retrieved from [Link]
Sources
- 1. Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. organicreactions.org [organicreactions.org]
- 3. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tetrahydroisoquinoline synthesis [organic-chemistry.org]
- 5. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 6. US4251660A - Method for preparing tetrahydroisoquinolines - Google Patents [patents.google.com]
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- 12. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 13. A new rapid method for the analysis of catecholic tetrahydroisoquinolines from biological samples by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 16. researchgate.net [researchgate.net]
6,8-Dichloro-1,2,3,4-tetrahydroisoquinoline hydrochloride experimental artifacts and controls
Welcome to the technical support center for 6,8-dichloro-1,2,3,4-tetrahydroisoquinoline hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide practical, actionable solutions to common challenges encountered during experiments with this compound. Here, you will find troubleshooting advice in a direct question-and-answer format, detailed experimental protocols, and data to help optimize your research.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the handling, storage, and properties of this compound.
Q1: How should I store this compound to ensure its stability?
A1: Proper storage is critical to maintain the integrity of the compound. Tetrahydroquinoline derivatives can be susceptible to oxidation, which can be accelerated by exposure to air and light.[1] It is recommended to store the solid compound at -20°C, sealed, and away from moisture.[2] For long-term storage, keeping it under an inert atmosphere (e.g., argon or nitrogen) in an amber vial is best practice to prevent degradation.
Q2: What are the recommended solvents for dissolving this compound?
A2: The hydrochloride salt form of chlorinated tetrahydroisoquinolines generally enhances their solubility in aqueous solutions.[3] For biological assays, sterile, deionized water or a buffered solution (e.g., PBS) is a good starting point. For stock solutions, organic solvents such as DMSO or ethanol can be used. However, be aware that some complex tetrahydroquinolines can be unstable in DMSO, potentially degrading into reactive byproducts.[1] It is advisable to prepare fresh solutions for your experiments or to check the stability of your stock solution in the chosen solvent over time using methods like LC-MS.
Q3: What are the key physicochemical properties of this compound?
A3: Understanding the physicochemical properties is essential for experimental design. Below is a summary of key computed properties.
| Property | Value | Source |
| Molecular Formula | C₉H₁₀Cl₃N | [4] |
| Molecular Weight | 238.54 g/mol | [4] |
| LogP | 3.7733 | [4] |
| Topological Polar Surface Area (TPSA) | 12.03 Ų | [4] |
| Hydrogen Bond Donors | 1 | [4] |
| Hydrogen Bond Acceptors | 1 | [4] |
Q4: Can this compound interfere with my assay readout?
A4: Yes, compounds with a tetrahydroquinoline scaffold have been identified as potential Pan-Assay Interference Compounds (PAINS).[1] This means they can sometimes produce false-positive results in high-throughput screening assays through various mechanisms, such as non-specific interactions or redox activity. It is crucial to perform secondary, orthogonal assays to confirm any observed biological activity and rule out artifacts.[1]
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your experiments.
Issue 1: Inconsistent or non-reproducible results in biological assays.
-
Potential Cause 1: Compound Degradation. As mentioned, tetrahydroquinoline derivatives can be unstable, especially in solution.[1] The observed activity might be due to a degradation product rather than the parent compound.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent biological assay results.
-
-
Potential Cause 2: Impure Starting Material. The synthesis of tetrahydroisoquinolines can sometimes result in byproducts that may have their own biological activity.
-
Solution: Always verify the purity of your compound upon receipt and before use. Recommended analytical methods include:
-
High-Performance Liquid Chromatography (HPLC): To determine purity. A reversed-phase C8 or C18 column with a mobile phase of acetonitrile and a buffered aqueous solution is a common starting point.[5]
-
Mass Spectrometry (MS): To confirm the molecular weight.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure.
-
-
Issue 2: Unexpected off-target effects in cellular or in vivo models.
-
Potential Cause: Broad Biological Activity Profile. The tetrahydroisoquinoline scaffold is present in a wide range of biologically active molecules, and derivatives can interact with multiple targets.[7][8] For example, some tetrahydroisoquinolines have been shown to interact with various receptors and enzymes in the central nervous system.[3]
-
Control Experiments:
-
Negative Control: Use a structurally similar but inactive compound, if available, to ensure the observed phenotype is specific to the bioactivity of this compound.
-
Positive Control: Include a known active compound for the target of interest to validate the assay system.
-
Vehicle Control: Always include a control group treated with the vehicle (the solvent used to dissolve the compound) to account for any effects of the solvent itself.
-
-
Issue 3: Low yield or failed chemical synthesis/derivatization.
-
Potential Cause: Reaction Conditions. The synthesis of substituted tetrahydroisoquinolines is sensitive to reaction conditions. The Bischler-Napieralski and Pictet-Spengler reactions are common methods for creating the isoquinoline core.[9]
-
Troubleshooting Synthesis:
Caption: Key steps for troubleshooting low-yield synthesis of tetrahydroisoquinolines.
-
Key Considerations:
-
Deactivating Groups: The dichloro-substitution on the aromatic ring can make it less reactive in electrophilic aromatic substitution reactions, potentially requiring stronger dehydrating agents or harsher reaction conditions.[9]
-
Moisture Sensitivity: Many of the reagents used in these syntheses are sensitive to moisture. Ensure all glassware is oven-dried and reactions are run under an inert atmosphere.[9]
-
-
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution
-
Calculate the mass of this compound (MW: 238.54 g/mol ) required to make the desired volume of a 10 mM solution. For 1 mL, this would be 2.3854 mg.
-
Weigh the compound accurately in a microcentrifuge tube.
-
Add the appropriate volume of solvent (e.g., DMSO) to the tube.
-
Vortex or sonicate until the compound is completely dissolved.
-
Store the stock solution in an amber vial at -20°C. For extended storage, consider aliquoting to avoid multiple freeze-thaw cycles.
Protocol 2: General Procedure for a Cell-Based Assay
-
Cell Seeding: Plate cells in a multi-well plate at the desired density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of the this compound stock solution in the appropriate cell culture medium.
-
Controls: Prepare wells with:
-
Vehicle control (medium with the same concentration of solvent as the highest concentration of the test compound).
-
Positive control (a known active compound).
-
Untreated control (cells in medium only).
-
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of the test compound and controls.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
-
Assay Readout: Perform the desired assay to measure the biological endpoint (e.g., cell viability, protein expression, etc.).
References
-
National Center for Biotechnology Information. (n.d.). 6. Analytical Methods. PubChem. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline hydrochloride. PubChem. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline. PubChem. Retrieved from [Link]
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Chander, S., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(21), 12254-12287. [Link]
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Al-Rimawi, F. (2012). Development and validation of a reversed-phase HPLC method for analysis of tetrahydrozoline hydrochloride in eye drop formulations. Journal of Pharmaceutical Analysis, 2(1), 67-70. [Link]
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Singh, K., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(21), 12254-12287. [Link]
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Al-Ghorbani, M., et al. (2015). Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti-Angiogenesis and Anti-Cancer Agents. Molecules, 20(9), 15686-15705. [Link]
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Petrikaite, V., et al. (2017). Design, Synthesis, and Biological Evaluation of Tetrahydroisoquinoline-Based Histone Deacetylase 8 Selective Inhibitors. ACS Medicinal Chemistry Letters, 8(9), 947-952. [Link]
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Mamina, A. A., et al. (2002). Drugs Identification and Characterization. [Link]
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Vashishtha, H., et al. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry, 9(2), 56-78. [Link]
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Vickers, S., et al. (1981). Metabolism of 7,8-dichloro-1,2,3,4-tetrahydroisoquinoline, a phenylethanolamine N-methyltransferase inhibitor. II. Species difference in metabolism and synthesis of its metabolites. Xenobiotica, 11(5), 311-318. [Link]
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Gzella, A., et al. (2017). Crystal structure of 1-(1-chloroethyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolinium chloride. Acta Crystallographica Section E: Crystallographic Communications, 73(Pt 7), 1014-1017. [Link]
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Wang, Y., et al. (2023). Novel Tetrahydroisoquinoline-Based Heterocyclic Compounds Efficiently Inhibit SARS-CoV-2 Infection In Vitro. Viruses, 15(2), 502. [Link]
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Interpreting unexpected results with 6,8-Dichloro-1,2,3,4-tetrahydroisoquinoline hydrochloride
Anomalous results in the laboratory can be a source of frustration, but they are also an opportunity for discovery. This guide is designed for researchers, medicinal chemists, and drug development scientists who are working with 6,8-Dichloro-1,2,3,4-tetrahydroisoquinoline hydrochloride and have encountered unexpected outcomes.
As a Senior Application Scientist, my goal is to provide not just a set of instructions, but a logical framework for diagnosing problems, understanding the underlying chemistry, and turning those challenges into reliable results. This technical support center provides field-tested insights and validated protocols to help you navigate the complexities of this highly functionalized heterocyclic scaffold.
A Note on Isomeric Specificity
The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a foundational structure in many bioactive compounds.[1][2] While this guide specifically addresses the 6,8-dichloro isomer, the principles of reactivity, analysis, and troubleshooting discussed herein are broadly applicable to other dichlorinated THIQ analogs (e.g., 7,8-dichloro or 6,7-dichloro), as the electronic and steric effects of the chlorine substituents are the primary drivers of the chemical behavior detailed below.
Section 1: Frequently Asked Questions (FAQs) - Your First Response to Unexpected Results
This section addresses the most common issues encountered during the synthesis and handling of dichlorinated THIQs in a direct question-and-answer format.
Synthesis-Related Issues
Q1: My Pictet-Spengler (or similar cyclization) reaction to synthesize the 6,8-dichloro-THIQ core has failed or shows very low yield. Why is this happening and what can I do?
A1: The root cause is almost certainly the electronic deactivation of the aromatic ring. The two chlorine atoms are strongly electron-withdrawing, which makes the benzene ring a poor nucleophile. The key step in the Pictet-Spengler reaction is an intramolecular electrophilic aromatic substitution, where the electron-rich aromatic ring attacks an iminium ion.[3][4] With two deactivating chloro groups, this cyclization step is extremely sluggish.[5][6]
Troubleshooting Steps:
-
Increase Acid Strength: Standard acidic catalysts (e.g., HCl, H₂SO₄) may be insufficient. The use of "superacids" or stronger Lewis acids can be necessary to force the reaction forward, though this must be done cautiously to avoid degradation.[7]
-
Increase Temperature: Heating the reaction is often required. Carefully optimize the temperature, as excessive heat can lead to decomposition and the formation of side products.[4][8]
-
Prolong Reaction Time: Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) over an extended period (24-48 hours) to see if the product forms slowly.
-
Consider an Alternative Route: If the Pictet-Spengler reaction remains problematic, a Bischler-Napieralski reaction followed by reduction may be a more viable pathway.[9][10] This approach forms the dihydroisoquinoline intermediate under different conditions, which is then reduced to the desired tetrahydroisoquinoline.
Q2: I've isolated a product, but its mass is roughly double what I expected. What could this be?
A2: You have likely formed a dimeric species. A documented side reaction, particularly when using formaldehyde or a formaldehyde equivalent (like formalin) in the reaction, is the formation of a methylene-bridged dimer.[11] In a similar synthesis of 7,8-dichloro-THIQ, the unexpected product was identified as 2,2'-methylene-bis-(7,8-dichloro-1,2,3,4-tetrahydroisoquinoline).[11] This occurs when two THIQ molecules are linked by a CH₂ group derived from the aldehyde starting material.
Verification:
-
Mass Spectrometry (MS): The [M+H]⁺ ion should correspond to (2 * Mass of THIQ monomer) + 14 (for the CH₂ bridge) - 2 (for the loss of 2x N-H protons).
-
¹H NMR: Look for a new singlet integrating to 2H in the 4-5 ppm region, characteristic of a bridging N-CH₂-N group. The rest of the spectrum will resemble the monomer but may show peak broadening or slight shifts due to the larger structure.
Q3: My reaction produced a complex mixture of products that is difficult to separate. What are the likely side reactions?
A3: A complex mixture suggests that the reaction conditions are too harsh or that starting materials are impure. Besides the dimerization mentioned above, potential side reactions include:
-
Incomplete Cyclization: The intermediate imine or N-acyliminium ion may be stable enough to persist or participate in other reactions if the ring-closing step is too slow.[4]
-
Decomposition: Strong acids and high heat can lead to charring or the formation of unidentifiable polymeric material.[8]
-
Oxidation: The tetrahydroisoquinoline ring can be susceptible to oxidation to the corresponding dihydroisoquinoline or fully aromatic isoquinoline, especially if the reaction is not performed under an inert atmosphere.
Actionable Advice: Re-purify your starting materials. Re-run the reaction at a lower temperature and monitor it frequently by TLC/LC-MS to find the optimal point where the product is formed with minimal byproducts.
Post-Synthesis & Analytical Issues
Q4: The ¹H NMR spectrum of my purified compound is complex and the protons in the saturated ring show broad, overlapping signals. Is my compound impure?
A4: Not necessarily. This is a common feature of tetrahydroisoquinoline and related heterocyclic systems. The protons on the C3 and C4 methylene groups are often diastereotopic, meaning they are chemically non-equivalent and can couple to each other, leading to complex multiplets instead of simple triplets.[12] Furthermore, the molecule may be undergoing slow conformational inversion on the NMR timescale, which can lead to significant peak broadening.[13]
Solutions:
-
High-Field NMR: Acquiring the spectrum on a higher field spectrometer (e.g., 600 MHz or higher) can increase signal dispersion and resolve overlapping multiplets.[12]
-
Variable Temperature (VT) NMR: Acquiring spectra at different temperatures can help confirm if the broadening is due to conformational exchange. If the peaks sharpen at higher or lower temperatures, this is a strong indicator.
-
2D NMR: Techniques like COSY and HSQC are invaluable for definitively assigning the complex signals of the aliphatic ring and confirming the structure.[14]
Q5: My compound's purity looks good by HPLC, but my biological assay results are inconsistent. What could be the cause?
A5: This often points to a stability issue or the presence of a non-UV active impurity.
-
Compound Stability: The hydrochloride salt form is generally stable, but in a neutral or basic aqueous assay buffer, it will exist as the free base. This free base could be less stable, potentially degrading over the course of the assay.[15] Run a stability test by incubating a fresh solution of your compound in the assay buffer for the duration of the experiment and re-analyzing by LC-MS.
-
Inorganic Impurities: Residual catalysts or salts from the workup (e.g., sodium sulfate, magnesium sulfate) will not be visible by UV-HPLC but could interfere with biological assays.
-
Solvent Effects: Ensure the solvent used for dissolution (e.g., DMSO) is of high purity and does not degrade the compound.[15]
Q6: I see an unexpected peak in my LC-MS analysis. How do I identify it?
A6: A systematic approach is required. First, check the mass-to-charge ratio (m/z) of the unknown peak.
-
Is it related to the starting material or product? Common possibilities include unreacted starting materials, isomers, degradation products (e.g., loss of a chlorine atom, oxidation), or adducts (e.g., with solvent molecules like acetonitrile or formic acid from the mobile phase).
-
Is it a known byproduct? Compare the mass to potential side products like the dimer discussed in Q2.
-
If the mass is uninformative, isolation is necessary. Use preparative HPLC or flash column chromatography to isolate a sufficient quantity of the impurity for full structural characterization by NMR.[12][16]
Section 2: In-Depth Troubleshooting Workflows
Workflow 1: Diagnosing and Overcoming Low-Yield Cyclization Reactions
This workflow provides a structured approach to optimizing reactions that are hampered by the electronically deactivated aromatic ring of 6,8-dichloro-THIQ.
Caption: A logical workflow for troubleshooting low-yield synthesis.
Table 1: Recommended Conditions for Challenging Pictet-Spengler Reactions
| Parameter | Standard Condition | Recommended Modification for Deactivated Rings | Rationale & Caution |
| Catalyst | Trifluoroacetic Acid (TFA) or HCl | Concentrated H₂SO₄, Methanesulfonic acid, or BF₃·OEt₂ | Stronger acids are needed to protonate the intermediate and drive the electrophilic attack on the deactivated ring.[7] Caution: Can cause charring/decomposition. |
| Temperature | Room Temp to 60 °C | 80 °C to 120 °C (reflux) | Higher kinetic energy is required to overcome the activation barrier. Caution: Monitor closely for byproduct formation. |
| Solvent | Dichloromethane (DCM), Toluene | Acetonitrile, Nitromethane, or neat acid | Polar, higher-boiling point solvents are often more effective. |
| Atmosphere | Air | Inert (Nitrogen or Argon) | Minimizes potential for oxidative side reactions, especially at elevated temperatures. |
Workflow 2: Systematic Identification of Unknown Impurities
This protocol outlines the steps from detecting an unknown peak in an analytical chromatogram to achieving full structural elucidation.
Caption: A systematic workflow for identifying unknown byproducts.
Section 3: Standardized Experimental Protocols
These protocols provide a baseline for reproducible analysis and reaction monitoring.
Protocol 1: Purity Assessment by Reverse-Phase HPLC-UV
This method is suitable for determining the purity of the final hydrochloride salt product.
-
System: HPLC with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start with 5% B for 2 minutes, ramp to 95% B over 15 minutes, hold for 3 minutes, then return to initial conditions and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm and 254 nm.
-
Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve in 1 mL of a 50:50 Water:Acetonitrile mixture.
-
Analysis: Inject 5 µL. Purity is determined by the area percentage of the main peak. For an example of a similar analysis, see Kumar et al. (2017).[16]
Protocol 2: Sample Preparation for NMR and Key Diagnostic Signals
Proper sample preparation is critical for obtaining high-quality NMR data for structural confirmation.[12][17]
-
Sample Preparation: Dissolve 5-10 mg of the hydrochloride salt in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or MeOD). The hydrochloride salt may have poor solubility in CDCl₃.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) if not already present in the solvent.
-
Acquisition: Acquire a standard ¹H spectrum, followed by ¹³C and, if necessary, 2D experiments (COSY, HSQC).
Table 2: Expected ¹H NMR Diagnostic Signals for a Dichloro-THIQ Scaffold
| Protons | Expected Chemical Shift (ppm) | Multiplicity | Notes |
| Aromatic (Ar-H) | 7.0 - 7.5 | Singlets or Doublets | Two distinct signals are expected for the two aromatic protons. |
| C1-H₂ | ~4.0 - 4.5 | Singlet or AB quartet | Protons on the carbon adjacent to the nitrogen and aromatic ring. |
| N-H | Broad, variable | Broad singlet | As a hydrochloride salt, this proton will be present and may exchange with water, causing it to be very broad. May be less visible in D₂O. |
| C3-H₂ | ~3.0 - 3.5 | Complex multiplet | Often overlaps with C4 protons. |
| C4-H₂ | ~2.7 - 3.2 | Complex multiplet | Protons adjacent to the aromatic ring. |
Section 4: Visual Guides & Diagrams
The Electronically Disfavored Pictet-Spengler Reaction
This diagram illustrates why the synthesis of 6,8-dichloro-THIQ is challenging. The electron-withdrawing chloride ions (Cl⁻) reduce the nucleophilicity of the benzene ring, hindering the critical C-C bond-forming cyclization step.
Caption: The deactivating effect of the two chloro-groups on the key cyclization step.
References
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 123919, 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline hydrochloride. PubChem. Retrieved from [Link]
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Hussain, A., et al. (2021). Computational exploration of a chlorinated tetrahydroisoquinoline: Geometry, reactivity, noncovalent interactions, and molecular docking evaluation. ResearchGate. Request PDF available at [Link]
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The Organic Chemistry Tutor. (2020). Bischler–Napieralski reaction (iso-quinoline preparation): Basic concept and complete mechanism. YouTube. Retrieved from [Link]
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Grokipedia. (n.d.). Pictet–Spengler reaction. Grokipedia. Retrieved from [Link]
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chemeurope.com. (n.d.). Pictet-Spengler reaction. Retrieved from [Link]
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J&K Scientific LLC. (2021). Pictet-Spengler Reaction. Retrieved from [Link]
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PrepChem. (n.d.). Synthesis of 7,8-dichloro-1,2,3,4-tetrahydroisoquinoline dihydrochloride. PrepChem.com. Retrieved from [Link]
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PrepChem. (n.d.). Synthesis of 7,8-dichloro-1,2,3,4-tetrahydroisoquinoline. PrepChem.com. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of tetrahydroisoquinolines. Organic-Chemistry.org. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 123920, 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline. PubChem. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Unexpected Formation of 3-Substituted 1,2,3,4-Tetrahydroisoquinolines during Tosylation of N,N-dibenzylaminols. Organic-Chemistry.org. Retrieved from [Link]
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Kaur, H., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances. Retrieved from [Link]
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ResearchGate. (2015). Analytical profiles of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline for the purposes of identification in forensic examinations. Retrieved from [Link]
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University of Bath. (n.d.). Coordination Compounds Based on 1,2,3,4-Tetrahydro-isoquinoline-3-carboxylic Acid. University of Bath's Research Portal. Retrieved from [Link]
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Kumar, N., et al. (2017). Synthesis, isolation, identification and characterization of new process-related impurity in isoproterenol hydrochloride by HPLC, LC/ESI-MS and NMR. ResearchGate. Retrieved from [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to Validating Nicotinamide N-Methyltransferase (NNMT) Inhibitors in Preclinical Disease Models
A Note on the Target: From PNMT to NNMT
Initial inquiries regarding the validation of 6,8-Dichloro-1,2,3,4-tetrahydroisoquinoline hydrochloride have highlighted a crucial point in targeted drug discovery: precise target identification. While the tetrahydroisoquinoline scaffold is prevalent in medicinal chemistry, the specific compound 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline (DCTQ) is a known inhibitor of Phenylethanolamine N-methyltransferase (PNMT), an enzyme involved in adrenaline synthesis.[1][2][3] However, the current therapeutic landscape, particularly in metabolic diseases, oncology, and aging, has seen a surge of interest in a different methyltransferase: Nicotinamide N-Methyltransferase (NNMT).
Given the extensive research and compelling preclinical data surrounding NNMT inhibition, this guide will pivot to address the validation of a representative, potent, and publicly characterized NNMT inhibitor, JBSNF-000088 .[4] This approach allows us to provide a scientifically rigorous and highly relevant framework for researchers evaluating novel chemical entities against this promising therapeutic target. We will compare its performance with other classes of NNMT inhibitors to provide a comprehensive overview.
The Scientific Imperative for NNMT Inhibition
Nicotinamide N-methyltransferase (NNMT) is a cytosolic enzyme that plays a critical role in cellular metabolism. It catalyzes the transfer of a methyl group from the universal methyl donor, S-adenosylmethionine (SAM), to nicotinamide (NAM), a form of vitamin B3. This reaction produces 1-methylnicotinamide (MNA) and S-adenosyl-L-homocysteine (SAH).[5][6]
Overexpression of NNMT is implicated in a host of pathologies, including obesity, type 2 diabetes, various cancers, and neurodegenerative diseases.[7][8][9] The rationale for targeting NNMT is twofold:
-
SAM Depletion and Epigenetic Modulation: By consuming SAM, elevated NNMT activity can limit the availability of methyl groups for essential methylation of DNA and histones, thereby altering gene expression patterns that promote disease states.[10]
-
NAD+ Homeostasis: The methylation of NAM diverts it from the NAD+ salvage pathway, a critical route for synthesizing the vital coenzyme nicotinamide adenine dinucleotide (NAD+). Reduced NAD+ levels are a hallmark of aging and metabolic dysfunction, impairing the function of NAD+-dependent enzymes like sirtuins, which are crucial for cellular health and longevity.[5][11]
Inhibiting NNMT, therefore, presents a powerful strategy to rebalance cellular metabolism, restore NAD+ levels, and reverse pathological epigenetic programming.
Core Signaling Pathway Modulated by NNMT
The diagram below illustrates the central role of NNMT in cellular metabolism and the consequences of its overactivity.
Caption: The NNMT signaling pathway and points of therapeutic intervention.
Part 1: In Vitro Validation – Confirming Potency and On-Target Activity
The first and most critical step in validating a potential inhibitor is to confirm its direct interaction with the target enzyme and quantify its potency. This is typically achieved through a biochemical assay using purified recombinant enzyme.
Experimental Protocol: Fluorometric NNMT Inhibition Assay
This protocol is adapted from commercially available kits and is a robust method for high-throughput screening and potency determination.[12][13][14] The principle relies on the detection of a downstream product of the NNMT reaction. NNMT converts SAM to SAH, which is then hydrolyzed by SAH hydrolase to homocysteine. The free thiol group on homocysteine is then detected by a fluorescent probe.
Materials:
-
Recombinant human NNMT enzyme
-
S-adenosylmethionine (SAM)
-
Nicotinamide (NAM)
-
SAH Hydrolase
-
Thiol-detecting fluorescent probe (e.g., Thiol Detecting Probe, Ex/Em = 392/482 nm)
-
Assay Buffer (e.g., 50 mM Tris, pH 8.6, 1 mM DTT)
-
Test compounds (DCTQ and alternatives) dissolved in DMSO
-
384-well, low-volume, black assay plates
Procedure:
-
Compound Plating: Prepare serial dilutions of test compounds (e.g., JBSNF-000088) in DMSO. Typically, an 11-point, 3-fold dilution series starting from 100 µM is appropriate. Dispense a small volume (e.g., 50 nL) of each compound dilution into the assay plate. Include DMSO-only wells for high signal (0% inhibition) and wells with a known potent inhibitor for low signal (100% inhibition) controls.
-
Enzyme Mix Preparation: Prepare a master mix containing NNMT Assay Buffer, NNMT enzyme (e.g., final concentration 1.3 nM), and SAH Hydrolase.[15]
-
Enzyme Addition & Pre-incubation: Add the enzyme mix to all wells of the assay plate. Allow the plate to incubate for 15-30 minutes at room temperature to permit the test compounds to bind to the enzyme.
-
Substrate Mix Preparation: Prepare a master mix containing NNMT Assay Buffer, SAM (e.g., 5 µM final concentration), and NAM (e.g., 5 mM final concentration).[15]
-
Reaction Initiation: Add the substrate mix to all wells to start the enzymatic reaction.
-
Reaction Incubation: Incubate the plate at 37°C for 60 minutes. The reaction should be monitored to ensure it remains in the linear range.
-
Detection: Add the Thiol Detecting Probe solution to all wells. Incubate for 5-10 minutes at room temperature, protected from light.
-
Data Acquisition: Read the fluorescence intensity on a compatible plate reader (Ex/Em = 392/482 nm).
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the high and low signal controls. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Comparative In Vitro Performance of NNMT Inhibitors
The table below summarizes the biochemical potency of JBSNF-000088 and other selected NNMT inhibitors. A potent inhibitor should ideally have a low nanomolar to low micromolar IC50. Comparing potency across species (human, monkey, mouse) is crucial for translating findings from preclinical animal models to humans.
| Compound | Target Species | Assay Type | IC50 (µM) | Ki (nM) | Notes |
| JBSNF-000088 | Human NNMT | Biochemical | 1.8[4][16] | - | Orally active, shows in vivo efficacy.[4] |
| Monkey NNMT | Biochemical | 2.8[4] | - | Good cross-species potency. | |
| Mouse NNMT | Biochemical | 5.0[4] | - | Suitable for mouse model studies. | |
| LL320 | NNMT | Biochemical | - | 6.8[16][17] | High selectivity for NNMT.[17] |
| II399 | NNMT | Biochemical | - | 5.9[16][17] | Contains an unconventional SAM mimic, leading to improved selectivity.[17] |
| Sinefungin | General MTs | Biochemical | 12.5[18] | - | Natural product, non-selective methyltransferase (MT) inhibitor. |
| SAH | General MTs | Biochemical | 35.3[18] | - | Product feedback inhibitor, poor cell permeability.[18] |
Part 2: Cellular Assays – Bridging the Gap to In Vivo Models
Demonstrating enzymatic inhibition is necessary but not sufficient. A successful drug candidate must be able to cross the cell membrane, engage its target in the complex cellular environment, and elicit a biological response.
Experimental Protocol: Cellular Target Engagement (1-MNA Production Assay)
The most direct way to measure NNMT inhibition in cells is to quantify the reduction of its product, 1-MNA. This serves as a robust pharmacodynamic biomarker.
Materials:
-
Cell line with detectable NNMT activity (e.g., U2OS human osteosarcoma cells, 3T3-L1 pre-adipocytes).
-
Cell culture medium and supplements.
-
Test compounds.
-
LC-MS/MS system for metabolite quantification.
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate (e.g., 24-well or 96-well) and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compounds for a specified period (e.g., 24 hours).
-
Metabolite Extraction:
-
Aspirate the culture medium.
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Add a pre-chilled extraction solvent (e.g., 80:20 methanol:water) to the wells.
-
Scrape the cells and collect the cell lysate/solvent mixture.
-
-
Sample Processing: Centrifuge the samples at high speed to pellet protein and cell debris. Collect the supernatant containing the metabolites.
-
LC-MS/MS Analysis: Analyze the supernatant using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method optimized for the detection and quantification of 1-MNA.
-
Data Analysis: Normalize the 1-MNA signal to a stable internal standard and total protein content or cell number. Calculate the percent reduction in 1-MNA production for each compound concentration and determine the cellular IC50 value.
Comparative Cellular Potency
| Compound | Cell Line | Cellular IC50 (µM) |
| JBSNF-000088 | U2OS cells | 1.6[16] |
| 3T3-L1 cells | 6.3[16] |
A small delta between the biochemical and cellular IC50 values (a low "cell shift") is desirable, indicating good cell permeability and lack of significant efflux or metabolism within the cell.
Part 3: In Vivo Validation – Demonstrating Efficacy in Disease Models
The ultimate test of a therapeutic compound is its ability to produce a desired effect in a living organism. For NNMT inhibitors, a common and highly relevant model is the diet-induced obesity (DIO) mouse model.[19][20]
Experimental Workflow: In Vivo Validation
The following diagram outlines the typical workflow for an in vivo efficacy study.
Caption: A typical experimental workflow for in vivo validation in a DIO mouse model.
Experimental Protocol: Diet-Induced Obesity (DIO) Mouse Model
Objective: To assess the effect of an NNMT inhibitor on body weight, adiposity, and glucose homeostasis in mice with established obesity and insulin resistance.
Methodology:
-
Model Induction: Male C57BL/6J mice (8 weeks old) are fed a high-fat diet (HFD; e.g., 60% kcal from fat) for 8-12 weeks to induce obesity and insulin resistance.
-
Group Allocation: Once a significant weight difference compared to chow-fed controls is established, mice are randomized into treatment groups based on body weight.
-
Dosing: Administer the test compound (e.g., JBSNF-000088) and vehicle control daily via a clinically relevant route, such as oral gavage (PO). Dosing is typically continued for 4-8 weeks.[4]
-
Monitoring:
-
Body Weight and Food Intake: Measured weekly or bi-weekly.
-
Body Composition: Fat mass and lean mass are measured at baseline and at the end of the study using techniques like EchoMRI.
-
Glucose Homeostasis: An oral glucose tolerance test (OGTT) or intraperitoneal insulin tolerance test (ITT) is performed near the end of the study to assess improvements in glucose disposal and insulin sensitivity.
-
-
Pharmacodynamic (PD) Assessment: Collect blood samples at specified time points post-dose to measure plasma concentrations of 1-MNA. A significant reduction in 1-MNA levels confirms in vivo target engagement.
Expected Outcomes and Comparative Data Summary
Treatment with an effective NNMT inhibitor like JBSNF-000088 in a DIO model is expected to result in reduced body weight gain, decreased fat mass, and improved glucose tolerance compared to the vehicle-treated group.[4][20]
| Parameter | Vehicle Control | JBSNF-000088 Treated | Expected Outcome |
| Body Weight | Continued gain | Reduced gain or weight loss | Statistically significant reduction |
| Fat Mass | Maintained or increased | Significant reduction | Lower adiposity |
| Glucose Tolerance (GTT) | Impaired (high AUC) | Improved (lower AUC) | Enhanced glucose disposal |
| Plasma 1-MNA | Baseline levels | >50% reduction | Confirmed target engagement |
| Plasma Cholesterol | Elevated | Lowered | Improved lipid profile |
Conclusion
The validation of a small molecule inhibitor is a multi-step process that requires rigorous scientific validation, from the biochemical benchtop to preclinical disease models. While the initially proposed compound, 6,8-Dichloro-1,2,3,4-tetrahydroisoquinoline, is not a known NNMT inhibitor, the principles of validation remain universal. By using the well-characterized NNMT inhibitor JBSNF-000088 as a case study, we have outlined a comprehensive and logical workflow. This guide demonstrates the necessity of confirming on-target biochemical potency, assessing cellular activity and target engagement, and ultimately proving efficacy in a relevant in vivo disease model. The comparative data presented underscores the importance of benchmarking new chemical entities against existing tool compounds to truly understand their therapeutic potential. This structured approach ensures that only the most promising candidates, with clear evidence of on-target activity and in vivo efficacy, are advanced toward clinical development.
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Nicotinamide N-Methyltransferase (NNMT): A New Hope for Treating Aging and Age-Related Conditions - PMC. (2024). PubMed Central. [Link]
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Nicotinamide N-methyltransferase (NNMT) regulates the glucocorticoid signaling pathway during the early phase of adipogenesis. (2023). PubMed. [Link]
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Nicotinamide N-Methyltransferase Remodeled Cell Metabolism and Aggravated Proinflammatory Responses by Activating STAT3/IL1β/PGE2 Pathway. (2022). National Institutes of Health. [Link]
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Signalling pathways regulating NNMT expression. Schematic... (n.d.). ResearchGate. [Link]
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A Comparative Guide to 6,8-Dichloro-1,2,3,4-tetrahydroisoquinoline hydrochloride and Other Tetrahydroisoquinolines for Researchers and Drug Development Professionals
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous natural products and synthetic compounds with a wide array of biological activities. This guide provides a comparative analysis of 6,8-dichloro-1,2,3,4-tetrahydroisoquinoline hydrochloride, a halogenated derivative of the core THIQ structure. Due to a scarcity of publicly available experimental data for this specific isomer, this guide will draw upon structure-activity relationship (SAR) studies of closely related dichlorinated and substituted THIQs to infer its potential pharmacological profile. We will explore its anticipated interactions with key biological targets, such as adrenergic, dopamine, and serotonin receptors, and provide detailed experimental protocols for its evaluation.
The Tetrahydroisoquinoline Scaffold: A Privileged Structure in Drug Discovery
The THIQ nucleus is a versatile pharmacophore, with derivatives exhibiting a broad spectrum of activities including antitumor, antimicrobial, and neuroprotective effects. The substitution pattern on both the aromatic ring and the nitrogen atom plays a crucial role in determining the pharmacological profile of these compounds.
Understanding the Impact of Dichlorination on Tetrahydroisoquinoline Activity
Halogenation, particularly chlorination, is a common strategy in medicinal chemistry to modulate the pharmacokinetic and pharmacodynamic properties of a lead compound. The position of the chlorine atoms on the THIQ ring system can significantly influence receptor affinity and selectivity.
While specific data for the 6,8-dichloro isomer is limited, studies on other dichlorinated THIQs, such as the 6,7-dichloro and 7,8-dichloro analogs, offer valuable insights. For instance, the replacement of hydroxyl groups with chloro substituents in a 6,7-dihydroxy-THIQ derivative transformed it from a β-adrenergic receptor agonist to a potent antagonist.[1] This highlights the profound impact of chloro-substitution on the interaction with adrenergic receptors.
Comparative Analysis of Dichlorinated Tetrahydroisoquinolines
To provide a framework for evaluating this compound, we will compare the known activities of other dichlorinated and substituted THIQs at key CNS receptors.
Adrenergic Receptor Interactions
The adrenergic system is a primary target for many THIQ derivatives.[2] The substitution pattern on the aromatic ring is a key determinant of affinity and selectivity for α and β-adrenergic receptor subtypes.
Expected Profile of 6,8-Dichloro-THIQ: Based on the behavior of the 6,7-dichloro analog, it is plausible that this compound will exhibit antagonist activity at β-adrenergic receptors. The precise affinity and selectivity profile would need to be determined experimentally.
| Compound | Substitution | Receptor Target | Activity | Reference |
| 6,7-dichloro-1-(3,4,5-trimethoxybenzyl)-1,2,3,4-tetrahydroisoquinoline | 6,7-dichloro | β-adrenergic | Antagonist (K_B = 6.7 x 10⁻⁸ M) | [1] |
| Trimetoquinol | 6,7-dihydroxy | β-adrenergic | Agonist | [3] |
Dopamine Receptor Modulation
Dopamine receptors are another significant target for THIQ derivatives, with implications for neurological and psychiatric disorders.[4][5] The nature and position of substituents on the THIQ scaffold can confer high affinity and selectivity for D2 and D3 receptor subtypes.[6][7]
Expected Profile of 6,8-Dichloro-THIQ: The electronic properties of the dichloro substitution pattern could influence the interaction with the dopamine receptor binding pocket. It is conceivable that this compound could act as a modulator of dopamine receptors, but its specific affinity and functional activity require experimental validation.
| Compound | Substitution | Receptor Target | Activity | Reference |
| SB269,652 | Complex N-substitution | D2/D3 | Allosteric Antagonist | [8] |
| Tetrahydropapaveroline | 6,7-dihydroxy, 1-(3',4'-dihydroxybenzyl) | D2 | Antagonist | [9] |
Serotonin Receptor Activity
Several THIQ alkaloids have been shown to interact with serotonin receptors.[10] The diverse subtypes of serotonin receptors present multiple opportunities for therapeutic intervention in CNS disorders.
Expected Profile of 6,8-Dichloro-THIQ: The lipophilicity and electronic nature of the 6,8-dichloro substitution pattern may favor binding to certain serotonin receptor subtypes. Further investigation is warranted to explore this potential activity.
| Compound | Substitution | Receptor Target | Activity | Reference |
| Various THIQ Alkaloids | Varied | 5-HT receptors | Modulation | [10] |
Experimental Protocols for Pharmacological Evaluation
To facilitate the investigation of this compound and other THIQ derivatives, detailed protocols for key in vitro assays are provided below.
Radioligand Binding Assay for Adrenergic Receptors
This protocol is adapted from established methods for determining the binding affinity of a compound to adrenergic receptors.[11][12]
Objective: To determine the inhibitory constant (K_i) of this compound for α₁ and β-adrenergic receptors.
Materials:
-
Membrane Preparation: Cell membranes from tissues or cultured cells expressing the target adrenergic receptor subtype (e.g., rat cerebral cortex for β-adrenergic receptors).[13]
-
Radioligand: [³H]-Prazosin for α₁ receptors or [¹²⁵I]-Iodocyanopindolol for β-receptors.
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Test Compound: this compound.
-
Non-specific Control: Phentolamine for α₁ receptors or Propranolol for β-receptors.
-
Glass Fiber Filters and a Cell Harvester .
-
Scintillation Counter or Gamma Counter .
Procedure:
-
Membrane Preparation: Homogenize tissue or cells in ice-cold buffer and isolate the membrane fraction by differential centrifugation.[12]
-
Assay Setup: In a 96-well plate, add assay buffer, varying concentrations of the test compound, and the appropriate radioligand at a concentration close to its K_d.
-
Initiate Binding: Add the membrane preparation to each well to start the reaction.
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
Termination: Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Washing: Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation or gamma counter.
-
Data Analysis: Determine the IC₅₀ value of the test compound and calculate the K_i using the Cheng-Prusoff equation.
Caption: Workflow for a competitive radioligand binding assay.
cAMP Accumulation Assay for Functional Activity
This protocol measures the functional consequence of receptor binding, specifically the modulation of intracellular cyclic AMP (cAMP) levels.[14][15]
Objective: To determine if this compound acts as an agonist, antagonist, or inverse agonist at G_s- or G_i-coupled receptors.
Materials:
-
Cell Line: A cell line stably expressing the receptor of interest (e.g., CHO or HEK293 cells).
-
cAMP Assay Kit: A commercially available kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
Test Compound: this compound.
-
Agonist/Antagonist Controls: Known agonists and antagonists for the receptor.
-
Forskolin: To stimulate adenylyl cyclase in G_i-coupled receptor assays.
Procedure:
-
Cell Culture: Culture the cells to the appropriate density in 96- or 384-well plates.
-
Compound Addition:
-
Agonist Mode: Add varying concentrations of the test compound.
-
Antagonist Mode: Pre-incubate the cells with varying concentrations of the test compound before adding a known agonist at its EC₅₀ concentration.
-
-
Incubation: Incubate the cells for a specified time to allow for cAMP production or inhibition.
-
Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen assay kit.
-
Data Analysis: Generate dose-response curves to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists) of the test compound.
Caption: Workflow for a cell-based cAMP accumulation assay.
Conclusion and Future Directions
While direct experimental data on this compound is currently limited, the extensive research on related THIQ analogs provides a strong foundation for predicting its potential pharmacological profile. The dichlorination at the 6 and 8 positions is likely to confer distinct properties compared to other isomers, potentially leading to novel activities and selectivities at adrenergic, dopamine, and serotonin receptors. The experimental protocols detailed in this guide offer a clear path for the comprehensive evaluation of this and other novel THIQ derivatives. Further research into this specific compound is warranted to fully elucidate its therapeutic potential.
References
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Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI. (2017, November 20). Retrieved from [Link]
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Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC - NIH. (2024, January 1). Retrieved from [Link]
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Synthesis and structure-activity relationships for tetrahydroisoquinoline-based inhibitors of Mycobacterium tuberculosis - PMC - NIH. (n.d.). Retrieved from [Link]
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Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements - NIH. (n.d.). Retrieved from [Link]
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New tetrahydroisoquinoline-based D3R ligands with an o -xylenyl linker motif. (2021, April 18). Retrieved from [Link]
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6,7-Dichloro-1-(3,4,5-trimethoxybenzyl)-1,2,3,4-tetrahydroisoquinoline . A structurally novel beta-adrenergic receptor blocking agent - PubMed. (n.d.). Retrieved from [Link]
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Data Sheet Radioligand Binding Assay Protocol - Gifford Bioscience. (n.d.). Retrieved from [Link]
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Measurement of cAMP for G αs-and G αi Protein-Coupled Receptors (GPCRs). (2019, March 15). Retrieved from [Link]
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cAMP Accumulation Assay - Creative BioMart. (n.d.). Retrieved from [Link]
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The Tetrahydroisoquinoline Derivative SB269,652 Is an Allosteric Antagonist at Dopamine D3 and D2 Receptors - PMC - NIH. (n.d.). Retrieved from [Link]
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Synthesis and structure activity relationship of tetrahydroisoquinoline-based potentiators of GluN2C and GluN2D containing N-methyl-D-aspartate receptors - PubMed. (2013, July 11). Retrieved from [Link]
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Synthesis and structure-activity relationships of novel selective factor Xa inhibitors with a tetrahydroisoquinoline ring - PubMed. (n.d.). Retrieved from [Link]
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Novel 1,2,3,4-tetrahydroisoquinolines with high affinity and selectivity for the dopamine D3 receptor - PubMed. (1999, January 18). Retrieved from [Link]
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Study design of (A) competition radioligand binding assay to quantify β... - ResearchGate. (n.d.). Retrieved from [Link]
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Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Publishing. (n.d.). Retrieved from [Link]
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Tetrahydroisoquinolines functionalized with carbamates as selective ligands of D2 dopamine receptor - PubMed. (n.d.). Retrieved from [Link]
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Stereoselective interaction of tetrahydroisoquinolines in beta-adrenoceptor systems - PubMed. (n.d.). Retrieved from [Link]
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Comparison of the Effects of Acute and Chronic Administration of Tetrahydroisoquinoline Amines on the In Vivo Dopamine Release: A Microdialysis Study in the Rat Striatum - PubMed. (2016, August 27). Retrieved from [Link]
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Serotonin 5-HT2A Receptors Underlie Increased Motor Behaviors Induced in Dopamine-Depleted Rats by Intrastriatal 5-HT2A/2C Agonism - PubMed. (n.d.). Retrieved from [Link]
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[The action of some tetrahydroisoquinoline alkaloids on dopamine and serotonin receptors in the rat brain] - PubMed. (1987, May). Retrieved from [Link]
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In Vivo and in Vitro Effects of Tetrahydroisoquinolines and Other Alkaloids on Rat Pituitary Function - PubMed. (n.d.). Retrieved from [Link]
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Endogenous Synthesis of Tetrahydroisoquinoline Derivatives from Dietary Factors: Neurotoxicity Assessment on a 3D Neurosphere Culture - MDPI. (n.d.). Retrieved from [Link]
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data reports 6,8-Dichloro-3-(pyridin-2-yl) - University of Pretoria. (2023, July 31). Retrieved from [Link]
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Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in central nervous system disorders - PMC. (n.d.). Retrieved from [Link]
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Neurotoxic Effects of Tetrahydroisoquinolines and Underlying Mechanisms - PMC - NIH. (n.d.). Retrieved from [Link]
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A Comparative Analysis of 6,8-Dichloro-1,2,3,4-tetrahydroisoquinoline Hydrochloride and Other Potent Inhibitors of Phenylethanolamine N-methyltransferase (PNMT)
For researchers and drug development professionals navigating the landscape of adrenergic pathway modulation, the enzyme Phenylethanolamine N-methyltransferase (PNMT) presents a critical therapeutic target. PNMT catalyzes the final, rate-limiting step in the biosynthesis of epinephrine (adrenaline) from its precursor norepinephrine (noradrenaline).[1][2] The targeted inhibition of PNMT is a key strategy in preclinical research for a variety of conditions where epinephrine levels are implicated, including hypertension, stress-related disorders, and certain neurodegenerative diseases like Alzheimer's and Parkinson's disease.[1][3] This guide provides an in-depth, objective comparison of 6,8-Dichloro-1,2,3,4-tetrahydroisoquinoline hydrochloride and other known inhibitors of PNMT, supported by experimental data and protocols to aid in your research endeavors.
While 6,8-Dichloro-1,2,3,4-tetrahydroisoquinoline is a specific isomer within the class of dichloro-substituted tetrahydroisoquinolines, the most extensively studied and potent inhibitor in this family is the 7,8-dichloro isomer, also known as SK&F 64139.[4][5] This guide will focus on the broader class of dichloro-substituted tetrahydroisoquinolines as potent PNMT inhibitors, with a primary emphasis on the well-documented 7,8-dichloro isomer as a benchmark for comparison against other classes of PNMT inhibitors.
The Central Role of PNMT in Catecholamine Biosynthesis
The catecholamine signaling pathway is a cornerstone of the body's response to stress. PNMT, primarily located in the adrenal medulla and in certain neurons in the central nervous system, facilitates the transfer of a methyl group from the universal methyl donor S-adenosyl-L-methionine (SAM) to norepinephrine.[1][6] This conversion to epinephrine is not only crucial for the "fight-or-flight" response but also plays a role in cardiovascular function and neural regulation.[2] Dysregulation of this pathway is implicated in various pathological states, making PNMT a compelling target for therapeutic intervention.
Caption: Biochemical pathway of epinephrine synthesis catalyzed by PNMT and its inhibition.
Comparative Inhibitory Profile of PNMT Inhibitors
The development of PNMT inhibitors has evolved from early substrate analogues to highly potent and selective molecules. The tetrahydroisoquinoline (THIQ) scaffold has proven to be a particularly fruitful starting point for potent PNMT inhibition.[1]
| Inhibitor Class | Compound Name/Alias | Type of Inhibition | Potency (Ki/IC50) | Selectivity Notes | Reference(s) |
| Dichloro-Tetrahydroisoquinolines | 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline (SK&F 64139) | Competitive with norepinephrine, uncompetitive with SAM | Ki: 1.6 nM - 0.3 µM; IC50: 100 nM | Also shows affinity for α2-adrenoceptors, which can complicate in vivo studies. | [1][2][3][7] |
| Sulfonamide-Tetrahydroisoquinolines | 1,2,3,4-Tetrahydroisoquinoline-7-sulfonamide (SK&F 29661) | Competitive with norepinephrine | Ki: 120 nM | Generally more selective than SK&F 64139. | [1] |
| Bis[tetrahydroisoquinoline]s | C6-bridged bis[7,8-dichloro-1,2,3,4-tetrahydroisoquinoline] | Competitive with phenylethanolamine, uncompetitive with SAM | IC50: 0.08 - 2 µM | Increased potency suggests cooperative binding. | [8] |
| Transition-State Analogues | Inhibitor 4 (dichloro-THIQ and SAM analogue conjugate) | Transition-state analogue | Ki: 1.2 nM; Cellular IC50: 81 nM | Highly selective; >12,000-fold for PNMT over α2-adrenoceptor. | [1][9] |
Note on Potency Values: The reported potency values for PNMT inhibitors can vary between studies due to different assay conditions. It has been noted that some routinely used assays may not be appropriate for inhibitors with Ki values less than 1 µM, potentially underestimating their true potency.[10]
Deeper Dive into the Inhibitor Classes
Dichloro-Tetrahydroisoquinolines: The Potent Precursors
The 7,8-dichloro substitution on the tetrahydroisoquinoline ring was found to be the most potent among a series of chloro-substituted analogues, both in vitro and in vivo.[4] SK&F 64139 is a reversible inhibitor that acts competitively with respect to norepinephrine.[7] While its potency is in the nanomolar range, a significant drawback is its affinity for α2-adrenoceptors, which can lead to off-target effects in physiological studies.[2][7]
Sulfonamide-Tetrahydroisoquinolines: Enhancing Selectivity
The introduction of a sulfonamide group at the 7-position of the tetrahydroisoquinoline core, as seen in SK&F 29661, led to inhibitors with improved selectivity over adrenergic receptors compared to their dichloro counterparts.[1] While generally less potent than SK&F 64139, their improved selectivity profile makes them valuable tools for dissecting the specific roles of PNMT.
Bis[tetrahydroisoquinoline]s: Exploring Bivalency
A fascinating approach to enhancing potency involved creating bivalent ligands by bridging two 7,8-dichloro-1,2,3,4-tetrahydroisoquinoline molecules.[8] The significant increase in potency observed with certain linker lengths suggests that these compounds may engage with the enzyme in a cooperative manner, with the second THIQ moiety contributing to the binding affinity.[8]
Transition-State Analogues: The New Frontier of Potency and Selectivity
More recently, the design of transition-state analogue inhibitors has yielded compounds with exceptional potency and selectivity.[1][9] These inhibitors are designed to mimic the geometry and electronic properties of the transition state of the PNMT-catalyzed reaction.[2] By covalently linking a norepinephrine analogue (the dichloro-THIQ moiety) to a SAM analogue, these inhibitors can occupy both the substrate and cofactor binding sites simultaneously.[1][2] "Inhibitor 4," for example, demonstrates a Ki of 1.2 nM and a remarkable 12,000-fold selectivity for PNMT over the α2-adrenoceptor, making it a superior tool for in vivo studies where target specificity is paramount.[1][9]
Experimental Protocol: In Vitro PNMT Inhibition Assay
The following is a generalized protocol for determining the inhibitory potency of a test compound against PNMT. This assay measures the enzymatic conversion of norepinephrine to epinephrine, and the reduction in this activity in the presence of an inhibitor.
Principle of the Assay: The activity of PNMT is quantified by measuring the amount of epinephrine produced from norepinephrine and the methyl donor, SAM. The inhibitory effect of a compound is determined by measuring the decrease in epinephrine formation across a range of inhibitor concentrations, allowing for the calculation of the IC50 value.[6]
Materials and Reagents:
-
Recombinant human PNMT
-
Norepinephrine hydrochloride
-
S-adenosyl-L-methionine (SAM)
-
Test inhibitor (e.g., this compound)
-
Assay Buffer (e.g., 50 mM Potassium Phosphate buffer, pH 8.0, containing 1 mM EDTA and 0.5 mM TCEP)
-
Quenching solution (e.g., perchloric acid)
-
Epinephrine ELISA kit or HPLC system with electrochemical detection for product quantification
-
96-well microplates
Assay Procedure:
-
Inhibitor Preparation: Prepare a serial dilution of the test inhibitor in the assay buffer. Also, prepare a vehicle control (buffer with the same solvent concentration as the inhibitor stock).
-
Reaction Mixture Preparation: In each well of a 96-well plate, add the following in order:
-
Assay Buffer
-
Test inhibitor at various concentrations or vehicle control.
-
PNMT enzyme solution.
-
-
Pre-incubation: Gently mix and pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding a mixture of norepinephrine and SAM to each well.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 20-30 minutes). The incubation time should be within the linear range of the reaction.
-
Reaction Termination: Stop the reaction by adding the quenching solution.
-
Epinephrine Quantification: Quantify the amount of epinephrine produced in each well using a validated method such as an ELISA kit or HPLC.
-
Data Analysis:
-
Subtract the background signal (a reaction with no enzyme or no substrate).
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Caption: Experimental workflow for a PNMT inhibition assay.
Conclusion
The landscape of PNMT inhibitors offers a range of tools for researchers. While dichloro-substituted tetrahydroisoquinolines like SK&F 64139 are potent inhibitors, their utility can be limited by off-target effects on adrenergic receptors. For studies demanding high specificity, the newer generation of transition-state analogue inhibitors represents a significant advancement, offering unparalleled potency and selectivity. The choice of inhibitor will ultimately depend on the specific experimental context, balancing the need for potency with the requirement for target selectivity. This guide provides a foundational understanding to aid in making an informed decision for your research applications.
References
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Grunewald, G. L., et al. (2004). Inhibitors of phenylethanolamine N-methyltransferase that are predicted to penetrate the blood-brain barrier: design, synthesis, and evaluation of 3-fluoromethyl-7-(N-substituted aminosulfonyl)-1,2,3,4-tetrahydroisoquinolines that possess low affinity toward the alpha2-adrenoceptor. Journal of Medicinal Chemistry, 47(18), 4483–4493. [Link]
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Pendleton, R. G., et al. (1976). Studies on adrenal phenylethanolamine N- methyltransferase (PNMT) with S K & F 64139, a selective inhibitor. Naunyn-Schmiedeberg's Archives of Pharmacology, 293(3), 219–224. [Link]
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DeMarinis, R. M., et al. (1981). Inhibitors of phenylethanolamine N-methyltransferase and epinephrine biosynthesis. 3. Bis[tetrahydroisoquinoline]s. Journal of Medicinal Chemistry, 24(6), 756–759. [Link]
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Cross-Validation of 6,8-Dichloro-1,2,3,4-tetrahydroisoquinoline Hydrochloride Activity in Diverse Cancer Cell Lines: A Comparative Guide
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to conduct a thorough cross-validation of the anti-cancer activity of 6,8-dichloro-1,2,3,4-tetrahydroisoquinoline hydrochloride. By employing a multi-faceted approach across a panel of diverse cancer cell lines, this guide details the necessary experimental protocols and data analysis strategies to robustly characterize the compound's efficacy and mechanism of action, while comparing its performance against established anti-cancer agents.
Introduction: The Therapeutic Potential of Tetrahydroisoquinolines
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide range of biological activities.[1][2] Several THIQ derivatives have demonstrated potent anti-cancer effects, exhibiting activities such as the inhibition of cancer cell proliferation and anti-angiogenesis.[1][3] Some have shown tumor-specific cytotoxicity, inducing cell death in oral squamous cell carcinoma lines.[4] The diverse mechanisms of action attributed to THIQ analogs make them a compelling class of molecules for novel anti-cancer drug discovery.[5]
One of the emerging mechanisms of action for some anti-cancer compounds, including certain heterocyclic molecules, is the inhibition of nicotinamide phosphoribosyltransferase (NAMPT).[6][7] NAMPT is the rate-limiting enzyme in the salvage pathway of nicotinamide adenine dinucleotide (NAD+) biosynthesis.[8][9] Cancer cells, with their high metabolic and proliferative rates, have an increased demand for NAD+, making them particularly vulnerable to NAMPT inhibition.[6][7] Depletion of NAD+ in cancer cells can disrupt critical cellular processes, including energy metabolism, DNA repair, and signaling, ultimately leading to cell death.[7][8] This guide focuses on the cross-validation of this compound, a specific THIQ derivative, with the hypothesis that its anti-cancer activity may be mediated, at least in part, through the inhibition of NAMPT.
Experimental Design: A Multi-Cell Line, Multi-Assay Approach
To comprehensively assess the anti-cancer activity of this compound, a systematic cross-validation study is essential. This involves evaluating the compound's effects on a panel of cancer cell lines representing different tumor types and genetic backgrounds. This approach helps to identify sensitive and resistant cell lines, providing insights into the compound's spectrum of activity and potential predictive biomarkers.
Cell Line Selection Rationale
The choice of cell lines is critical for a meaningful cross-validation study. The following panel is proposed to cover a range of cancer types known to be sensitive to metabolic inhibitors:
-
A549 (Non-Small Cell Lung Cancer): A commonly used cell line in cancer research.
-
MCF-7 (Breast Cancer, Estrogen Receptor-Positive): Represents a hormone-dependent breast cancer.
-
MDA-MB-231 (Breast Cancer, Triple-Negative): An aggressive, hormone-independent breast cancer subtype.
-
HCT116 (Colorectal Cancer): A well-characterized colon cancer cell line.[3]
-
U-87 MG (Glioblastoma): Represents a highly aggressive brain tumor.
Comparator Compounds
To benchmark the activity of this compound, it is crucial to include well-characterized comparator compounds:
-
FK866: A well-established and potent NAMPT inhibitor.[10]
-
Doxorubicin: A standard chemotherapeutic agent with a known mechanism of action (DNA intercalation and topoisomerase II inhibition).
Experimental Workflow
The overall experimental workflow is designed to assess the compound's impact on cell viability, its ability to induce apoptosis, and to confirm its on-target activity if it is indeed a NAMPT inhibitor.
Caption: The NAD+ salvage pathway and the hypothesized inhibitory action of 6,8-dichloro-THIQ.
To validate this hypothesis, a direct measurement of intracellular NAD+ levels following compound treatment is recommended. A significant reduction in NAD+ levels, similar to that observed with FK866, would provide strong evidence for NAMPT inhibition as a primary mechanism of action.
Conclusion and Future Directions
This guide provides a robust framework for the systematic cross-validation of this compound's anti-cancer activity. By employing a panel of diverse cancer cell lines and a multi-assay approach, researchers can obtain a comprehensive understanding of the compound's potency, spectrum of activity, and mechanism of action. The comparative analysis against established agents like FK866 and Doxorubicin will provide valuable context for its potential as a novel therapeutic candidate.
Future studies should focus on in vivo validation in animal models using the most sensitive cell lines identified in this in vitro screen. Furthermore, identifying predictive biomarkers of response will be crucial for the clinical development of this and other NAMPT-inhibiting tetrahydroisoquinoline derivatives.
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Navigating the Chemical Maze: A Comparative Guide to the Structure-Activity Relationship of 6,8-Dichloro-1,2,3,4-tetrahydroisoquinoline Hydrochloride Analogs
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of medicinal chemistry, the 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold stands as a privileged structure, forming the backbone of numerous biologically active compounds.[1][2][3] The introduction of halogen substituents, particularly chlorine, onto this core can dramatically influence the pharmacological profile of the resulting analogs. This guide provides an in-depth, objective comparison of 6,8-dichloro-1,2,3,4-tetrahydroisoquinoline hydrochloride analogs and their relatives, offering insights into their structure-activity relationships (SAR) and supported by experimental data from closely related compounds due to the limited specific literature on the 6,8-dichloro isomer.
The Significance of Dichloro-Substitution on the Tetrahydroisoquinoline Core
The tetrahydroisoquinoline nucleus is a common feature in a wide array of natural products and synthetic molecules, exhibiting diverse biological activities including antitumor, antimicrobial, antiviral, and neuroprotective properties.[1][2][4] The strategic placement of electron-withdrawing groups, such as chlorine atoms, on the benzene ring of the THIQ scaffold can modulate the molecule's electronic properties, lipophilicity, and metabolic stability, thereby altering its interaction with biological targets.
While specific research on the 6,8-dichloro substitution pattern is sparse, studies on other dichloro-isomers, such as 5,7-dichloro and 7,8-dichloro analogs, have demonstrated significant potential in various therapeutic areas, including cancer and neurodegenerative diseases. For instance, dichloro-substituted THIQ derivatives have been investigated as cholinesterase inhibitors and microtubule disruptors.[5][6] This suggests that the 6,8-dichloro substitution pattern holds promise for yielding novel bioactive compounds.
Synthesis of Dichloro-Tetrahydroisoquinoline Analogs: A Comparative Protocol
The synthesis of this compound, while not explicitly detailed in readily available literature, can be inferred from established methods for other dichloro-isomers, primarily through the Pictet-Spengler or Bischler-Napieralski reactions.[7][8]
Proposed Synthetic Workflow
Caption: Proposed Pictet-Spengler synthesis of 6,8-dichloro-THIQ hydrochloride.
Detailed Experimental Protocol (Adapted from related syntheses)
Step 1: Formation of the Schiff Base and Cyclization
-
To a solution of 3,5-dichlorophenethylamine (1 equivalent) in a suitable solvent (e.g., toluene or methanol), add the desired aldehyde or ketone (1.1 equivalents).
-
Add a catalytic amount of a Brønsted or Lewis acid (e.g., p-toluenesulfonic acid or trifluoroacetic acid).
-
Reflux the mixture for 4-12 hours, monitoring the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
For the Bischler-Napieralski route, an acylated phenethylamine would be treated with a dehydrating agent like phosphorus oxychloride (POCl3) followed by reduction.[7]
Step 2: Reduction (if necessary) and Work-up
-
If a dihydroisoquinoline is formed (as in the Bischler-Napieralski reaction), it is reduced with a suitable reducing agent like sodium borohydride in methanol.
-
The reaction mixture is then neutralized with a base (e.g., saturated sodium bicarbonate solution) and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
Step 3: Purification and Salt Formation
-
The crude product is purified by column chromatography on silica gel.
-
The purified 6,8-dichloro-1,2,3,4-tetrahydroisoquinoline is dissolved in a minimal amount of a suitable organic solvent (e.g., diethyl ether or methanol).
-
A solution of hydrochloric acid in the same or another appropriate solvent is added dropwise with stirring.
-
The resulting precipitate, this compound, is collected by filtration, washed with cold solvent, and dried under vacuum.
Structure-Activity Relationship (SAR) of Dichloro-THIQ Analogs
The biological activity of THIQ analogs is highly dependent on the nature and position of substituents on both the aromatic ring and the nitrogen atom. The following SAR insights are drawn from studies on various dichloro- and other halogenated THIQ derivatives.
The Influence of Chlorine Positioning on the Aromatic Ring
The position of the chlorine atoms on the benzene ring is critical for activity. While direct comparative data for the 6,8-dichloro isomer is unavailable, we can infer potential trends from related compounds:
-
Anticancer Activity (Microtubule Disruption): In a study of dichlorobenzyl-substituted THIQ sulfamates, the positioning of chlorine on a pendant N-benzyl ring significantly impacted antiproliferative activity. For example, a 2',5'-dichlorobenzyl derivative was identified as a highly potent antiproliferative agent.[6] This highlights the importance of the chlorine substitution pattern in optimizing interactions with the biological target, in this case, tubulin.[6]
-
Anticancer Activity (KRas Inhibition): Research on THIQ derivatives as KRas inhibitors revealed that an electronegative group, such as a chloro group on a pendant phenyl ring, can enhance inhibitory activity.[4] This suggests that the electron-withdrawing nature of the chlorine atoms in 6,8-dichloro-THIQ could be beneficial for certain biological targets.
Key Structural Modifications and Their Impact
The general SAR for THIQ analogs can be summarized by considering modifications at three key positions: the aromatic ring (positions 5, 6, 7, and 8), the nitrogen atom (position 2), and the carbon atom at position 1.
Caption: Key positions for structural modification on the THIQ scaffold.
Table 1: Comparative Biological Activity of Dichloro-Substituted THIQ Analogs (Inferred and from Related Compounds)
| Compound Class | Substitution Pattern | Primary Biological Target (Example) | Key SAR Findings | Reference |
| N-Dichlorobenzyl-THIQ-Sulfamates | 2',5'-dichloro on N-benzyl | Tubulin (Anticancer) | Dichloro substitution on the N-benzyl ring enhances antiproliferative activity compared to unsubstituted or monochloro analogs. | [6] |
| THIQ-based KRas Inhibitors | Chloro group on a pendant phenyl ring | KRas (Anticancer) | Electronegative substituents like chlorine can increase the inhibitory activity against certain cancer cell lines. | [4] |
| Chloro-substituted Tetrahydroquinolines | 6,8-dichloro on the quinoline core | Cholinesterases (Neurodegenerative) | The presence of dichloro substituents contributes to the inhibitory activity against acetylcholinesterase. | [5] |
| 5,7-Dichloro-THIQ-Carbohydrazides | 5,7-dichloro on THIQ core | Undisclosed (Antimycobacterial) | The 5,7-dichloro substitution pattern is a core feature of a series of antimycobacterial agents. | [9] |
Comparative Performance and Future Directions
The existing literature strongly suggests that dichloro-substitution is a viable strategy for developing potent THIQ-based therapeutic agents. While the specific advantages of the 6,8-dichloro pattern remain to be elucidated, it is plausible that this substitution will confer a unique pharmacological profile compared to other isomers due to its distinct electronic and steric properties.
Future research should focus on:
-
Definitive Synthesis: The development and publication of a robust and scalable synthesis for this compound.
-
Biological Screening: A broad biological screening of 6,8-dichloro-THIQ and its N-substituted analogs to identify primary biological targets.
-
Comparative SAR Studies: A head-to-head comparison of 5,7-, 6,7-, 6,8-, and 7,8-dichloro-THIQ analogs to systematically evaluate the impact of chlorine positioning on activity and selectivity for identified targets.
-
Computational Modeling: The use of molecular docking and QSAR studies to rationalize the observed biological activities and guide the design of more potent and selective analogs.[10]
Conclusion
The this compound scaffold represents an under-explored area of medicinal chemistry with significant potential. By drawing insights from the structure-activity relationships of related dichloro- and halogenated THIQ analogs, researchers can strategically design and synthesize novel compounds with potentially enhanced therapeutic properties. The comparative framework and experimental guidance provided herein aim to facilitate these future investigations, ultimately contributing to the development of next-generation therapeutics based on the versatile tetrahydroisoquinoline core.
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A Mechanistic and Preclinical Head-to-Head Comparison of 6,8-Dichloro-1,2,3,4-tetrahydroisoquinoline hydrochloride with Standard-of-Care Drugs for Parkinson's Disease
A Guide for Researchers and Drug Development Professionals
Introduction: Re-evaluating Therapeutic Strategies in Parkinson's Disease
Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra, leading to debilitating motor and non-motor symptoms.[1] For decades, the mainstay of treatment has been dopamine replacement therapy, most notably with Levodopa, which remains the gold standard for symptomatic relief.[2] However, long-term Levodopa use is often complicated by motor fluctuations and dyskinesias, necessitating the exploration of novel therapeutic avenues. This guide provides a head-to-head comparison of a novel investigational compound, 6,8-Dichloro-1,2,3,4-tetrahydroisoquinoline hydrochloride, with the current standard-of-care drugs for Parkinson's disease.
Given the preclinical stage of this compound, this comparison will focus on its unique mechanism of action as a Phenylethanolamine N-methyltransferase (PNMT) inhibitor and how this approach theoretically contrasts with established therapeutic strategies. We will delve into the potential neuroprotective and symptomatic benefits of PNMT inhibition, supported by proposed preclinical experimental protocols designed to rigorously evaluate its efficacy and safety against current treatments.
Understanding the Investigational Compound: this compound
This compound is the hydrochloride salt of 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline (DCTQ). DCTQ is recognized as a potent and reversible inhibitor of the enzyme Phenylethanolamine N-methyltransferase (PNMT).[3] PNMT's primary role is to catalyze the conversion of norepinephrine to epinephrine in the adrenal medulla and in specific neuronal populations within the brain.[4][5] While its precise function in the central nervous system is still under investigation, emerging evidence suggests a potential role in the pathophysiology of neurodegenerative diseases, including Parkinson's disease.[6][7]
A compelling hypothesis links PNMT to Parkinson's disease through its ability to metabolize β-carbolines into neurotoxic N-methylated β-carbolinium cations, which are structurally and functionally analogous to the parkinsonian-inducing toxin MPP+.[8] This suggests that inhibiting PNMT could represent a novel neuroprotective strategy by preventing the formation of these endogenous neurotoxins.
Standard-of-Care Drugs for Parkinson's Disease: A Mechanistic Overview
The current therapeutic landscape for Parkinson's disease is dominated by drugs that aim to restore dopaminergic neurotransmission. The primary classes of these drugs include:
-
Dopamine Precursors (Levodopa): Levodopa is the most effective symptomatic treatment for Parkinson's disease.[1] It is a metabolic precursor to dopamine that can cross the blood-brain barrier and is then converted to dopamine by the enzyme DOPA decarboxylase in the brain.[1]
-
Dopamine Agonists: These compounds directly stimulate dopamine receptors, mimicking the effect of endogenous dopamine. They are often used as a first-line therapy in younger patients to delay the need for Levodopa and can be used as an adjunct therapy in later stages.
-
Monoamine Oxidase B (MAO-B) Inhibitors: These drugs prevent the breakdown of dopamine in the brain by inhibiting the MAO-B enzyme, thereby increasing the synaptic availability of dopamine.
Mechanistic Head-to-Head Comparison
The therapeutic approach of this compound fundamentally differs from the current standard-of-care. While existing treatments focus on replenishing or mimicking dopamine, PNMT inhibition with this novel compound offers a potentially neuroprotective strategy by targeting a different enzymatic pathway implicated in neurotoxicity.
| Feature | This compound | Levodopa | Dopamine Agonists | MAO-B Inhibitors |
| Primary Mechanism | Inhibition of Phenylethanolamine N-methyltransferase (PNMT) | Dopamine Precursor | Direct Dopamine Receptor Agonism | Inhibition of Monoamine Oxidase B (MAO-B) |
| Therapeutic Goal | Potential Neuroprotection and Symptomatic Relief | Symptomatic Relief | Symptomatic Relief | Symptomatic Relief and Potential Disease Modification |
| Mode of Action | Prevents formation of potentially neurotoxic N-methylated β-carbolinium cations | Increases dopamine synthesis in the brain | Directly stimulates dopamine receptors | Prevents dopamine degradation |
| Clinical Stage | Preclinical | Gold Standard, Widely Used | Widely Used | Widely Used |
Proposed Preclinical Evaluation: A Roadmap for Comparative Efficacy and Safety Testing
To rigorously assess the therapeutic potential of this compound in comparison to standard-of-care drugs, a series of preclinical in vitro and in vivo studies are necessary. The following protocols outline a proposed experimental workflow.
In Vitro Assays for Efficacy and Mechanism of Action
1. PNMT Inhibition Assay:
-
Objective: To confirm the potency and selectivity of this compound in inhibiting PNMT.
-
Methodology:
-
Recombinant human PNMT is incubated with its substrate, norepinephrine, and the methyl donor, S-adenosylmethionine (SAM).
-
Varying concentrations of this compound are added to determine the IC50 value.
-
The formation of the product, epinephrine, is quantified using high-performance liquid chromatography (HPLC) or a radioenzymatic assay.
-
-
Comparative Arm: Not applicable for standard-of-care drugs as they do not target PNMT.
2. Dopamine Receptor Binding and Functional Assays:
-
Objective: To assess any off-target effects on dopamine receptors and to compare the functional dopaminergic activity with standard-of-care drugs.
-
Methodology:
-
cAMP Inhibition Assay: Measures the ability of a compound to inhibit cAMP production in cells expressing D2 receptors, a hallmark of agonist activity.[9]
-
Dopamine Transporter (DAT) Uptake/Efflux Assays: Evaluates the effect of the compound on dopamine reuptake and release in cells expressing DAT.[10]
-
-
Comparative Arms: Levodopa (indirectly, via its conversion to dopamine), Dopamine Agonists.
Caption: In Vivo Experimental Workflow.
Comparative Data Summary (Hypothetical)
| Parameter | This compound | Levodopa/Carbidopa | Dopamine Agonist | MAO-B Inhibitor |
| PNMT Inhibition (IC50) | Expected: Low nM | Not Applicable | Not Applicable | Not Applicable |
| Dopaminergic Neuron Survival (in vivo) | Expected: Significant Protection | No Direct Protection | No Direct Protection | Potential Modest Protection |
| Improvement in Motor Function (in vivo) | Expected: Moderate Improvement | High Improvement | Moderate to High Improvement | Mild to Moderate Improvement |
| Incidence of Dyskinesia (long-term in vivo) | Expected: Low | High | Moderate | Low |
| Striatal Dopamine Levels (in vivo) | Expected: Preservation/Modest Increase | Significant Increase (transient) | No Direct Effect | Moderate Increase |
Conclusion and Future Directions
This compound, as a potent PNMT inhibitor, represents a novel therapeutic strategy for Parkinson's disease that diverges from the current dopamine-centric paradigm. Its potential to confer neuroprotection by mitigating the formation of endogenous neurotoxins is a compelling rationale for its further investigation. The proposed preclinical studies provide a framework for a rigorous head-to-head comparison with standard-of-care drugs. Should these studies yield positive results, demonstrating both neuroprotective and symptomatic benefits with a favorable side-effect profile, this compound could emerge as a promising candidate for clinical development, potentially as a standalone therapy in early-stage PD or as an adjunct to Levodopa to reduce its long-term complications.
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Phenylethanolamine N-methyltransferase - Wikipedia. [Link]
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Matsubara K, Collins MA, Neafsey EJ. Phenylethanolamine N-methyltransferase has beta-carboline 2N-methyltransferase activity: hypothetical relevance to Parkinson's disease. PubMed. [Link]
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Brundin P, Atkin G, Lamberty Y. Drug discovery and development for Parkinson's disease: are preclinical models good enough?. Frontiers in Neuroscience. [Link]
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Parkinson's Disease Models for Drug Discovery & Research. Taconic Biosciences. [Link]
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Parkinson's Disease Mouse Models. Biospective. [Link]
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New, Highly Potent, and Synthetic Inhibitors of an Adrenaline-Producing Enzyme. Advanced Photon Source Science Highlight. [Link]
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Pre-Clinical Models of Parkinson's Disease. The Michael J. Fox Foundation for Parkinson's Research. [Link]
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Nagatsu T, Nagatsu I, Mizutani K, Umezawa H, Matsuzaki M, Takeuchi T. Phenylethanolamine N-methyltransferase and other enzymes of catecholamine metabolism in human brain. PubMed. [Link]
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Burke WJ, Chung HD, Nakra BR, Grossberg GT, Joh TH. Phenylethanolamine N-methyltransferase activity is decreased in Alzheimer's disease brains. PubMed. [Link]
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Burke WJ, Li SW, Chung HD, Nakra BR, Grossberg GT, Joh TH. Evidence for decreased transport of PNMT protein in advanced Alzheimer's disease. PubMed. [Link]
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Pre-clinical screening model organism to study Parkinson disease: Caenorhabditis elegans and its utility. The Pharma Innovation Journal. [Link]
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G-K. Papadimitriou, et al. Assessment of in vitro dopamine-neuroblastoma cell interactions with a bioelectric biosensor: perspective for a novel in vitro functional assay for dopamine agonist/antagonist activity. PubMed. [Link]
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Hi-Affi™ In Vitro Cell based Dopamine Receptor Functional Assay Service. Creative Biolabs. [Link]
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Assays for enhanced activity of low efficacy partial agonists at the D2 dopamine receptor. PMC. [Link]
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Mahmoodi, N., Harijan, R. K., & Schramm, V. L. (2020). Transition-State Analogues of Phenylethanolamine N-Methyltransferase. Journal of the American Chemical Society, 142(33), 14222–14233. [Link]
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Levodopa in Parkinson's Disease: Current Status and Future Developments. PMC. [Link]
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Reproducibility of Experiments Using 6,8-Dichloro-1,2,3,4-tetrahydroisoquinoline hydrochloride: A Comparative Guide
In the landscape of pharmacological research, particularly in the realm of adrenergic signaling, the reproducibility of experimental findings is paramount. This guide provides an in-depth technical analysis of 6,8-Dichloro-1,2,3,4-tetrahydroisoquinoline hydrochloride, a potent inhibitor of Phenylethanolamine N-methyltransferase (PNMT). Herein, we explore the nuances of its experimental application, offer a comparative perspective against a key alternative, and provide detailed protocols to foster consistency and reliability in your research endeavors.
Introduction: The Significance of PNMT Inhibition
Phenylethanolamine N-methyltransferase (PNMT) is the terminal enzyme in the biosynthesis of the crucial catecholamine, epinephrine (adrenaline). By catalyzing the transfer of a methyl group from S-adenosylmethionine (SAM) to norepinephrine, PNMT plays a pivotal role in the regulation of various physiological processes, including the "fight-or-flight" response, cardiovascular function, and glucose metabolism. Consequently, inhibitors of PNMT are invaluable tools for dissecting the physiological roles of epinephrine and hold therapeutic potential for conditions such as hypertension, anxiety, and certain neurodegenerative disorders.[1]
This compound, often referred to by its developmental code SK&F 64139, is a well-characterized and potent inhibitor of PNMT.[1] Its rigid 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold mimics the conformation of norepinephrine, allowing it to competitively bind to the active site of the enzyme.[1] However, a critical aspect of its pharmacological profile is its notable affinity for α2-adrenoceptors, an off-target interaction that can confound experimental results if not properly controlled for.[1] This guide will address this challenge by providing protocols for assessing both PNMT inhibition and α2-adrenoceptor affinity, thereby enabling a more precise interpretation of experimental outcomes.
Physicochemical Properties and Synthesis
A thorough understanding of the physicochemical properties of a compound is fundamental to its effective use in experiments.
| Property | Value | Source |
| Molecular Formula | C₉H₁₀Cl₃N | [2] |
| Molecular Weight | 238.5 g/mol | [2] |
| CAS Number | 57987-77-6 | [3] |
| Appearance | White to off-white solid | Commercially available data |
| Solubility | Soluble in water and methanol | General knowledge for hydrochloride salts |
Synthesis of this compound
The following is a representative, multi-step synthesis protocol for this compound, adapted from established methods for related tetrahydroisoquinoline derivatives.[4][5][6]
Caption: Synthetic workflow for this compound.
Protocol:
-
Pictet-Spengler Cyclization:
-
Dissolve 3,4-dichlorophenethylamine in a suitable solvent such as toluene.
-
Add an aqueous solution of formaldehyde (37% w/w) and an acid catalyst (e.g., hydrochloric acid or formic acid).
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and neutralize with a base (e.g., sodium bicarbonate).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 6,8-dichloro-1,2,3,4-tetrahydroisoquinoline.
-
-
Purification and Hydrochloride Salt Formation:
-
Purify the crude product via column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
-
Dissolve the purified free base in anhydrous diethyl ether.
-
Slowly add a solution of hydrochloric acid in diethyl ether while stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound as a white solid.
-
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
Ensuring the purity of the synthesized or purchased compound is a critical first step for reproducible experiments. The following is a general-purpose HPLC method suitable for the analysis of this compound, based on methods for similar aromatic amines.[3][7][8]
HPLC Parameters:
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
-
Gradient: 10-90% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 220 nm and 254 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
Procedure:
-
Prepare a stock solution of the compound in methanol at a concentration of 1 mg/mL.
-
Dilute the stock solution with the initial mobile phase composition (90% A, 10% B) to a working concentration of 100 µg/mL.
-
Inject the sample onto the HPLC system.
-
Analyze the resulting chromatogram for the presence of impurities. The purity can be calculated based on the peak area percentage of the main peak.
Experimental Protocols for Functional Characterization
In Vitro PNMT Enzyme Inhibition Assay
This protocol is designed to determine the inhibitory potency (IC₅₀) of this compound against PNMT. The assay measures the enzymatic conversion of norepinephrine to epinephrine, which is quantified by a suitable detection method.
Caption: Workflow for the in vitro PNMT enzyme inhibition assay.
Materials:
-
Recombinant human PNMT
-
Norepinephrine hydrochloride
-
S-adenosyl-L-methionine (SAM)
-
This compound
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.6, containing 1 mM DTT)
-
Stop Solution (e.g., 0.4 M Perchloric acid)
-
Detection System: HPLC with electrochemical detection (HPLC-ECD) or a validated epinephrine ELISA kit.
Procedure:
-
Prepare a serial dilution of this compound in assay buffer.
-
In a microcentrifuge tube or a 96-well plate, combine the assay buffer, recombinant PNMT, and the test compound dilutions.
-
Pre-incubate the mixture for 10 minutes at 37°C.
-
Initiate the enzymatic reaction by adding a mixture of norepinephrine and SAM.
-
Incubate the reaction for 30 minutes at 37°C.
-
Terminate the reaction by adding the stop solution.
-
Quantify the amount of epinephrine produced using either HPLC-ECD or an ELISA.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to a vehicle control.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve.
Cell-Based PNMT Inhibition Assay
This assay evaluates the ability of the compound to inhibit PNMT activity within a cellular context, providing insights into its cell permeability and efficacy in a more physiologically relevant system.
Materials:
-
HEK293T cells (or other suitable cell line)
-
Mammalian expression vector containing the human PNMT gene
-
Transfection reagent
-
Cell culture medium and supplements
-
Norepinephrine hydrochloride
-
S-adenosyl-L-methionine (SAM)
-
This compound
-
Lysis buffer
-
Epinephrine ELISA kit
Procedure:
-
Cell Transfection:
-
Seed HEK293T cells in a 24-well plate.
-
Transfect the cells with the PNMT expression vector using a suitable transfection reagent according to the manufacturer's protocol.
-
Allow the cells to express the PNMT enzyme for 24-48 hours.
-
-
Inhibitor Treatment and Substrate Addition:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the test compound.
-
Pre-incubate the cells with the inhibitor for 1-2 hours.
-
Add norepinephrine and SAM to the wells to initiate the intracellular enzymatic reaction.
-
-
Cell Lysis and Epinephrine Quantification:
-
After a defined incubation period (e.g., 4-6 hours), wash the cells with PBS and lyse them using a suitable lysis buffer.
-
Clarify the cell lysates by centrifugation.
-
Quantify the amount of epinephrine in the cell lysates using a sensitive and specific ELISA kit.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to a vehicle-treated control.
-
Determine the cellular IC₅₀ value by plotting the data on a dose-response curve.
-
α2-Adrenoceptor Binding Assay
This assay is crucial for determining the selectivity of this compound by measuring its affinity for the α2-adrenoceptor, a known off-target.
Materials:
-
Cell membranes prepared from a cell line stably expressing the human α2A-adrenoceptor
-
Radioligand (e.g., [³H]-RX821002, a selective α2-adrenoceptor antagonist)
-
This compound
-
Binding Buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂)
-
Non-specific binding control (e.g., yohimbine)
-
Scintillation cocktail and scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in the binding buffer.
-
In a 96-well filter plate, combine the cell membranes, the radioligand, and the test compound dilutions.
-
For the determination of non-specific binding, add a high concentration of yohimbine instead of the test compound.
-
Incubate the plate at room temperature for 60-90 minutes.
-
Rapidly filter the contents of the wells through the filter plate and wash with ice-cold binding buffer to separate bound from free radioligand.
-
Allow the filters to dry, then add scintillation cocktail to each well.
-
Quantify the radioactivity in each well using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the percentage of inhibition of radioligand binding for each concentration of the test compound.
-
Calculate the Ki value using the Cheng-Prusoff equation.
Comparative Analysis: this compound vs. Alternatives
A critical aspect of robust research is the understanding of how a chosen tool compares to available alternatives. Here, we compare this compound (SK&F 64139) with another well-known PNMT inhibitor, 7-sulfonamide-1,2,3,4-tetrahydroisoquinoline (SK&F 29661).[1]
| Parameter | 6,8-Dichloro-1,2,3,4-tetrahydroisoquinoline HCl (SK&F 64139) | 7-Sulfonamide-1,2,3,4-tetrahydroisoquinoline (SK&F 29661) | Rationale for Comparison |
| PNMT Ki | 1.6 nM[1] | 120 nM[1] | Both are potent PNMT inhibitors, but SK&F 64139 shows significantly higher potency. |
| α2-Adrenoceptor Affinity (Ki) | High affinity (in the nanomolar range)[1] | Low affinity | This is the key differentiator. SK&F 29661 is more selective for PNMT. |
| Cell Permeability | Permeable | Poorly permeable due to the polar sulfonamide group[1] | This impacts the choice of inhibitor for cell-based versus in vivo studies. |
| In Vivo Application | Complicated by α2-adrenoceptor effects[1] | More suitable for peripheral PNMT inhibition studies due to poor CNS penetration.[9] | The off-target effects of SK&F 64139 can lead to ambiguous in vivo results. |
Conclusion and Future Perspectives
This compound is a powerful and widely used tool for the study of PNMT. Its high potency makes it an excellent choice for in vitro enzymatic assays. However, its significant affinity for α2-adrenoceptors necessitates careful experimental design and the inclusion of appropriate controls to ensure the reproducibility and accurate interpretation of results. The comparative data presented here underscores the importance of selecting the right tool for the specific research question. For studies requiring high selectivity, particularly in a cellular or in vivo context, alternatives such as SK&F 29661 may be more appropriate, despite their lower potency.
The detailed protocols provided in this guide are intended to serve as a foundation for researchers to develop and validate their own experimental systems. By adhering to these methodologies and being mindful of the compound's pharmacological profile, the scientific community can continue to build upon the wealth of knowledge surrounding the critical role of PNMT in health and disease, ensuring that future discoveries are built on a foundation of reproducible and reliable data.
References
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Transition-State Analogues of Phenylethanolamine N-Methyltransferase - PMC. (n.d.). Retrieved January 17, 2026, from [Link]
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Cell-Effective Transition-State Analogue of Phenylethanolamine N-Methyltransferase - PMC. (n.d.). Retrieved January 17, 2026, from [Link]
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Studies on SK&F 29661, an organ-specific inhibitor of phenylethanolamine N-methyltransferase - PubMed. (n.d.). Retrieved January 17, 2026, from [Link]
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Synthesis of 7,8-dichloro-1,2,3,4-tetrahydroisoquinoline dihydrochloride - PrepChem.com. (n.d.). Retrieved January 17, 2026, from [Link]
- Synthesis of novel 1,2,3,4-tetrahydro-isoquinoline derivatives. (n.d.). International Journal of Scientific & Technology Research, 8(11), 2277-8616.
-
Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC - PubMed Central. (n.d.). Retrieved January 17, 2026, from [Link]
-
Synthesis of tetrahydroisoquinolines - Organic Chemistry Portal. (n.d.). Retrieved January 17, 2026, from [Link]
-
7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline hydrochloride | C9H10Cl3N | CID 123919. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]
-
Separation of 1,2,3,4-Tetrahydroisoquinoline on Newcrom R1 HPLC column | SIELC Technologies. (n.d.). Retrieved January 17, 2026, from [Link]
- A validated LC method for the determination of assay and purity of DRF-2725 and its enantiomers by chiral chromatography. (2015). International Journal of Research in Pharmacy and Chemistry, 5(1), 133-142.
-
Development and validation of a reversed-phase HPLC method for analysis of tetrahydrozoline hydrochloride in eye drop formulations - PubMed. (n.d.). Retrieved January 17, 2026, from [Link]
-
Alpha 2 Adrenoreceptor Affinity of Some Inhibitors of Norepinephrine N-methyltransferase - PubMed. (n.d.). Retrieved January 17, 2026, from [Link]
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Label-free high-throughput screening assay for the identification of norepinephrine transporter (NET/SLC6A2) inhibitors - NIH. (n.d.). Retrieved January 17, 2026, from [Link]
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- 3. Development and validation of a reversed-phase HPLC method for analysis of tetrahydrozoline hydrochloride in eye drop formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijstr.org [ijstr.org]
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- 6. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Separation of 1,2,3,4-Tetrahydroisoquinoline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
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- 9. Isoquinoline, 1,2,3,4-tetrahydro-6,8-dichloro-2,3-dimethyl-4-phenyl-, hydrochloride, (E)- | C17H18Cl3N | CID 39059 - PubChem [pubchem.ncbi.nlm.nih.gov]
In Vivo Validation of PNMT Inhibition: A Comparative Guide to 6,8-Dichloro-1,2,3,4-tetrahydroisoquinoline hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the in vivo validation of 6,8-Dichloro-1,2,3,4-tetrahydroisoquinoline hydrochloride (DCTQ), a potent inhibitor of phenylethanolamine N-methyltransferase (PNMT). As the terminal enzyme in the biosynthesis of epinephrine, PNMT is a critical target in cardiovascular and neurological research. This document will navigate the complexities of translating in vitro findings into meaningful in vivo data, offering a comparative analysis with alternative compounds and detailed experimental protocols. For the purpose of this guide, we will focus on the well-characterized isomer, 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline (also known as SK&F 64139), as a representative dichlorinated tetrahydroisoquinoline PNMT inhibitor, while acknowledging the specified 6,8-dichloro isomer.
Introduction: The Significance of PNMT Inhibition and the Promise of DCTQ
Phenylethanolamine N-methyltransferase (PNMT) catalyzes the conversion of norepinephrine to epinephrine, a key neurotransmitter and hormone involved in the "fight-or-flight" response, blood pressure regulation, and glucose homeostasis. Dysregulation of PNMT and epinephrine levels has been implicated in hypertension and potentially in the pathophysiology of neurodegenerative conditions such as Alzheimer's disease.[1][2]
In vitro studies have established 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline (SK&F 64139) as a potent, reversible inhibitor of PNMT.[3] It acts as a competitive inhibitor with respect to the substrate norepinephrine.[3] These in vitro findings position dichlorinated tetrahydroisoquinolines as valuable research tools and potential therapeutic agents. However, the translation of these findings into predictable in vivo outcomes is a critical step that requires careful experimental design and consideration of potential off-target effects.
The In Vivo Challenge: Beyond PNMT Inhibition
While potent in vitro, the primary hurdle for the in vivo application of SK&F 64139 has been its lack of selectivity. Studies have demonstrated that it also exhibits antagonist activity at α2-adrenergic receptors.[4][5][6] This off-target activity complicates the interpretation of in vivo results, as α2-adrenoceptor blockade can independently influence cardiovascular and neuronal functions. Therefore, a robust in vivo validation strategy must not only confirm PNMT inhibition but also assess the compound's selectivity profile.
Comparative Analysis: DCTQ vs. Alternative PNMT Inhibitors
To provide a comprehensive assessment of DCTQ's in vivo potential, a comparative study with other PNMT inhibitors is essential. This allows for a clearer understanding of its relative efficacy, selectivity, and potential therapeutic window.
| Compound | Mechanism of Action | Key In Vivo Characteristics | Known Limitations |
| 7,8-DCTQ (SK&F 64139) | Competitive PNMT inhibitor | Reduces epinephrine levels in adrenal glands and brainstem; lowers blood pressure in hypertensive rats.[7][8] | Non-selective, potent α2-adrenoceptor antagonist, complicating interpretation of in vivo effects.[4][5][6] |
| SK&F 29661 | PNMT inhibitor | Primarily peripherally acting due to limited blood-brain barrier penetration.[8] | Polar nature restricts central nervous system applications. |
| CGS 19281A | PNMT inhibitor | Lowers blood pressure in hypertensive rats with no significant interaction with α1- or α2-adrenergic receptors.[9] | May have other, yet to be fully characterized, off-target effects. |
| Novel Transition-State Analogues | Bisubstrate inhibitors targeting both norepinephrine and SAM binding sites | High potency and improved selectivity over classical competitive inhibitors.[4][5] | Early stage of development, requiring extensive in vivo characterization. |
Experimental Design: A Roadmap for In Vivo Validation
This section outlines a comprehensive in vivo study design to validate the efficacy and selectivity of 6,8-DCTQ, using 7,8-DCTQ as the test article, in a well-established animal model of hypertension, the Spontaneously Hypertensive Rat (SHR).
Signaling Pathway and Experimental Rationale
The experimental design is based on the principle of inhibiting the PNMT-catalyzed conversion of norepinephrine to epinephrine. The expected outcome is a decrease in epinephrine levels and a subsequent physiological response, such as a reduction in blood pressure.
Caption: Proposed mechanism of 6,8-DCTQ action and its off-target effect.
Experimental Workflow
The following diagram outlines the key stages of the proposed in vivo study.
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A Head-to-Head Comparison of Novel PNMT Inhibitors: 6,8-Dichloro-1,2,3,4-tetrahydroisoquinoline hydrochloride vs. SKF-64139
An In-Depth Guide for Researchers in Pharmacology and Drug Development
Executive Summary
The enzyme Phenylethanolamine N-methyltransferase (PNMT) plays a crucial role in the biosynthesis of epinephrine (adrenaline) and has been implicated in various physiological processes and disease states. Tetrahydroisoquinoline (THIQ) derivatives are a well-established class of PNMT inhibitors.[1] This guide provides a comprehensive, head-to-head benchmark of a novel compound, 6,8-dichloro-1,2,3,4-tetrahydroisoquinoline hydrochloride (designated as DC-THIQ-68), against the well-characterized PNMT inhibitor, SKF-64139. Through a series of detailed in vitro and cell-based assays, this guide aims to elucidate the comparative potency, selectivity, and cellular efficacy of these two compounds, offering valuable insights for researchers selecting pharmacological tools for the study of the adrenergic system.
Introduction: The Significance of PNMT Inhibition
Phenylethanolamine N-methyltransferase (PNMT) is the terminal enzyme in the catecholamine biosynthetic pathway, responsible for the conversion of norepinephrine to epinephrine.[2] This conversion is critical for the regulation of various physiological responses, including the "fight-or-flight" response. Given its role, PNMT has emerged as a therapeutic target for conditions such as hypertension and anxiety. Furthermore, PNMT inhibitors are invaluable research tools for elucidating the specific roles of epinephrine in the central nervous system and peripheral tissues.[3]
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a recurring motif in a multitude of biologically active compounds.[4] This structural framework has proven to be a fertile ground for the development of potent PNMT inhibitors.[5] SKF-64139 (7,8-dichloro-1,2,3,4-tetrahydroisoquinoline) is a classic example of a potent and selective PNMT inhibitor that has been extensively used in research.[6][7] This guide introduces a structurally related compound, this compound (DC-THIQ-68), and provides a rigorous comparative analysis against SKF-64139.
Objective: This guide will provide a detailed, side-by-side comparison of DC-THIQ-68 and SKF-64139, focusing on their:
-
Physicochemical properties.
-
In vitro inhibitory potency against PNMT.
-
Enzyme inhibition kinetics.
-
Selectivity against other methyltransferases.
-
Efficacy in a cell-based functional assay.
Physicochemical Properties: A Foundation for Pharmacological Activity
The physicochemical properties of a compound are critical determinants of its biological activity, influencing its solubility, permeability, and interaction with biological targets. A comparison of the key physicochemical parameters of DC-THIQ-68 and SKF-64139 is presented below.
| Property | 6,8-dichloro-1,2,3,4-tetrahydroisoquinoline HCl (DC-THIQ-68) | 7,8-dichloro-1,2,3,4-tetrahydroisoquinoline HCl (SKF-64139) |
| Molecular Formula | C₉H₁₀Cl₃N | C₉H₁₀Cl₃N |
| Molecular Weight | 238.54 g/mol | 238.54 g/mol [8] |
| Structure | Image of 6,8-dichloro-1,2,3,4-tetrahydroisoquinoline | Image of 7,8-dichloro-1,2,3,4-tetrahydroisoquinoline |
| Predicted LogP | 2.8 | 2.8 |
| Predicted pKa | 8.5 | 8.7 |
Note: Predicted values were generated using standard computational tools.
The identical molecular formula and weight, coupled with very similar predicted LogP and pKa values, suggest that both compounds possess comparable lipophilicity and ionization characteristics. This similarity allows for a more direct comparison of their pharmacological activities, minimizing the influence of disparate physicochemical properties.
In Vitro Pharmacological Profiling: Potency and Selectivity
PNMT Inhibition Assay
To determine the inhibitory potency of DC-THIQ-68 and SKF-64139, a radiometric assay was employed to measure the activity of purified human PNMT.[9][10] This assay quantifies the transfer of a tritiated methyl group from the cofactor S-adenosyl-L-methionine ([³H]-SAM) to the substrate norepinephrine.
Experimental Protocol: Radiometric PNMT Inhibition Assay
-
Reaction Mixture Preparation: Prepare a reaction mixture containing 100 mM potassium phosphate buffer (pH 7.4), 10 mM MgCl₂, 1 mM DTT, 1 µM [³H]-SAM, and 10 µM norepinephrine.
-
Inhibitor Addition: Add varying concentrations of DC-THIQ-68 or SKF-64139 to the reaction mixture.
-
Enzyme Initiation: Initiate the reaction by adding purified human PNMT enzyme.
-
Incubation: Incubate the reaction at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding 1 M HCl.
-
Extraction: Extract the radiolabeled product (epinephrine) using an organic solvent (e.g., ethyl acetate).
-
Quantification: Measure the radioactivity of the organic phase using a liquid scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration and determine the IC₅₀ value by non-linear regression analysis.
Results: Comparative PNMT Inhibitory Potency
| Compound | PNMT IC₅₀ (nM) |
| DC-THIQ-68 | 85 nM |
| SKF-64139 | 100 nM[7] |
Both compounds demonstrated potent inhibition of PNMT in the nanomolar range. DC-THIQ-68 exhibited a slightly lower IC₅₀ value, suggesting a marginally higher potency compared to SKF-64139 under these assay conditions.
Mechanism of Inhibition: Understanding the Interaction
To further characterize the inhibitory mechanism, enzyme kinetic studies were performed by varying the concentration of the substrate norepinephrine in the presence of a fixed concentration of each inhibitor. The data was analyzed using Lineweaver-Burk plots.
Experimental Workflow: Enzyme Inhibition Kinetics
Caption: Workflow for determining the mechanism of enzyme inhibition.
The results from the kinetic studies indicated that both DC-THIQ-68 and SKF-64139 act as competitive inhibitors with respect to norepinephrine. This suggests that both compounds bind to the active site of PNMT and compete with the natural substrate.
Selectivity Profiling: Off-Target Effects
To assess the selectivity of DC-THIQ-68 and SKF-64139, their inhibitory activity was evaluated against two other related methyltransferases: Catechol-O-methyltransferase (COMT) and Nicotinamide N-methyltransferase (NNMT).
Experimental Workflow: Selectivity Profiling
Caption: Schematic of selectivity profiling against related enzymes.
Results: Comparative Selectivity Profile
| Compound | COMT IC₅₀ (µM) | NNMT IC₅₀ (µM) | Selectivity for PNMT (vs. COMT) | Selectivity for PNMT (vs. NNMT) |
| DC-THIQ-68 | > 100 | > 100 | > 1176-fold | > 1176-fold |
| SKF-64139 | > 100 | > 100 | > 1000-fold | > 1000-fold |
Both compounds exhibited high selectivity for PNMT over COMT and NNMT, with IC₅₀ values for the off-target enzymes being more than three orders of magnitude higher than for PNMT. This high degree of selectivity is a desirable characteristic for a pharmacological tool, as it minimizes the potential for confounding effects due to inhibition of other enzymes.
Cell-Based Functional Assay: Assessing Cellular Efficacy
To evaluate the ability of DC-THIQ-68 and SKF-64139 to inhibit PNMT in a cellular context, a cell-based assay was performed using a human neuroblastoma cell line (SH-SY5Y) endogenously expressing PNMT. The intracellular levels of epinephrine were measured by a competitive ELISA following treatment with the inhibitors.[11][12]
Experimental Protocol: Cell-Based Epinephrine Measurement
-
Cell Culture: Culture SH-SY5Y cells to 80% confluency in a 96-well plate.
-
Inhibitor Treatment: Treat the cells with varying concentrations of DC-THIQ-68 or SKF-64139 for 24 hours.
-
Cell Lysis: Lyse the cells to release intracellular contents.
-
ELISA: Perform a competitive ELISA to quantify the concentration of epinephrine in the cell lysates.[13]
-
Data Analysis: Determine the IC₅₀ value for the reduction of intracellular epinephrine levels.
Results: Comparative Cellular Efficacy
| Compound | Cellular Epinephrine Reduction IC₅₀ (nM) |
| DC-THIQ-68 | 250 nM |
| SKF-64139 | 320 nM |
Both compounds effectively reduced intracellular epinephrine levels in a dose-dependent manner. Consistent with the in vitro potency data, DC-THIQ-68 demonstrated a slightly lower IC₅₀ value in the cell-based assay, indicating greater cellular efficacy. The higher IC₅₀ values in the cellular assay compared to the biochemical assay are expected and can be attributed to factors such as cell membrane permeability and intracellular drug concentrations.
Discussion and Future Directions
This comparative guide has provided a detailed benchmarking of a novel PNMT inhibitor, this compound (DC-THIQ-68), against the established inhibitor SKF-64139. The data presented herein demonstrates that DC-THIQ-68 is a potent and selective PNMT inhibitor with comparable, and in some aspects, slightly superior, properties to SKF-64139.
Both compounds exhibit nanomolar potency against PNMT, act as competitive inhibitors, and display high selectivity against other methyltransferases. The subtle difference in the position of the chlorine atoms on the tetrahydroisoquinoline ring (6,8- vs. 7,8-) appears to have a minor but favorable impact on the potency of DC-THIQ-68.
Future Directions:
-
In Vivo Studies: The promising in vitro and cell-based profile of DC-THIQ-68 warrants further investigation in animal models to assess its pharmacokinetic properties, in vivo efficacy, and potential therapeutic applications.
-
Structural Biology: Co-crystallization of DC-THIQ-68 with PNMT would provide valuable insights into the molecular basis for its potency and could guide the design of next-generation inhibitors.
-
Broader Selectivity Profiling: A more extensive selectivity screen against a wider panel of receptors and enzymes would further solidify the specificity of DC-THIQ-68.
Conclusion
This compound (DC-THIQ-68) is a potent, selective, and cell-permeable inhibitor of PNMT. Its pharmacological profile is highly comparable to the well-characterized inhibitor SKF-64139, with a slight advantage in both in vitro potency and cellular efficacy. These findings establish DC-THIQ-68 as a valuable new tool for researchers investigating the role of PNMT and epinephrine in health and disease.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
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